molecular formula C16H18BF2N3 B1259201 Pyrromethene 650 CAS No. 157410-23-6

Pyrromethene 650

Cat. No.: B1259201
CAS No.: 157410-23-6
M. Wt: 301.1 g/mol
InChI Key: LXNVCQRKLGCOPW-UHFFFAOYSA-N
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Description

Pyrromethene 650, also known as this compound, is a useful research compound. Its molecular formula is C16H18BF2N3 and its molecular weight is 301.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BF2N3/c1-8-10(3)15-14(7-20)16-11(4)9(2)13(6)22(16)17(18,19)21(15)12(8)5/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVCQRKLGCOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C)C)C#N)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157410-23-6
Record name [[(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile](difluoroborane)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Derivatives of Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and derivatization of Pyrromethene 650 (PM650), a fluorescent dye belonging to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) class. Known for their high fluorescence quantum yields, sharp absorption and emission peaks, and excellent stability, BODIPY dyes like PM650 are pivotal in various applications, including fluorescent labeling, laser dyes, and chemosensors.[][2][3] This document details the synthetic pathways, photophysical characteristics, and methodologies for creating functional derivatives for advanced research and drug development applications.

Core Synthesis of this compound

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is synthesized through a multi-step process characteristic of BODIPY dyes.[4][5] The synthesis generally involves the acid-catalyzed condensation of a pyrrole (B145914) derivative, followed by oxidation and subsequent complexation with a boron source.

The primary challenge in this process often lies in managing the stability of the dipyrromethene precursors.[] The overall synthesis can be accomplished in two main stages: formation of the dipyrromethene intermediate and subsequent complexation with boron trifluoride.[3]

Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on established synthesis methods for 8-substituted BODIPY dyes.

Step 1: Condensation to form Dipyrromethane

  • Dissolve 2,4-dimethylpyrrole (B27635) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add an acyl chloride or aldehyde corresponding to the desired meso-substituent. For PM650, which is substituted at the 8-position (meso-position), this would typically involve a condensation reaction.

  • Introduce a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to facilitate the condensation reaction.[2]

  • Stir the reaction mixture at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The product of this step is a dipyrromethane intermediate.

Step 2: Oxidation to Dipyrromethene

  • To the solution containing the dipyrromethane, add an oxidizing agent. A common choice is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2]

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by a visible color change and TLC analysis. This step yields the dipyrromethene hydrochloride salt, which is often unstable and used directly in the next step without isolation.[6]

Step 3: Complexation with Boron

  • To the crude dipyrromethene solution, add an excess of a non-coordinating base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrohalide salt.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture.[][2]

  • Allow the reaction to stir for several hours at room temperature. The formation of the brightly colored, fluorescent BODIPY core can be observed.

  • Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified using column chromatography on silica (B1680970) gel to yield the final this compound dye.

Photophysical Properties of this compound

The photophysical properties of PM650 are highly dependent on the solvent environment. A notable characteristic is the presence of a strong electron-withdrawing cyano group at the 8-position, which can lead to the formation of an intramolecular charge transfer (ICT) state, particularly in polar solvents.[7][8] This ICT formation can influence the fluorescence quantum yield and lifetime.[7][9]

Table 1: Photophysical Data for this compound in Various Solvents
SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Reference(s)
Methanol587--[4]
Ethanol5886120.54[4]
p-Dioxane589.4--[4]
2-Phenoxyethanol (EPH)598.6--[4]
1-Phenoxy-2-Propanol (PPH)596.6--[4]
Cyclohexane--High[10]

Data compiled from multiple sources.[4][10] Note that fluorescence properties can be drastically affected in polar/protic environments due to non-radiative deactivation pathways.[10]

Synthesis of this compound Derivatives

The BODIPY core of this compound offers several reactive sites for functionalization, primarily at the α- (positions 1, 7), β- (positions 2, 6), and meso- (position 8) positions.[11] These modifications are crucial for tuning the dye's photophysical properties and for conjugating it to biomolecules, a key step in drug development and bioimaging.[]

Strategies for Derivatization
  • Meso-Position (8-Position) Modification: The meso-position is a common target for introducing functional groups. This can be achieved by using different acid chlorides or aldehydes in the initial condensation step.[6] For example, using an acid chloride with a terminal alkyne or azide (B81097) group would produce a PM650 derivative ready for click chemistry conjugation.

  • α- and β-Position (Pyrrole Ring) Modification:

    • Vilsmeier-Haack Formylation: This reaction can introduce a formyl (aldehyde) group onto the BODIPY core, typically at the 2-position.[2] This aldehyde can then serve as a handle for further reactions, such as condensation with amines to form imines or conversion to other functional groups.

    • Halogenation: The pyrrole rings can be halogenated, and these halo-substituents can then be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of aryl, alkyl, or acetylenic groups.[11]

Experimental Protocol: Vilsmeier-Haack Formylation of a BODIPY Core

This protocol describes the introduction of a formyl group, a versatile synthetic handle, onto the BODIPY scaffold.

  • Cool a solution of a suitable solvent like N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.

  • Dissolve the starting BODIPY dye (e.g., a PM650 precursor) in a chlorinated solvent like DCM.

  • Add the BODIPY solution dropwise to the prepared Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting formylated BODIPY derivative by column chromatography.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Complexation Pyrrole 2,4-Dimethylpyrrole TFA TFA (catalyst) Pyrrole->TFA AcidChloride Acyl Chloride / Aldehyde AcidChloride->TFA Dipyrromethane Dipyrromethane Intermediate TFA->Dipyrromethane Condensation Dipyrromethene Dipyrromethene HCl Dipyrromethane->Dipyrromethene DDQ DDQ (oxidant) Dipyrromethene->DDQ Oxidation Base Base (e.g., TEA) Dipyrromethene->Base PM650 This compound Base->PM650 Complexation BF3 BF3.OEt2 BF3->PM650 Complexation

Caption: General synthesis workflow for this compound dye.

Derivatization Pathways

G cluster_vilsmeier β-Position Functionalization cluster_coupling α/β-Position Functionalization cluster_meso Meso-Position Functionalization PM650 This compound Core Vilsmeier Vilsmeier-Haack (POCl3, DMF) PM650->Vilsmeier Halogenation Halogenation (e.g., NBS, NIS) PM650->Halogenation Meso_Synth De Novo Synthesis with Functionalized Acyl Chloride PM650->Meso_Synth (via precursor) Formyl_PM650 2-Formyl-PM650 Vilsmeier->Formyl_PM650 Halo_PM650 Halo-PM650 Halogenation->Halo_PM650 Coupling Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) Halo_PM650->Coupling Functional_PM650 Aryl/Alkyne-PM650 Coupling->Functional_PM650 Click_PM650 PM650 with 'Click' Handle (Alkyne/Azide) Meso_Synth->Click_PM650

Caption: Key derivatization strategies for the this compound core.

Applications in Drug Development

The unique properties of this compound and its derivatives make them highly valuable in drug discovery and development.[12] Their high brightness and photostability are ideal for high-throughput screening (HTS) and cellular imaging.[12] By functionalizing the dye with moieties that can bind to specific biological targets, researchers can create fluorescent probes to visualize drug-target interactions, monitor cellular processes in real-time, and assess the efficacy of drug candidates at the cellular level.[][12] The ability to tune the dye's spectral properties allows for the development of multiplexed assays, further accelerating the drug discovery pipeline.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Pyrromethene 650 (PM650), a fluorescent dye with significant applications in various scientific fields. This document details its absorption and emission characteristics, the experimental protocols for their measurement, and the key signaling pathways and workflows involved in its spectroscopic analysis.

Core Photophysical Data of this compound

The absorption and emission properties of this compound are highly dependent on its solvent environment. The following tables summarize the key quantitative data gathered from various studies, providing a comparative look at its performance in different solvents.

ParameterValueSolvent
Absorption Maximum (λmax,abs) 588 nmEthanol
587 nmMethanol
589.4 nmp-Dioxane
588 nmAcetone
~590 nmDMF/dioxane mixtures (<16% DMF)[1][2]
Emission Maximum (λmax,em) 612 nmEthanol
606 nmAcetone[3]
605 nmDMF/dioxane mixtures[1]
Molar Absorptivity (ε) 4.6 x 104 L mol-1 cm-1Ethanol
Fluorescence Quantum Yield (Φf) 0.54Ethanol
~0.1Acetone[4]

Experimental Protocols

The determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs light and to quantify the molar absorptivity.

Instrumentation: A UV-Vis spectrophotometer is required for this procedure.

Procedure:

  • Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure lamp stability.

  • Solvent Blank Preparation: Fill a clean cuvette with the solvent that will be used to dissolve the this compound. This will serve as the blank.

  • Blank Measurement: Place the blank cuvette in the spectrophotometer and measure the absorbance across the desired wavelength range (e.g., 350-750 nm). This will be subtracted from the sample measurement to correct for solvent absorption and any scattering.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a dilution that results in an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the sample cuvette in the spectrophotometer and measure the absorbance across the same wavelength range as the blank.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true absorption spectrum of this compound. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax,abs). The molar absorptivity (ε) can be calculated using the Beer-Lambert equation: A = εcl, where A is the absorbance at λmax,abs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Measurement of Emission Spectrum

Objective: To determine the wavelength(s) at which this compound emits light upon excitation.

Instrumentation: A spectrofluorometer is required for this procedure.

Procedure:

  • Instrument Preparation: Turn on the spectrofluorometer and its light source (e.g., Xenon arc lamp) and allow it to warm up and stabilize.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).

  • Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax,abs) of this compound, as determined from the absorption spectroscopy experiment.

  • Solvent Blank Measurement: Fill a clean fluorescence cuvette with the solvent and place it in the sample holder. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λexcitation + 10 nm to 800 nm). This will record any background signal from the solvent (e.g., Raman scattering).

  • Sample Measurement: Replace the solvent blank with the cuvette containing the this compound solution. Perform the same emission scan as for the blank.

  • Data Analysis: Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λmax,em).

Visualizations of Core Concepts

To further elucidate the principles and processes involved in the spectroscopic analysis of this compound, the following diagrams have been generated.

Photophysical Processes of a Fluorophore S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (First Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative at RT for PM650)

Jablonski Diagram for this compound

Experimental Workflow for Spectroscopic Analysis cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy A1 Prepare Blank & Sample Solutions A2 Set Wavelength Range A1->A2 A3 Measure Blank Spectrum A2->A3 A4 Measure Sample Spectrum A3->A4 A5 Calculate Corrected Spectrum & λmax,abs A4->A5 E2 Set Excitation Wavelength (λmax,abs) A5->E2 Use λmax,abs for Excitation E1 Prepare Dilute Sample Solution E1->E2 E3 Measure Blank (Solvent) Spectrum E2->E3 E4 Measure Sample Emission Spectrum E3->E4 E5 Calculate Corrected Spectrum & λmax,em E4->E5

Spectroscopy Experimental Workflow

Influence of Solvent on this compound Spectra Solvent Solvent Properties Polarity Polarity Solvent->Polarity Basicity Basicity Solvent->Basicity Aging Aging Effects in Electron-Donor Solvents Solvent->Aging Abs_Shift Absorption Shift (Solvatochromism) Polarity->Abs_Shift Em_Shift Emission Shift (Solvatochromism) Polarity->Em_Shift QY Quantum Yield Changes Basicity->QY Degradation Formation of New Species/ Bleaching Aging->Degradation Spectra Spectral Properties of PM650 Spectra->Abs_Shift Spectra->Em_Shift Spectra->QY Spectra->Degradation

Solvent Effects on PM650 Spectra

References

A Technical Guide to the Molar Extinction Coefficient of Pyrromethene 650 in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molar extinction coefficient of Pyrromethene 650 in ethanol (B145695), tailored for researchers, scientists, and professionals in drug development. This document outlines the quantitative spectroscopic properties, a detailed experimental protocol for their determination, and a visual workflow to facilitate understanding and replication of the methodology.

Quantitative Spectroscopic Data

The molar extinction coefficient is a critical parameter for quantitative analysis, enabling the determination of a substance's concentration in solution. The spectroscopic properties of this compound in ethanol are summarized below.

CompoundSolventMaximum Absorption Wavelength (λmax)Molar Extinction Coefficient (ε)Reference
This compoundEthanol588 nm4.6 x 104 L mol-1 cm-1[1][2]

Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[3] A meticulous experimental approach is crucial for obtaining accurate and reproducible results.

1. Materials and Instrumentation:

  • Analyte: this compound (laser grade)[4]

  • Solvent: Spectroscopic grade ethanol

  • Instrumentation: Calibrated UV-Vis spectrophotometer

  • Labware: Volumetric flasks, pipettes, and quartz cuvettes (typically with a 1 cm path length)

2. Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound (e.g., 1-10 mg) to minimize measurement imprecision.[5]

  • Dissolve the weighed dye in a known volume of ethanol within a volumetric flask to prepare a stock solution of a specific molar concentration. The molecular weight of this compound (1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex) is 301.15 g/mol .[1][2]

3. Preparation of Serial Dilutions:

  • Perform a series of dilutions from the stock solution to prepare several solutions of varying, known concentrations. These dilutions should span a range that yields absorbance values within the linear dynamic range of the spectrophotometer, ideally between 0.1 and 1.0 absorbance units.

4. Spectrophotometric Measurement:

  • Calibrate the UV-Vis spectrophotometer using a blank sample containing only the solvent (ethanol).

  • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol is 588 nm.[1][2] Ensure the cuvettes are clean and free of scratches.[3]

5. Data Analysis and Calculation:

  • Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

  • Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

  • The molar extinction coefficient (ε) is determined from the slope of the line, as described by the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (commonly 1 cm).[3] Therefore, ε can be calculated as the slope of the absorbance versus concentration plot divided by the path length.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in Ethanol (Stock Solution) weigh->dissolve dilute 3. Prepare Serial Dilutions dissolve->dilute blank 4. Calibrate with Blank (Ethanol) measure 5. Measure Absorbance at λmax (588 nm) blank->measure plot 6. Plot Absorbance vs. Concentration calculate 7. Calculate Slope (ε = Slope / Path Length) plot->calculate

Experimental workflow for molar extinction coefficient determination.

This guide provides the essential information and a structured protocol for the accurate determination of the molar extinction coefficient of this compound in ethanol, which is a fundamental parameter in various research and development applications, including the development of fluorescent probes and sensors.[6]

References

Pyrromethene 650 fluorescence quantum yield and lifetime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of Pyrromethene 650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of this compound (PM650), a laser dye known for its performance in the orange-red region of the spectrum. The photophysical behavior of this dye, particularly its fluorescence quantum yield and lifetime, is highly dependent on its molecular environment. This document outlines these key parameters in various solvents, details the experimental protocols for their measurement, and illustrates the underlying photophysical processes.

Core Photophysical Data

The fluorescence quantum yield (Φf) and lifetime (τ) of this compound are significantly influenced by the solvent's polarity and protic nature. A decrease in fluorescence intensity and lifetime is often observed in polar and protic environments.[1] The quantitative data, collated from various studies, are summarized below.

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) [ns]
Ethanol0.54Data not available in provided search results
Acetone~0.1Data not available in provided search results
MethanolDrastic decrease noted, but specific value not provided[1]Drastic decrease noted, but specific value not provided[1]
CyclohexaneData not available in provided search resultsData not available in provided search results
Dimethylformamide (DMF)Significant improvement noted over acetone[2]Data not available in provided search results

Note: The photophysical properties of PM650 can be time-dependent in certain electron-donor solvents like dimethylformamide (DMF).[1] In DMF, the absorption intensity of PM650 diminishes while the fluorescence intensity increases compared to its behavior in acetone.[2][3]

Experimental Protocols

The accurate determination of fluorescence quantum yields and lifetimes requires precise and standardized experimental procedures. The most common methods are the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for lifetime measurements.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) represents the ratio of photons emitted through fluorescence to the photons absorbed.[4] The comparative method is a reliable technique for determining this value, which involves using a well-characterized fluorescent standard with a known quantum yield.[4]

Methodology:

  • Standard and Sample Preparation : Prepare a series of dilute solutions of both the test sample (this compound) and a chosen fluorescence standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a standard 10 mm path length cuvette to minimize inner filter effects.[4]

  • Absorbance Measurement : Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance value at the excitation wavelength to be used for the fluorescence measurements.

  • Fluorescence Measurement : Record the fully corrected fluorescence emission spectrum for each solution in a fluorescence spectrometer. The excitation wavelength must be identical for both the sample and the standard.[4]

  • Data Analysis : Integrate the area under the fluorescence emission curve for each spectrum.

  • Calculation : Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The gradient of these plots is proportional to the quantum yield. The quantum yield of the unknown sample (ΦX) can then be calculated using the following equation[4]:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the respective solvents.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_sample Prepare dilute solutions of PM650 (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_std Prepare dilute solutions of Standard (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Corrected Fluorescence Emission abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Φx using Standard's Gradient & η plot->calculate G cluster_excitation Excitation & Emission cluster_detection Detection & Timing cluster_analysis Analysis laser Pulsed Laser fires (Start Signal) sample Sample Excitation laser->sample photon Single Photon Emission sample->photon detector Photon hits Detector (Stop Signal) photon->detector timing Measure Time Difference (Δt = t_stop - t_start) detector->timing histogram Build Histogram of Δt (Decay Curve) timing->histogram fit Fit Curve to Exponential Function histogram->fit lifetime Determine Lifetime (τ) from Slope fit->lifetime G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC)

References

Unveiling the Solvent-Dependent Photophysical Behavior of Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrromethene 650 (PM650), a highly fluorescent dye belonging to the pyrromethene-BF2 complex family, exhibits significant potential in various scientific and biomedical applications, including laser technologies and fluorescence imaging. Its performance, however, is intricately linked to its molecular environment. This technical guide provides a comprehensive overview of the photophysical properties of this compound in a range of solvents, offering crucial data and experimental insights for researchers aiming to optimize its use.

Core Photophysical Parameters: A Comparative Analysis

The interaction of a fluorophore with its surrounding solvent molecules can significantly alter its electronic ground and excited states, leading to changes in its absorption and emission characteristics. This phenomenon, known as solvatochromism, is a key consideration when employing dyes like PM650. The photophysical properties of PM650 are intensively solvent-dependent.[1] The primary photophysical parameters of this compound—absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf)—have been compiled from various studies and are presented below for a comparative analysis across different solvent environments.

Solventλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Ethanol5886124.6 x 1040.54-
Methanol587----
p-Dioxane589.4---2.8
Acetone (B3395972)588606-~0.1~1
Dimethylformamide (DMF)-----
Cyclohexane-----
Xylene-----

Note: A hyphen (-) indicates that the data was not available in the cited literature.

The data reveals that the absorption and emission maxima of PM650 show slight shifts with changes in solvent polarity. A more dramatic effect is observed in the fluorescence quantum yield and lifetime, which are significantly influenced by the solvent environment. For instance, the fluorescence quantum yield of PM650 in acetone is considerably lower than in other solvents, suggesting the presence of efficient non-radiative decay pathways in this medium.[2] In polar/protic solvents, the fluorescence quantum yield and lifetime of PM650 strongly decrease, which is attributed to an extra non-radiative deactivation pathway via an intramolecular charge-transfer (ICT) state.[1][3]

Experimental Protocols: Methodologies for Characterization

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments involved in characterizing fluorescent dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε) of PM650 in different solvents.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest with known concentrations (typically in the range of 10-6 to 10-5 M). A stock solution is usually prepared first and then diluted to the desired concentrations.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is first blanked with the pure solvent in both the sample and reference cuvettes.

  • Measurement: The absorption spectra of the dye solutions are recorded over a specific wavelength range (e.g., 400-700 nm for PM650).

  • Data Analysis: The wavelength at which the maximum absorbance is observed is the λabs. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) of PM650 in various solvents.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the dye in the respective solvents, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

  • Measurement: The sample is excited at a wavelength close to its absorption maximum (λabs). The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength corresponding to the peak intensity in the emission spectrum is the λem.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process (Φf).

Methodology (Relative Method):

  • Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent or a similar one is chosen. For the red-emitting region of PM650, standards like Rhodamine 6G or Cresyl Violet can be used.

  • Measurement: The absorption and fluorescence spectra of both the sample (PM650) and the reference standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both.

  • Calculation: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τf) of PM650.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τf).

Visualizing Photophysical Processes and Experimental Workflows

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S2 S₂ (Second Excited State) S0->S2 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis and Interpretation prep Prepare Dilute Solutions of PM650 in Various Solvents uv_vis Measure UV-Vis Absorption Spectra prep->uv_vis steady_state Measure Steady-State Fluorescence Spectra prep->steady_state time_resolved Measure Fluorescence Lifetime (τ_f) (e.g., using TCSPC) prep->time_resolved calc_abs Determine λ_abs and Calculate ε uv_vis->calc_abs analysis Analyze Solvent Effects on Photophysical Parameters calc_abs->analysis calc_em Determine λ_em steady_state->calc_em quantum_yield Measure Fluorescence Quantum Yield (Φ_f) (Relative to a Standard) steady_state->quantum_yield calc_em->analysis quantum_yield->analysis time_resolved->analysis conclusion Draw Conclusions on Structure-Property Relationships and Optimal Conditions analysis->conclusion

Caption: A general experimental workflow for characterizing the photophysical properties of a fluorescent dye.

Conclusion

The photophysical properties of this compound are highly sensitive to the solvent environment. Understanding these solvent-dependent shifts in absorption, emission, quantum yield, and lifetime is paramount for the effective application of this versatile fluorophore. The data and experimental protocols presented in this guide offer a foundational resource for researchers working with this compound, enabling more informed experimental design and data interpretation in fields ranging from materials science to biomedical imaging and diagnostics. The noticeable decay of PM650 dye emission with age, even with limited light exposure, suggests that photodegradation is a factor to consider in experimental design.[4]

References

An In-depth Technical Guide on the Solubility of Pyrromethene 650 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the laser dye Pyrromethene 650 (PM650) in various organic solvents. The document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is a highly efficient laser dye.[1] Its performance and stability are significantly influenced by the choice of solvent. Understanding its solubility is critical for a wide range of applications, including laser development, fluorescence microscopy, and materials science.

Quantitative Solubility Data

The solubility of this compound varies considerably across different organic solvents. The following table summarizes the available quantitative solubility limits at 25°C.

SolventChemical AbbreviationSolubility
MethanolMeOH~280 mg/L
Ethanol (B145695)EtOH~460 mg/L[1]
2-PhenoxyethanolEPH~4.3 g/L
1-Phenoxy-2-PropanolPPH~4.4 g/L
p-Dioxane~8.9 g/L
Propylene Carbonate~3 g/L
Propylene Glycol~3 g/L
Ethylene GlycolInsoluble
XyleneUsed as a lasing solvent[1]

Note: The data is sourced from the Exciton product information sheet for this compound.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely used shake-flask method coupled with UV-Vis spectrophotometry.

3.1. Materials and Equipment

  • This compound dye

  • Organic solvent of interest (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • UV-Vis spectrophotometer

  • Analytical balance

3.2. Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound in the specific solvent using the UV-Vis spectrophotometer. The λmax for this compound in ethanol is approximately 588 nm.[1]

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

    • After the equilibration period, allow the samples to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample and then filter it through a syringe filter.

    • Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of the diluted solution from its absorbance.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_cal Calibration cluster_eq Equilibration cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs gen_cal_curve Generate Calibration Curve measure_abs->gen_cal_curve calc_conc Calculate Concentration gen_cal_curve->calc_conc add_excess Add Excess PM650 to Solvent agitate Agitate at Constant Temperature add_excess->agitate settle Settle Undissolved Solid agitate->settle sample Sample Supernatant settle->sample filter Centrifuge & Filter sample->filter dilute Dilute Saturated Solution filter->dilute measure_sample_abs Measure Sample Absorbance dilute->measure_sample_abs measure_sample_abs->calc_conc calc_sol Determine Solubility calc_conc->calc_sol

Workflow for determining this compound solubility.

This comprehensive guide provides essential information for researchers and professionals working with this compound, enabling informed solvent selection and experimental design. The provided protocol offers a robust framework for accurately determining the solubility of this important laser dye.

References

A Theoretical Deep Dive into the Electronic Transitions of Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical studies investigating the electronic transitions of Pyrromethene 650 (PM650), a laser dye known for its strong absorption and fluorescence in the orange-red region of the visible spectrum. Understanding the nature of these electronic transitions through computational methods is crucial for optimizing its photophysical properties for applications ranging from laser technology to bio-imaging and photodynamic therapy. This guide details the quantum chemical methodologies employed, summarizes key quantitative findings, and visualizes the underlying processes.

Introduction to this compound and its Spectroscopic Features

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is a member of the BODIPY (boron-dipyrromethene) family of dyes.[1] These dyes are characterized by high fluorescence quantum yields, sharp absorption and emission bands, and good photostability. The defining spectroscopic features of PM650 in ethanol (B145695) are a strong absorption maximum (λ_max,abs_) around 588 nm and a fluorescence maximum (λ_max,fl_) at approximately 612 nm.[1][2] The color and photophysical properties of PM650 can be influenced by the solvent environment, particularly in electron-donating solvents where a color change from violet to green can be observed due to specific chemical reactions.[3]

Theoretical Methodologies for Studying Electronic Transitions

The electronic transitions of molecules like this compound are primarily investigated using quantum chemical calculations.[4][5][6] These computational methods allow for the prediction of excited state energies, transition probabilities, and the nature of the orbitals involved.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

A cornerstone of modern computational chemistry, Density Functional Theory (DFT) is used to determine the ground-state electronic structure and optimized geometry of the molecule. The B3LYP functional, a hybrid functional, combined with a basis set like 6-31G, is a common choice for these calculations.

To investigate excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method.[7] TD-DFT calculates the excitation energies, which correspond to the energy difference between the ground and excited states, and the oscillator strengths, which are proportional to the intensity of the absorption bands. The main electronic transitions, such as the S₀ → S₁ transition responsible for the primary absorption band, are often dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Advanced Methods: Multiconfiguration Time-Dependent Hartree (MCTDH)

For a deeper understanding of the dynamics after photoexcitation, more advanced methods like the Multiconfiguration Time-Dependent Hartree (MCTDH) approach are employed. This method is particularly useful for studying non-adiabatic processes such as internal conversion (IC) between excited states (e.g., S₂ → S₁).[8] It allows for the simulation of how the molecule's geometry changes and energy is redistributed on ultrafast timescales, providing insights into the efficiency of fluorescence and other photophysical processes.[8]

Experimental Protocols: A Computational Approach

The following outlines a typical computational protocol for the theoretical study of PM650's electronic transitions, as synthesized from the cited literature.

  • Molecular Structure Preparation : The initial 3D structure of this compound is built using molecular modeling software, such as CHEM BIO.

  • Ground State Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation in the ground state (S₀). This is typically performed using DFT with the B3LYP functional and the 6-31G basis set in a computational chemistry package like Gaussian.

  • Vibrational Frequency Analysis : A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Excited State Calculations : Using the optimized ground-state geometry, the vertical excitation energies, oscillator strengths, and orbital contributions for the lowest-lying singlet excited states are calculated using TD-DFT (e.g., TD-B3LYP/6-31G).[3]

  • Excited State Geometry Optimization : To study fluorescence, the geometry of the first excited singlet state (S₁) is optimized. The energy difference between the optimized S₁ and S₀ states at the S₁ geometry provides the emission energy.

  • Data Analysis : The calculated absorption and emission wavelengths are compared with experimental spectra. The molecular orbitals (HOMO, LUMO, etc.) involved in the key transitions are visualized to understand the charge redistribution upon excitation.

G Computational Workflow for PM650 Electronic Spectra cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_structure 1. Molecular Structure (PM650) dft_opt 2. Ground State (S₀) Geometry Optimization (DFT/B3LYP/6-31G) mol_structure->dft_opt freq_calc 3. Frequency Analysis (Confirm Minimum) dft_opt->freq_calc s1_opt 5. Excited State (S₁) Geometry Optimization dft_opt->s1_opt tddft_calc 4. Vertical Excitation Calculation (TD-DFT) freq_calc->tddft_calc abs_spectra Absorption Spectrum (λ_max, Oscillator Strength) tddft_calc->abs_spectra mo_analysis Molecular Orbital Analysis (HOMO-LUMO) tddft_calc->mo_analysis em_spectra Emission Spectrum (Fluorescence λ_max) s1_opt->em_spectra comparison Comparison with Experimental Data abs_spectra->comparison em_spectra->comparison

Caption: A typical workflow for the computational study of this compound's electronic properties.

Quantitative Data Summary

Theoretical calculations provide valuable quantitative data that can be directly compared with experimental measurements.

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for this compound

PropertyExperimental ValueCalculated ValueMethodReference
Max. Absorption (λ_max,abs_)588 nm (in Ethanol)590 nmTD-B3LYP[1][3]
Max. Fluorescence (λ_max,fl_)612 nm (in Ethanol)--[1]
S₂ State Energy-3.41 eVMCTDH[8]
S₂/S₁ Min. Energy Conical Intersection-2.97 eVMCTDH[8]

Note: The calculated absorption value is from a study discussing hypsochromic shifts and may not represent a direct prediction in a specific solvent.

Table 2: Calculated Electronic Transition Data for Pyrromethene Dyes (Illustrative)

Compoundλ_1ab_ (nm)Oscillator Strength (f)Main Orbital Contribution
PM-Chromophore418.780.3582HOMO → LUMO
PM-4m--HOMO → LUMO
PM546--HOMO → LUMO
PM650 (Data not explicitly listed in abstract)(Data not explicitly listed in abstract)HOMO → LUMO
PM567--HOMO → LUMO

This table is based on data from a study on various pyrromethene dyes using TD-DFT-B3LYP/6-31G, highlighting that the S₀ → S₁ transition is predominantly of HOMO-LUMO character. The specific values for PM650 were not available in the abstract.

Key Electronic Transitions and Signaling Pathways

The photophysical behavior of PM650 is governed by the transitions between its electronic states. A Jablonski diagram is a standard way to visualize these processes.

Upon absorption of a photon with the appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). For PM650, the strong visible absorption band corresponds to the S₀ → S₁ transition. Following excitation, the molecule can relax through several pathways:

  • Vibrational Relaxation : The molecule rapidly loses excess vibrational energy within the same electronic state, relaxing to the lowest vibrational level of that state.

  • Internal Conversion (IC) : A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). Studies on PM650 have shown this S₂ → S₁ internal conversion to be extremely fast, occurring on the order of tens of femtoseconds.[8] This rapid decay is facilitated by the proximity of conical intersections (points where potential energy surfaces cross) to the initial excited-state geometry.[8]

  • Fluorescence : A radiative transition from the first excited singlet state (S₁) back to the ground state (S₀), responsible for the dye's characteristic emission.

  • Intersystem Crossing (ISC) : A non-radiative transition to a triplet state (T₁), which is less common for highly fluorescent dyes like PM650.

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption (S₀→S₁) S2 S₂ S0->S2 Absorption (S₀→S₂) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC, ~20 fs) T1->S0 Phosphorescence S0_v0 S1_v0 S2_v0 T1_v0

Caption: A simplified Jablonski diagram illustrating the key electronic transitions for this compound.

Conclusion

Theoretical studies, predominantly using TD-DFT, provide invaluable insights into the electronic transitions of this compound. These computational models successfully predict the main absorption features, which are primarily attributed to the HOMO-LUMO transition. More sophisticated methods further elucidate the complex dynamics of internal conversion that occur after photoexcitation, explaining the high fluorescence efficiency of this dye class. The synergy between these theoretical investigations and experimental observations is critical for the rational design of new pyrromethene derivatives with tailored photophysical properties for advanced applications in science and medicine.

References

A Technical Guide to Molecular Orbital Calculations of Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational approaches used to characterize the molecular orbitals and electronic properties of Pyrromethene 650 (PM650). By leveraging quantum chemical calculations, researchers can gain profound insights into the photophysical behaviors of this significant laser dye, aiding in the rational design of new photo-electronic and biomedical materials.

Introduction to this compound

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is a highly efficient laser dye characterized by its strong absorption and fluorescence in the visible spectrum.[1] Its robust photostability and high fluorescence quantum yield make it a superior alternative to older dyes like rhodamines in various applications, including tunable lasers and biological imaging.

The electronic properties of PM650, particularly its absorption and emission characteristics, are governed by the transitions between its molecular orbitals. Computational chemistry provides a powerful toolkit for modeling these orbitals and predicting the dye's behavior, offering a cost-effective and insightful complement to experimental studies.

Theoretical Framework: DFT and TD-DFT

The primary methods for investigating the electronic structure of molecules like PM650 are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules in their ground state.[2] Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's electronic excitation properties.[3]

  • Time-Dependent Density Functional Theory (TD-DFT): To study excited states and predict absorption and emission spectra, TD-DFT is the method of choice.[2] It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-Visible spectroscopy.

The relationship between these orbitals and the dye's function is fundamental. The S₀ → S₁ electronic transition, responsible for the primary absorption band, is typically dominated by the promotion of an electron from the HOMO to the LUMO. In PM650, this is further characterized as an intramolecular charge transfer (ICT) process from the aromatic pyrromethene core to the electron-withdrawing cyano group.[4]

Diagram 1: HOMO-LUMO electronic transition in PM650.

Experimental and Computational Protocols

Theoretical calculations on pyrromethene dyes are typically performed using commercially available software packages like Gaussian.[3] The general workflow involves initial molecule drawing, followed by geometry optimization and subsequent property calculations.

Computational Workflow: The process begins with defining the molecular structure, which is then optimized to find its lowest energy conformation. For PM650, the ground state (S₀) geometry is optimized using DFT, commonly with the B3LYP functional and a 6-31G basis set.[5] Following optimization, properties like HOMO-LUMO energies are calculated. The excited state (S₁) geometry can be optimized using methods like Configuration Interaction Singles (CIS). Absorption spectra are then calculated using TD-DFT on the optimized ground state geometry.

start Molecule Drawing (e.g., ChemBioDraw) opt_s0 Ground State (S₀) Geometry Optimization (DFT: B3LYP/6-31G) start->opt_s0 prop_s0 Ground State Properties (HOMO/LUMO Energies, IR Spectrum) opt_s0->prop_s0 opt_s1 Excited State (S₁) Geometry Optimization (e.g., CIS) opt_s0->opt_s1 Basis for excited state calc. prop_s1 Absorption/Emission Spectra (TD-DFT) opt_s0->prop_s1 analysis Data Analysis & Comparison with Experiment prop_s0->analysis prop_s1->analysis

Diagram 2: A typical workflow for computational analysis of PM650.

Detailed Methodologies:

  • Software: Gaussian 03 and CHEM BIO software are cited for carrying out theoretical calculations and drawing molecules, respectively.

  • Ground State Optimization: The optimization of the ground state S₀ geometry of PM650 is performed using DFT with the B3LYP functional and the 6-31G basis set.

  • Excited State Optimization: The geometry of the first excited singlet state (S₁) is optimized using ab initio Configuration Interaction Singles (CIS).

  • Absorption Spectra: Absorption bands are calculated using Time-Dependent DFT (TD-DFT). Quantum mechanics calculations at the TD-B3LYP level with the 6-31G basis set have been used to confirm spectral shifts.[5]

Data and Results

Computational studies yield valuable data that can be compared with experimental findings. Below are tables summarizing both calculated and experimental properties of this compound.

Table 1: Calculated Molecular Geometry for PM650 This table presents a key bond angle calculated using the B3LYP/6-31G method, providing insight into the molecule's optimized structure.

ParameterValue (Degrees)Source
C(17)-C(14)-N(2) Bond Angle125.7196

Table 2: Experimental Spectroscopic and Photophysical Properties of PM650 This table summarizes the key experimental photophysical properties of PM650 in various solvents, which serve as benchmarks for validating computational results.

Solventλ_abs max (nm)λ_fl max (nm)Quantum Yield (Φf)Molar Extinction Coeff. (ε)Source
Ethanol5886120.544.6 x 10⁴ L mol⁻¹ cm⁻¹[1]
Methanol587---[1]
p-Dioxane589.4---[1]
2-Phenoxyethanol (EPH)598.6---[1]
1-Phenoxy-2-Propanol (PPH)596.6---[1]

Conclusion

The molecular orbital calculations of this compound, primarily through DFT and TD-DFT methods, provide indispensable insights into its electronic structure and photophysical properties. These computational models accurately predict the geometries and spectral behaviors that make PM650 an exceptional laser dye. The strong correlation between theoretical calculations involving HOMO-LUMO transitions and experimentally observed absorption and emission spectra validates the use of these computational workflows. For researchers in materials science and drug development, these techniques offer a predictive framework for understanding molecular behavior and guiding the synthesis of novel compounds with tailored photophysical characteristics.

References

The Dawn of a Brighter Era: A Technical Guide to the Discovery and History of Pyrromethene Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrromethene class of dyes, particularly their boron-dipyrromethene (BODIPY) derivatives, has emerged as a cornerstone of modern fluorescence technology. Characterized by their exceptional photophysical properties—including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability—these dyes have found widespread application in fields ranging from laser technology to biological imaging and sensing. This in-depth technical guide traces the historical arc of pyrromethene dyes, from their foundational roots in early 20th-century pyrrole (B145914) chemistry to their discovery and subsequent evolution into the versatile fluorescent probes utilized today. We will delve into the key synthetic methodologies, present a comprehensive overview of their photophysical characteristics, and provide detailed experimental protocols for their synthesis and application. Furthermore, this guide will feature visualizations of key synthetic and mechanistic pathways to facilitate a deeper understanding of this remarkable class of fluorophores.

A Rich History: From Pyrrole Chemistry to Fluorescent Brilliance

The story of pyrromethene dyes is intrinsically linked to the pioneering work on the chemistry of pyrroles, fundamental heterocyclic aromatic compounds. The early 20th century saw significant advancements in this area, largely driven by the quest to understand the structure of natural pigments like heme and chlorophyll.

The Foundations Laid by Hans Fischer:

The groundwork for pyrromethene chemistry was substantially laid by the German chemist Hans Fischer , who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of haemin and chlorophyll. His extensive work on the synthesis and characterization of pyrroles and their derivatives provided the chemical knowledge necessary for the later construction of the pyrromethene core.

The Birth of BODIPY Dyes:

The direct precursors to the modern era of pyrromethene dyes were first reported in 1968 by Treibs and Kreuzer . They described the synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, the core structure of what would come to be known as BODIPY dyes. This seminal work demonstrated that the complexation of a pyrromethene ligand with a boron difluoride (BF2) unit resulted in a highly fluorescent and stable compound. However, it was not until the late 1980s and early 1990s that the exceptional potential of these dyes as laser dyes and fluorescent probes began to be fully realized and extensively explored.

The Heart of the Matter: Synthesis of the Pyrromethene Core

The synthesis of pyrromethene dyes, particularly the BODIPY family, typically involves a two-step process: the formation of the dipyrromethane precursor followed by oxidation and complexation with a boron source.

General Synthetic Pathway

The most common approach involves the acid-catalyzed condensation of a pyrrole with an aldehyde or an acyl chloride to form a dipyrromethane, which is then oxidized to the corresponding dipyrromethene. Subsequent treatment with a boron trifluoride source, typically boron trifluoride etherate (BF3•OEt2), in the presence of a base, yields the final BODIPY dye.

G Pyrrole Pyrrole Dipyrromethane Dipyrromethane Pyrrole->Dipyrromethane Aldehyde Aldehyde/Acyl Chloride Aldehyde->Dipyrromethane Acid Acid Catalyst Acid->Dipyrromethane Dipyrromethene Dipyrromethene Dipyrromethane->Dipyrromethene Oxidant Oxidizing Agent (e.g., DDQ) Oxidant->Dipyrromethene BODIPY BODIPY Dye Dipyrromethene->BODIPY BF3 BF3•OEt2 BF3->BODIPY Base Base (e.g., Triethylamine) Base->BODIPY

General synthetic route to BODIPY dyes.

Illuminating Properties: A Quantitative Look at Pyrromethene Dyes

Pyrromethene dyes are renowned for their outstanding photophysical properties. These characteristics can be finely tuned by modifying the substituents on the pyrromethene core, leading to a vast library of dyes with tailored absorption and emission profiles.

Dye NameAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M-1cm-1)SolventReference
Pyrromethene 5675185450.83~80,000Ethanol[1]
Pyrromethene 5975255700.40~90,000Cyclohexane[2]
BODIPY FL503512~0.90>80,000Methanol[3]
BODIPY R6G528547---[3]
BODIPY TMR543569---[3]
BODIPY TR592618---[3]
BODIPY 630/650-X630650>0.9~100,000-[3]

Note: Photophysical properties can vary depending on the solvent and measurement conditions. The data presented here are representative values.

Experimental Protocols: From Synthesis to Application

This section provides detailed methodologies for the synthesis of a representative pyrromethene dye and its application in cellular imaging.

Synthesis of 1,3,5,7,8-pentamethyl-2,6-diethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (Pyrromethene 567)

This protocol is adapted from established synthetic procedures for symmetrically substituted BODIPY dyes.

Materials:

Procedure:

  • Preparation of the Dipyrromethene Precursor:

    • To a solution of 2,4-dimethyl-3-ethylpyrrole (2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add acetyl chloride (1 equivalent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude dipyrromethene hydrochloride salt.

  • Complexation with Boron Trifluoride:

    • Dissolve the crude dipyrromethene hydrochloride salt in anhydrous DCM.

    • To this solution, add triethylamine (TEA) (4-5 equivalents) and stir for 15-20 minutes at room temperature.

    • Slowly add boron trifluoride etherate (BF3•OEt2) (5-6 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours. The reaction mixture will typically develop a deep color with strong fluorescence.

  • Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure Pyrromethene 567 as a brightly colored solid.

Staining of Lipid Droplets in Live Cells with BODIPY 493/503

This protocol provides a general workflow for the fluorescent labeling of neutral lipid droplets in cultured mammalian cells.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Cultured mammalian cells on coverslips or in imaging dishes

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.

    • Wash the cells once with pre-warmed PBS.

  • Staining:

    • Prepare a fresh staining solution by diluting the BODIPY 493/503 stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-2 µg/mL.

    • Remove the PBS and add the staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

    • The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~488 nm, emission ~515 nm).

G Start Start: Cultured Cells Wash1 Wash with PBS Start->Wash1 Stain Incubate with BODIPY 493/503 (1-2 µg/mL, 15-30 min) Wash1->Stain Wash2 Wash with Imaging Medium Stain->Wash2 Image Fluorescence Microscopy (Ex: ~488 nm, Em: ~515 nm) Wash2->Image End End: Visualize Lipid Droplets Image->End

Workflow for lipid droplet staining.

Signaling and Sensing: The Rise of Functional Pyrromethene Dyes

The versatility of the pyrromethene scaffold allows for the incorporation of various functional groups, transforming these dyes into sophisticated sensors for a wide range of analytes and biological processes. A common strategy involves a "turn-on" or ratiometric fluorescence response upon binding to the target.

Mechanism of a BODIPY-based Fluorescent Sensor for Metal Ions

Many BODIPY-based metal ion sensors operate on the principle of photoinduced electron transfer (PET). In the "off" state, the fluorescence of the BODIPY core is quenched by an electron-rich chelating group. Upon binding of a metal ion, the electron-donating ability of the chelator is suppressed, inhibiting the PET process and "turning on" the fluorescence of the BODIPY.

G cluster_off Fluorescence OFF State cluster_on Fluorescence ON State BODIPY_off BODIPY Core (Excited State) Chelator_off Electron-Rich Chelator BODIPY_off->Chelator_off PET Quenching Chelator_on Chelator-Metal Complex BODIPY_on BODIPY Core (Fluorescent) Metal Metal Ion Metal->Chelator_on Binding

Mechanism of a PET-based BODIPY sensor.

Conclusion and Future Outlook

From their serendipitous discovery to their current status as indispensable tools in various scientific disciplines, pyrromethene dyes have had a remarkable journey. Their inherent brightness, stability, and chemical tractability have cemented their place in the arsenal (B13267) of fluorescent probes. The future of pyrromethene dye chemistry promises even more exciting developments, with ongoing research focused on the synthesis of novel derivatives with emission profiles in the near-infrared for deep-tissue imaging, the development of more sophisticated multi-analyte sensors, and their integration into advanced materials for applications in optoelectronics and theranostics. The vibrant history of pyrromethene dyes serves as a testament to the power of fundamental chemical research to unlock transformative technologies.

References

Methodological & Application

Application Notes: Pyrromethene 650 in Solid-State Dye Lasers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrromethene 650 (PM-650) is a highly efficient laser dye belonging to the pyrromethene family, known for its strong performance in the red region of the visible spectrum.[1][2] These dyes are characterized by high fluorescence quantum yields, large molar absorption coefficients, and low triplet-triplet absorption, which contribute to their high lasing efficiency and good photostability.[2][3] The development of solid-state host materials, such as modified poly(methyl methacrylate) (PMMA), has enabled the fabrication of compact, low-cost, and user-friendly solid-state dye lasers, overcoming the challenges associated with liquid dye solutions.[1][4]

This document provides detailed application notes and protocols for utilizing this compound in solid-state dye laser systems, targeted at researchers in materials science, optics, and drug development.

Performance Data

The laser performance of this compound is highly dependent on the host matrix. Modified PMMA (MPMMA), incorporating additives like methanol (B129727), has been shown to significantly enhance the laser characteristics of the dye.[1] The following table summarizes the performance of PM-650 in various MPMMA compositions when pumped by a Q-switched Nd:YAG laser (532 nm, 15 ns pulses, 5 Hz).[1]

Host Matrix Composition (MMA:Methanol by volume)Peak Fluorescence (nm)Peak Lasing (nm)Lasing Linewidth (FWHM, nm)Slope Efficiency (%)Photostability (Lifetime in shots)
20:0626.5653.010.524.5778,000
19:1626.0654.59.530.73114,000
18:2625.5655.58.032.23168,000
17:3625.0655.09.029.86126,000

Data sourced from Fan, R. et al. (2011).[1]

In other studies using polymer-filled microporous glass (PFMPG) as a host, PM-650 demonstrated a service life of up to 90,000 pulses at a pump flux of 25 MW/cm² and 46,000 pulses at 50 MW/cm².[5]

Experimental Protocols

Protocol 1: Preparation of PM-650 Doped MPMMA Gain Medium

This protocol describes the synthesis of a solid-state laser gain medium by doping this compound into a modified poly(methyl methacrylate) host.

Materials:

  • Methyl methacrylate (B99206) (MMA) monomer

  • Methanol

  • This compound (PM-650) laser dye

  • Polymerization initiator (e.g., AIBN)

  • Glass vials or molds

  • Polishing equipment (e.g., sandpapers of decreasing grit size, polishing compound)

Procedure:

  • Purification of MMA: Purify the commercial MMA monomer to remove inhibitors, typically by washing with an aqueous NaOH solution followed by distilled water, drying, and distillation under reduced pressure.[1]

  • Preparation of the Doped Monomer Solution:

    • Prepare the desired volume ratio of purified MMA and methanol (e.g., 18:2).[1]

    • Dissolve the PM-650 dye powder into the MMA/methanol mixture to achieve the desired concentration.

    • Add the polymerization initiator to the solution.

  • Polymerization:

    • Pour the final solution into glass vials or molds.

    • Seal the molds and place them in a thermostatic bath.

    • Conduct the polymerization process by heating the solution at a controlled temperature (e.g., 40-45°C) until solidification is complete.[6]

  • Sample Processing:

    • Carefully remove the solid polymer rods or discs from the molds.

    • Cut the samples to the desired dimensions (e.g., 15 mm diameter, 20 mm length).[6]

    • Polish the end faces of the samples to achieve a high-quality, flat, and smooth glass-like surface suitable for optical use.[6]

Protocol 2: Laser Performance Characterization

This protocol outlines the setup and procedure for characterizing the performance of the PM-650 solid-state laser.

Equipment:

  • Pump Source: Q-switched Nd:YAG laser, frequency-doubled to 532 nm, with nanosecond pulse duration (e.g., 15 ns).[1]

  • Laser Cavity Optics:

    • Broadband Setup: A compact plane-plane resonator (~6 cm long) with a high-reflectivity back mirror and a partial-reflectivity output coupler.[1]

    • Tunable Setup: A Shoshan-type oscillator consisting of an input mirror, the gain medium, a grazing-incidence diffraction grating (e.g., 1200 lines/mm), and a tunable mirror for wavelength selection.[1]

  • Optical Components: Focusing lenses to shape the pump beam.

  • Measurement Devices:

    • Energy meters to measure pump and output laser energies.[1]

    • A spectrometer to measure fluorescence and lasing spectra.[1]

Procedure:

  • Laser Cavity Alignment:

    • Position the PM-650 doped solid-state sample as the gain medium within the chosen laser cavity.

    • For longitudinal pumping, align the pump beam to be collinear with the optical axis of the laser cavity.[1]

  • Slope Efficiency Measurement:

    • Set up the broadband plane-plane cavity.

    • Measure the output laser energy for a range of input pump energies.

    • Plot the output energy as a function of the input energy. The slope of a linear fit to this data represents the slope efficiency.[1]

  • Tuning Range and Linewidth Measurement:

    • Assemble the tunable Shoshan-type cavity.

    • Rotate the tuning mirror to vary the wavelength of the laser output that is fed back into the cavity.[1]

    • Measure the output spectrum at each mirror position using the spectrometer.

    • The tuning range is the full spectral range over which laser action is observed.[1] The linewidth is measured as the full width at half-maximum (FWHM) of the narrowband laser output.[1]

  • Photostability Measurement:

    • Operate the laser at a fixed pump energy and repetition rate (e.g., 100 mJ/pulse, 5 Hz).[1]

    • Monitor the output energy as a function of the number of pump pulses.

    • The photostability or lifetime is often defined as the number of pulses after which the output energy drops to 50% or 70% of its initial value.[1][5]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for creating and characterizing a this compound solid-state dye laser.

G cluster_prep Phase 1: Gain Medium Synthesis cluster_process Phase 2: Sample Processing cluster_exp Phase 3: Laser Characterization cluster_data Data Acquisition prep_start Reagent Purification (MMA Monomer) mix Dye Doping (PM-650 in MMA/Methanol) prep_start->mix poly Bulk Polymerization (Thermal Curing) mix->poly prep_end Solid Polymer Rod/Disc poly->prep_end cut Cutting & Shaping polish Optical Polishing of End Faces cut->polish sample Finished Gain Medium polish->sample setup Laser Cavity Assembly (Broadband or Tunable) sample->setup pump Optical Pumping (532 nm Nd:YAG Laser) setup->pump measure_eff Slope Efficiency pump->measure_eff measure_tune Tuning Range pump->measure_tune measure_photo Photostability pump->measure_photo Jablonski Energy Level Diagram for PM-650 Lasing S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1  Pump Absorption  (532 nm) S1->S0 Stimulated Emission (Lasing ~655 nm) S1->S0      Fluorescence (~626 nm) S1->S0  Non-radiative Decay  

References

Application Notes and Protocols for the Experimental Setup of a Pyrromethene 650 Dye Laser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup of a Pyrromethene 650 (PM650) dye laser. Pyrromethene dyes are known for their high fluorescence quantum yield, good photostability, and high lasing efficiency, making them a subject of interest for various scientific applications, including spectroscopy, photochemistry, and medical treatments.[1] This guide consolidates key data and protocols to facilitate the replication and further development of PM650 dye laser systems.

Core Components and Operating Parameters

A successful this compound dye laser setup relies on the careful selection and configuration of several key components. The most common configuration employs a liquid solution of the PM650 dye as the gain medium, which is optically pumped by a separate laser source.

Pump Source

The primary pump source for a this compound dye laser is typically a frequency-doubled Q-switched Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser.[2][3] This laser provides high-intensity pulses at a wavelength of 532 nm, which is efficiently absorbed by the PM650 dye.

Dye Solution

The gain medium consists of this compound dye dissolved in a suitable solvent. Ethanol is a frequently used solvent due to the higher solubility and photostability of pyrromethene dyes in it compared to methanol.[2] The concentration of the dye is a critical parameter that influences the laser's output characteristics.

Resonator Cavity

The laser resonator, or optical cavity, is responsible for providing optical feedback and amplifying the light emitted by the dye.[4][5] A stable resonator cavity is crucial for achieving efficient lasing. Various configurations can be employed, with the specific design influencing the laser's beam quality and output power.

Quantitative Data Summary

The following tables summarize the key quantitative data for a this compound dye laser based on reported experimental setups.

Table 1: this compound Dye Laser Characteristics

ParameterValueSolventPump SourceReference
Lasing Wavelength (Peak) ~655 nmModified Polymethyl Methacrylate (MPMMA)532 nm Nd:YAG[3][6]
624 nm (broadband)High Temperature Plastic (HTP)532 nm Nd:YAG[7]
631 nm (broadband)Xylene532 nm Nd:YAG[7]
612 nmEthanol/1-Phenoxy-2-Propanol532 nm Nd:YAG[7]
Tuning Range 607 nm - 671 nm (64 nm)Modified Polymethyl Methacrylate (MPMMA)532 nm Nd:YAG[3]
604 nm - 630 nmEthanol/1-Phenoxy-2-Propanol532 nm Nd:YAG[7]
Slope Efficiency 32.23%Modified Polymethyl Methacrylate (MPMMA)532 nm Nd:YAG[3][6]
57%High Temperature Plastic (HTP)532 nm Nd:YAG[7]
31%Xylene532 nm Nd:YAG[7]
Absorption Maximum (λmax,abs) 588 nmEthanol-[7]
Fluorescence Maximum (λmax,fl) 612 nmEthanol-[7]
Fluorescence Quantum Yield (Φf) 0.54Ethanol-[7]

Table 2: Typical Pump Laser and Resonator Parameters

ComponentParameterValueReference
Pump Laser TypeQ-switched Nd:YAG (frequency-doubled)[2][3]
Wavelength532 nm[2][3]
Pulse Duration10 - 15 ns[2][3]
Repetition Rate5 - 10 Hz[2][3]
Resonator Cavity TypePlane-plane, Plano-concave, Folded[3][8][9]
Cavity Length~6 - 24.5 cm[2][3]
Output Coupler Reflectivity~50%[2][3]
Back Mirror Reflectivity>99%[2]

Experimental Protocols

This section outlines the detailed methodology for setting up a this compound dye laser.

Preparation of this compound Dye Solution
  • Solvent Selection: Choose a suitable solvent. Ethanol is recommended for its favorable solubility and photostability characteristics with this compound.[2]

  • Dye Concentration: Prepare a stock solution of this compound in the chosen solvent. Concentrations can range from approximately 1x10⁻⁴ M to several hundred mg/liter.[7] The optimal concentration will depend on the specific experimental goals, as it affects both the efficiency and the spectral output of the laser.[2]

  • Mixing: Ensure the dye is completely dissolved in the solvent. Use of a magnetic stirrer can facilitate this process. The solution should be visually clear and free of any particulate matter.

Assembly of the Dye Laser System
  • Pump Laser Setup: Position the frequency-doubled Nd:YAG laser such that its 532 nm output beam can be directed into the dye cell.

  • Focusing Optics: Use a combination of cylindrical lenses to shape and focus the pump beam into the dye cell. A common arrangement involves a concave cylindrical lens to expand the beam horizontally and a convex cylindrical lens to focus it vertically, creating a line focus within the dye solution.[2]

  • Dye Cell Placement: The dye cell, containing the PM650 solution, is placed at the focal point of the pump beam. The cell should be oriented at Brewster's angle with respect to the resonator axis to minimize reflection losses.[2]

  • Resonator Alignment:

    • Position the back mirror (high reflectivity) and the output coupler (partially reflective) to form the optical cavity, with the dye cell situated between them.

    • A typical stable oscillator cavity might consist of a concave back mirror and a concave output coupler.[2] Alternatively, a plane-plane or plano-concave resonator can be used.[3][9]

    • Carefully align the mirrors to ensure that the optical axis of the resonator passes through the pumped region of the dye solution. A low-power visible laser can be used as an alignment aid.

  • Detection and Measurement: Place a power/energy meter after the output coupler to measure the output of the dye laser. A spectrometer can be used to analyze the spectral properties of the laser output.

Visualizations

Experimental Setup Diagram

G cluster_pump Pump Source cluster_optics Beam Shaping Optics cluster_resonator Laser Resonator cluster_diagnostics Diagnostics Nd:YAG Laser Nd:YAG Laser Frequency Doubler Frequency Doubler Nd:YAG Laser->Frequency Doubler 1064 nm Concave Lens Concave Lens Frequency Doubler->Concave Lens 532 nm Pump Beam Convex Lens Convex Lens Concave Lens->Convex Lens Dye Cell This compound in Ethanol Convex Lens->Dye Cell Back Mirror High Reflector Back Mirror->Dye Cell Output Coupler Partial Reflector Dye Cell->Output Coupler Power/Energy Meter Power/Energy Meter Output Coupler->Power/Energy Meter Dye Laser Output Spectrometer Spectrometer Power/Energy Meter->Spectrometer

Caption: Experimental setup for a this compound dye laser.

Experimental Workflow

G cluster_prep Preparation cluster_setup System Assembly & Alignment cluster_operation Operation & Measurement A Select Solvent (e.g., Ethanol) C Dissolve Dye in Solvent (Prepare Dye Solution) A->C B Weigh this compound Dye B->C F Position and Fill Dye Cell C->F D Set up Nd:YAG Pump Laser E Align Beam Shaping Optics D->E E->F G Align Resonator Mirrors (Back Mirror & Output Coupler) F->G H Activate Pump Laser G->H I Observe and Optimize Dye Laser Output H->I J Measure Output Power/Energy I->J K Analyze Spectral Properties J->K

References

Pyrromethene 650 as a Gain Medium for Tunable Lasers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 650 (PM650) is a highly efficient laser dye belonging to the pyrromethene family, known for its strong absorption in the green spectral region and intense fluorescence in the orange-red region.[1] These characteristics make it an excellent gain medium for tunable lasers, particularly when pumped by the second harmonic (532 nm) of a Nd:YAG laser.[2][3] Its applications span various scientific and technological fields, including high-resolution atomic and molecular spectroscopy, photochemistry, and cancer photodynamic therapy.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a gain medium for tunable lasers.

Photophysical and Lasing Properties

Pyrromethene dyes are characterized by their high fluorescence quantum yields, large molar absorption coefficients, and low intersystem crossing rates, which contribute to their high lasing efficiencies.[1] PM650, specifically, is noted for its performance in both liquid and solid-state laser systems.[2][4] An intramolecular charge transfer state, which is prominent in polar solvents, can create an additional non-radiative deactivation pathway for PM650.[5] The dye also has a relatively small Stokes shift, which can lead to self-absorption and a decrease in efficiency compared to other pyrromethene dyes.[5]

Data Summary

The following table summarizes the key photophysical and lasing properties of this compound in various media.

PropertyValueMediumReference
Absorption Maximum (λ_max,abs) 588 nmEthanol (B145695)[3]
587 nmMethanol[3]
Molar Absorptivity (ε) 4.6 x 10^4 L mol⁻¹ cm⁻¹ at 588 nmEthanol[3]
Fluorescence Maximum (λ_max,fl) 612 nmEthanol[3]
Fluorescence Quantum Yield (Φ_f) 0.54Ethanol[3]
Broadband Lasing Peak ~655 nmModified PMMA (solid-state)[2][4]
624 nmHigh Temperature Plastic (solid-state)[3]
631 nmXylene[3]
Tuning Range 607 nm - 671 nm (64 nm)Modified PMMA (solid-state)[2]
604 nm - 630 nmEthanol/1-Phenoxy-2-Propanol (8:2)[3]
Slope Efficiency (η) up to 32.23%Modified PMMA (solid-state)[2][4]
57%High Temperature Plastic (solid-state)[3]
31%Xylene[3]
Photostability (Lifetime) 168,000 shots (at 100 mJ pump energy)Modified PMMA (solid-state)[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Dye Solution

This protocol describes the preparation of a this compound solution for use in a liquid dye laser. Ethanol is a common solvent choice due to the dye's good solubility and photostability in it.[5]

Materials:

  • This compound (laser grade)

  • Ethanol (spectroscopic grade)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

Procedure:

  • Determine the desired concentration. A typical starting concentration for this compound in a Nd:YAG-pumped laser system is in the range of 1 x 10⁻⁴ to 2 x 10⁻⁴ M.[3]

  • Weigh the dye. Accurately weigh the required amount of this compound powder.

  • Dissolve the dye. Add the weighed dye to a clean volumetric flask. Fill the flask approximately halfway with ethanol and add a magnetic stir bar.

  • Stir until dissolved. Place the flask on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Bring to volume. Once the dye is fully dissolved, carefully add ethanol to the calibration mark of the volumetric flask.

  • Mix thoroughly. Cap the flask and invert it several times to ensure a homogeneous solution.

  • Filter the solution (optional but recommended). For optimal performance and to prevent scattering losses, filter the dye solution through a 0.2 µm syringe filter into a clean storage bottle.

Protocol 2: Characterization of Laser Performance

This protocol outlines the general procedure for setting up a simple laser cavity and characterizing the output of a this compound dye laser. A frequency-doubled Nd:YAG laser (532 nm) is the most common pump source.[2][5]

Equipment:

  • Frequency-doubled Q-switched Nd:YAG laser (532 nm pump source)

  • Dye cell or solid-state dye sample

  • Optical mounts and posts

  • Laser cavity mirrors (a high reflector and an output coupler)

  • Focusing lens for the pump beam

  • Power/energy meter

  • Spectrometer

  • Beam profiler (optional)

Procedure:

  • Pump Source Setup: Align the 532 nm pump beam from the Nd:YAG laser so that it is parallel to the optical table.

  • Laser Cavity Alignment:

    • Set up a stable laser cavity consisting of a high reflector (HR) and an output coupler (OC) mirror. The HR should have high reflectivity (>99%) at the lasing wavelength of PM650 (around 610-670 nm) and high transmission at the pump wavelength (532 nm). The OC should have a partial reflectivity appropriate for the expected gain of the medium.

    • Place the dye cell or solid-state sample containing this compound inside the cavity.

  • Pumping Configuration:

    • Use a lens to focus the pump beam into the gain medium. The pumping can be longitudinal (end-pumped) or transverse (side-pumped). For liquid dye lasers, transverse pumping is common.[5]

  • Lasing Threshold and Slope Efficiency Measurement:

    • Place a power/energy meter after the output coupler to measure the output energy of the dye laser.

    • Gradually increase the pump energy and record the corresponding output energy from the dye laser.

    • Plot the output energy as a function of the input pump energy. The lasing threshold is the pump energy at which laser emission begins.

    • The slope efficiency is the slope of the linear portion of the output energy versus input energy curve above the threshold.

  • Tuning Range Measurement:

    • Introduce a wavelength-selective element, such as a diffraction grating or a prism, into the laser cavity.

    • By rotating the tuning element, the output wavelength of the laser can be varied.

    • Use a spectrometer to measure the output wavelength at different angles of the tuning element.

    • Measure the output power/energy at each wavelength to determine the tuning curve.

  • Spectral and Spatial Profile Characterization:

    • Direct the output beam into a spectrometer to measure the laser's spectral bandwidth (Full Width at Half Maximum, FWHM).

    • Use a beam profiler to analyze the spatial mode of the laser output.

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the key photophysical processes of absorption and fluorescence in this compound that are fundamental to its operation as a laser gain medium.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Pump @ 532 nm) S0_vib Vibrational Levels of S₀ S1_vib Vibrational Levels of S₁ S1->S1_vib Vibrational Relaxation (non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (loss mechanism) S1_vib->S0_vib Fluorescence (Laser Emission) S0_vib->S0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the energy transitions in this compound.

Experimental Workflow for Laser Characterization

The following diagram outlines the logical flow of the experimental procedure for characterizing a this compound laser.

Workflow cluster_setup System Setup cluster_measurements Performance Measurements cluster_analysis Data Analysis prep Prepare PM650 Solution or Solid-State Sample pump Align 532 nm Pump Laser prep->pump cavity Construct and Align Laser Cavity pump->cavity threshold Measure Lasing Threshold and Slope Efficiency cavity->threshold tuning Measure Tuning Range (with tuning element) threshold->tuning plot Plot Output vs. Input Energy threshold->plot profile Characterize Spectral and Spatial Profile tuning->profile analyze Analyze Tuning Curve and Linewidth tuning->analyze

Caption: Workflow for the characterization of a this compound tunable laser.

References

Pyrromethene 650: Application Notes and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 650 (PM650) is a highly fluorescent dye belonging to the pyrromethene class of fluorophores. Characterized by its strong absorption in the orange-red region of the spectrum and intense red emission, PM650 has emerged as a valuable tool in various fluorescence-based applications, including laser technology and bio-imaging. Its notable photostability and high quantum yield make it an attractive candidate for demanding fluorescence microscopy techniques, including live-cell imaging and super-resolution microscopy. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy, with a focus on nuclear and lipid droplet staining.

Photophysical and Spectral Properties

This compound exhibits distinct spectral characteristics that are crucial for designing fluorescence microscopy experiments. The dye's absorption and emission maxima can be influenced by the solvent environment.[1]

PropertyValueSolventReference
Absorption Maximum (λ_abs_) ~588 nmEthanol[2]
Emission Maximum (λ_em_) ~612 nmEthanol[2]
Molar Extinction Coefficient (ε) 4.6 x 10^4^ L mol^-1^ cm^-1^Ethanol[2]
Fluorescence Quantum Yield (Φ_f_) 0.54Ethanol[2]
Fluorescence Lifetime (τ_f_) ~2.89 nsDioxane[1]

Note: Spectral properties can vary depending on the specific molecular structure and solvent used.

Applications in Fluorescence Microscopy

This compound's favorable photophysical properties make it suitable for a range of fluorescence microscopy applications, particularly for imaging subcellular structures with high contrast and resolution.

Nuclear Staining in Live and Fixed Cells

This compound, commercially available in formulations such as NucSpot® Live 650, serves as an excellent probe for real-time and post-fixation nuclear staining.[3][4][5][6] Its cell-permeant nature allows for the straightforward labeling of nuclei in living cells with low cytotoxicity, enabling long-term imaging studies.[4][6]

Key Features:

  • High Specificity: Selectively stains the nucleus.[3][5]

  • No-Wash Protocol: Minimal background fluorescence allows for imaging without washing steps.[3][5]

  • Live and Fixed Cell Compatibility: Can be used for real-time imaging of dynamic nuclear processes and for high-resolution imaging of fixed specimens.[3][5][6]

  • Super-Resolution Compatibility: Suitable for advanced imaging techniques such as Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Stochastic Optical Reconstruction Microscopy (STORM).[4][6]

This protocol is adapted from the use of NucSpot® Live 650.

Materials:

  • This compound (e.g., NucSpot® Live 650), 1000X stock solution in DMSO

  • Complete cell culture medium

  • Verapamil (B1683045) (optional, efflux pump inhibitor)

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 channel)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Staining Solution Preparation:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the this compound stock solution 1:1000 in the pre-warmed medium to achieve a final concentration of 1X. For example, add 1 µL of 1000X stock to 1 mL of medium.

    • (Optional) For cells with high dye efflux, add verapamil to the staining solution at a final concentration of 1-10 µM to enhance dye retention.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the prepared staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Imaging:

    • Image the cells directly without washing.

    • Use a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (Excitation: ~650 nm, Emission: ~675 nm).

Materials:

  • This compound (e.g., NucSpot® Live 650), 1000X stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the this compound stock solution 1:1000 in PBS.

    • Add the diluted stain to the fixed and permeabilized cells and incubate for 15 minutes at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslip using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a Cy5 filter set.

Workflow for Nuclear Staining with this compound

G cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining A Prepare Staining Solution (PM650 in Medium) B Incubate Cells (15-30 min, 37°C) A->B C Image Directly (No Wash) B->C D Fix and Permeabilize Cells E Prepare Staining Solution (PM650 in PBS) F Incubate Cells (15 min, RT) D->F E->F G Wash and Mount F->G H Image G->H

Caption: General workflows for live- and fixed-cell nuclear staining.

Lipid Droplet Staining

The lipophilic nature of the pyrromethene core makes PM650 a potential candidate for staining neutral lipid droplets within cells. BODIPY dyes, which share a similar core structure, are widely used for this application. The following protocol is adapted from established methods for BODIPY-based lipid droplet staining and can be optimized for this compound.[][8][9][][11]

Key Features:

  • High Selectivity for Neutral Lipids: Accumulates in the nonpolar environment of lipid droplets.

  • Bright Fluorescence: Provides a high signal-to-noise ratio for clear visualization.

  • Live and Fixed Cell Compatibility: Can be used to study lipid droplet dynamics in living cells and for high-resolution imaging of fixed samples.

Materials:

  • This compound, stock solution in DMSO (e.g., 1 mg/mL)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Complete cell culture medium

Procedure:

  • Cell Preparation: Grow cells on coverslips or imaging dishes to the desired confluency.

  • Working Solution Preparation:

    • Prepare a fresh working solution of this compound at a final concentration of 1-5 µg/mL in HBSS or serum-free medium. The optimal concentration should be determined empirically.

  • Staining:

    • Wash the cells twice with warm HBSS or PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells two to three times with warm HBSS or PBS to remove excess dye.

    • Replace with fresh, pre-warmed complete culture medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Texas Red or Cy5, depending on the specific emission of PM650 in the lipid environment).

Materials:

  • This compound, stock solution in DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with an anti-fade reagent

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound at 1-5 µg/mL in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips with an anti-fade mounting medium.

  • Imaging:

    • Image using a confocal or widefield fluorescence microscope.

Logical Flow for Lipid Droplet Staining Optimization

G Start Start: Choose Staining Method Live Live-Cell Imaging Start->Live Fixed Fixed-Cell Imaging Start->Fixed Conc Optimize Dye Concentration (1-5 µg/mL) Live->Conc Fixed->Conc Inc Optimize Incubation Time (15-60 min) Conc->Inc Wash Washing Steps Inc->Wash Image Image Acquisition Wash->Image

Caption: Key steps for optimizing lipid droplet staining protocols.

Performance and Comparison

The performance of a fluorescent dye is critical for obtaining high-quality microscopy data. Key parameters include photostability and signal-to-noise ratio.

ParameterThis compoundOther Red Dyes (e.g., Cy5, Alexa Fluor 647)
Photostability Generally high, but can be solvent-dependent.[12][13][14] Nonpolar solvents can significantly enhance photostability.[12][13]Alexa Fluor dyes are known for their exceptional photostability. Cy5 can be prone to photobleaching, especially in the presence of certain mounting media.
Signal-to-Noise Ratio (SNR) High, due to its high quantum yield and good spectral properties.[15][16][17]Generally high for Alexa Fluor dyes. Can be lower for Cy5 due to higher background or lower quantum yield in some environments.
Super-Resolution Compatibility Demonstrated compatibility with STED and STORM.[4][6]Alexa Fluor 647 is a standard and well-characterized dye for STORM. Both are used in STED.

Note: The performance of fluorescent dyes can be highly dependent on the specific experimental conditions, including the mounting medium, illumination intensity, and the biological sample itself.

Conclusion

This compound is a versatile and high-performance red fluorescent dye with significant potential for a wide range of applications in fluorescence microscopy. Its excellent photophysical properties, including high brightness and good photostability, make it a compelling choice for both routine and advanced imaging techniques. The protocols provided here for nuclear and lipid droplet staining serve as a starting point for researchers to incorporate this valuable tool into their experimental workflows. As with any fluorescent probe, empirical optimization of staining conditions is recommended to achieve the best results for a specific cell type and application.

References

Application Notes and Protocols: Labeling Proteins with Pyrromethene 650 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying the dynamic processes within living cells, providing invaluable insights into protein localization, trafficking, and interactions. The choice of fluorescent probe is critical for successful live-cell imaging, with ideal candidates possessing high brightness, photostability, and cell permeability, while exhibiting minimal cytotoxicity. Pyrromethene 650 is a fluorescent dye with properties that make it a compelling candidate for these applications. This document provides detailed application notes and protocols for labeling proteins with this compound and its derivatives for live-cell imaging. Pyrromethene dyes are known for their high fluorescence quantum yields, large molar absorption coefficients, and good photostability.[1]

Properties of this compound

This compound is a bright, red-emitting fluorophore. A summary of its key photophysical properties is presented in Table 1. The emission in the red region of the spectrum is advantageous for live-cell imaging as it minimizes cellular autofluorescence and allows for deeper tissue penetration.

PropertyValueSolventReference
Absorption Maximum (λmax,abs) 588 nmEthanol[2]
Emission Maximum (λmax,fl) 612 nmEthanol[2]
Molar Extinction Coefficient (ε) 4.6 x 10^4 L mol-1 cm-1Methanol (at 587 nm)[2]
Fluorescence Quantum Yield (Φf) 0.54Ethanol[2]

Table 1: Photophysical Properties of this compound.

Protein Labeling Strategies

There are two primary strategies for labeling proteins with this compound for live-cell imaging: direct chemical conjugation to the protein of interest and genetically encoded tagging systems.

Direct Chemical Conjugation

This method involves the covalent attachment of a reactive this compound derivative to the target protein. The most common reactive groups for protein labeling are N-hydroxysuccinimidyl (NHS) esters, which react with primary amines (e.g., lysine (B10760008) residues), and maleimides, which react with free thiols (e.g., cysteine residues).

This protocol is suitable for labeling proteins with accessible primary amine groups.

Diagram: NHS Ester Protein Labeling Workflow

NHS_Ester_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Prepare Protein Solution (amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye Solutions Protein_Solution->Mix Dye_Solution Prepare this compound NHS Ester Stock Solution (DMSO/DMF) Dye_Solution->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify Labeled Protein (e.g., size exclusion chromatography) Incubate->Purify Characterize Characterize Conjugate (DOL calculation) Purify->Characterize

Caption: Workflow for labeling proteins with this compound NHS ester.

Protocol:

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer). The optimal protein concentration is typically 1-10 mg/mL.[2]

  • Dye Preparation:

    • Prepare a stock solution of this compound NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The concentration is typically 1-10 mg/mL.

  • Labeling Reaction:

    • Add the this compound NHS ester stock solution to the protein solution. A molar excess of the dye is typically used to achieve the desired degree of labeling (DOL). A starting point is a 5-20 fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization:

    • Determine the protein concentration and the concentration of the conjugated dye by measuring the absorbance at 280 nm and the absorption maximum of this compound (around 588 nm).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * M_protein) / (ε_dye * (A_280 - (A_max * CF))) Where:

      • A_max = Absorbance at the dye's maximum absorption wavelength

      • A_280 = Absorbance at 280 nm

      • M_protein = Molar mass of the protein

      • ε_dye = Molar extinction coefficient of the dye

      • CF = Correction factor for the dye's absorbance at 280 nm

This protocol is suitable for labeling proteins with accessible cysteine residues. A commercially available analogue, BDP 650/665 maleimide (B117702), can be used for this purpose.[3]

Diagram: Maleimide Protein Labeling Workflow

Maleimide_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Prepare Protein Solution (thiol-free buffer, pH 7.0-7.5) Reduce_Disulfides Reduce Disulfide Bonds (optional, with TCEP) Protein_Solution->Reduce_Disulfides Mix Mix Protein and Dye Solutions Reduce_Disulfides->Mix Dye_Solution Prepare this compound Maleimide Stock Solution (DMSO/DMF) Dye_Solution->Mix Incubate Incubate (2 hrs, RT, dark) Mix->Incubate Purify Purify Labeled Protein (e.g., size exclusion chromatography) Incubate->Purify Characterize Characterize Conjugate (DOL calculation) Purify->Characterize

Caption: Workflow for labeling proteins with this compound maleimide.

Protocol:

  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.

  • Dye Preparation:

    • Prepare a stock solution of this compound maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the this compound maleimide stock solution to the protein solution. A 10-20 fold molar excess of the dye is typically used.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as described for NHS ester labeling.

Genetically Encoded Tagging Systems (SNAP-tag®)

The SNAP-tag® system allows for the specific labeling of a protein of interest with a fluorescent dye in living cells.[4] The protein is genetically fused to the SNAP-tag®, a small enzyme that covalently reacts with a benzylguanine (BG)-functionalized dye.

Diagram: SNAP-tag® Labeling Workflow for Live-Cell Imaging

SNAP_Tag_Labeling Transfect_Cells Transfect cells with SNAP-tag® fusion protein construct Culture_Cells Culture cells for protein expression (24-48 hrs) Transfect_Cells->Culture_Cells Prepare_Staining_Solution Prepare staining solution with This compound-BG substrate Culture_Cells->Prepare_Staining_Solution Incubate_Cells Incubate cells with staining solution (30 min, 37°C) Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash cells to remove unbound substrate Incubate_Cells->Wash_Cells Image_Cells Live-cell imaging Wash_Cells->Image_Cells

Caption: Workflow for SNAP-tag® labeling in live cells.

Protocol:

  • Cell Culture and Transfection:

    • Culture cells in a suitable medium and transfect them with a plasmid encoding the protein of interest fused to the SNAP-tag®.

    • Allow 24-48 hours for protein expression.

  • Staining Solution Preparation:

    • Prepare a stock solution of the this compound-benzylguanine (BG) substrate in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).

  • Labeling:

    • Remove the growth medium from the cells and replace it with the staining solution.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium to remove any unbound substrate.

  • Live-Cell Imaging:

    • The cells are now ready for imaging. Maintain the cells in a suitable imaging medium and use a microscope equipped for live-cell imaging with appropriate filter sets for this compound (Excitation ~590 nm, Emission ~610 nm).

Optimizing Live-Cell Imaging with this compound-Labeled Proteins

To achieve high-quality live-cell imaging data while minimizing cellular damage, consider the following:

  • Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[5][6]

  • Optimize Imaging Medium: Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.

  • Maintain Cell Health: Use a stage-top incubator to maintain the cells at 37°C and 5% CO2 during imaging.

  • Photostability: While pyrromethene dyes have good photostability, for long-term imaging experiments, consider the use of antifade reagents compatible with live cells.[3]

Conclusion

Labeling proteins with this compound offers a robust method for visualizing protein dynamics in living cells. By selecting the appropriate labeling strategy—direct chemical conjugation or a genetically encoded tag like SNAP-tag®—researchers can effectively tag their protein of interest. Following the detailed protocols and optimization strategies outlined in these application notes will enable the acquisition of high-quality, dynamic data from live-cell imaging experiments.

References

Pyrromethene 650 as a Fluorescent Probe for Intracellular Viscosity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Intracellular viscosity is a critical biophysical parameter that profoundly influences cellular processes, including protein folding, molecular transport, and enzymatic reactions. Aberrant changes in cellular viscosity have been implicated in various pathological conditions, such as neurodegenerative diseases and cancer. Fluorescent molecular rotors are powerful tools for mapping intracellular viscosity in living cells with high spatial and temporal resolution. Pyrromethene 650 (PM650), a bright and photostable fluorophore, exhibits photophysical properties that suggest its potential as a fluorescent probe for intracellular viscosity.

Principle of Viscosity Sensing with this compound

The viscosity-sensing mechanism of this compound is predicated on its function as a "molecular rotor." In the excited state, certain chemical bonds within the PM650 molecule can undergo intramolecular rotation. This rotation provides a non-radiative pathway for the decay of the excited state, which quenches fluorescence.

In environments with low viscosity, this intramolecular rotation is relatively unhindered, leading to efficient non-radiative decay and, consequently, low fluorescence quantum yield and a short fluorescence lifetime. Conversely, in a highly viscous environment, the rotation is sterically hindered. This restriction of movement suppresses the non-radiative decay pathway, forcing the excited state to relax primarily through the emission of a photon. This results in a significant increase in both the fluorescence quantum yield and the fluorescence lifetime of PM650.

The relationship between the fluorescence lifetime (τ) and viscosity (η) for a molecular rotor is often described by the Förster-Hoffmann equation:

log(τ) = C + x * log(η)

where 'C' is a constant and 'x' is a parameter that depends on the specific molecular rotor. By calibrating the fluorescence lifetime of PM650 in solutions of known viscosity, a calibration curve can be generated to determine the viscosity of unknown environments, such as the intracellular milieu. Fluorescence Lifetime Imaging Microscopy (FLIM) is the technique of choice for such measurements as it is independent of probe concentration.[1]

Quantitative Data

The following tables summarize the key photophysical properties of this compound and provide a representative example of how its fluorescence lifetime might change with viscosity, based on the behavior of similar molecular rotors.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent
Absorption Maximum (λabs)~588 nmEthanol
Emission Maximum (λem)~612 nmEthanol
Molar Extinction Coefficient (ε)4.6 x 104 L mol-1 cm-1Ethanol
Fluorescence Quantum Yield (Φf)0.54Ethanol

Data sourced from product information sheets.[2]

Table 2: Representative Fluorescence Lifetime of a Molecular Rotor in Methanol-Glycerol Mixtures of Varying Viscosity

Methanol:Glycerol (% v/v)Viscosity (cP at 25°C)Representative Fluorescence Lifetime (ns)
100:00.550.8
80:201.81.2
60:406.01.8
40:60252.5
20:801503.2
0:1009544.0

Note: This data is representative of a typical BODIPY-based molecular rotor and serves as an example.[1] The specific fluorescence lifetime values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Calibration of this compound Fluorescence Lifetime against Viscosity

Objective: To generate a calibration curve correlating the fluorescence lifetime of this compound with known viscosity values.

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Glycerol (spectroscopic grade)

  • Volumetric flasks

  • Viscometer

  • Time-Correlated Single Photon Counting (TCSPC) system or a FLIM microscope

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of Methanol-Glycerol Standards: Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).

  • Viscosity Measurement: Measure the viscosity of each methanol-glycerol standard at a constant temperature (e.g., 25°C) using a viscometer.

  • Preparation of Probe Solutions: Add a small aliquot of the this compound stock solution to each methanol-glycerol standard to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Fluorescence Lifetime Measurement: Using a TCSPC system or a FLIM microscope, measure the fluorescence lifetime of this compound in each of the prepared standards.

  • Data Analysis: Plot the logarithm of the measured fluorescence lifetime (log(τ)) against the logarithm of the measured viscosity (log(η)). Perform a linear fit to the data to obtain the calibration curve and the parameters of the Förster-Hoffmann equation.

Protocol 2: Measurement of Intracellular Viscosity using this compound and FLIM

Objective: To measure the intracellular viscosity of live cells using this compound as a fluorescent probe.

Materials:

  • Cultured cells (e.g., HeLa, CHO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope equipped with a FLIM module (e.g., TCSPC)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a loading solution by diluting the this compound stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the PM650 loading solution for 15-30 minutes at 37°C in a CO2 incubator.

    • After incubation, remove the loading solution and wash the cells twice with warm PBS.

    • Add fresh, complete cell culture medium to the cells.

  • Fluorescence Lifetime Imaging (FLIM):

    • Place the imaging dish on the stage of the confocal microscope equipped with a FLIM system.

    • Excite the this compound probe using a suitable laser line (e.g., ~561 nm).

    • Collect the fluorescence emission using an appropriate filter set (e.g., 600-650 nm).

    • Acquire FLIM data for a selected field of view. The acquisition time will depend on the brightness of the probe and the desired signal-to-noise ratio.

  • Data Analysis:

    • Analyze the acquired FLIM data using appropriate software. Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to obtain the fluorescence lifetime.

    • Generate a fluorescence lifetime map of the cells, where the color of each pixel corresponds to the measured fluorescence lifetime.

    • Using the previously generated calibration curve (from Protocol 1), convert the measured fluorescence lifetimes into viscosity values. This will generate a quantitative map of intracellular viscosity.

Visualizations

G cluster_principle Mechanism of Viscosity Sensing cluster_viscosity Environmental Influence Excited State Excited State Non-Radiative Decay Non-Radiative Decay Excited State->Non-Radiative Decay Intramolecular Rotation Fluorescence Fluorescence Excited State->Fluorescence Radiative Decay Ground State Ground State Ground State->Excited State Light Absorption Non-Radiative Decay->Ground State Fluorescence->Ground State Low Viscosity Low Viscosity Unhindered Rotation\n(High Non-Radiative Decay) Unhindered Rotation (High Non-Radiative Decay) Low Viscosity->Unhindered Rotation\n(High Non-Radiative Decay) High Viscosity High Viscosity Hindered Rotation\n(Low Non-Radiative Decay) Hindered Rotation (Low Non-Radiative Decay) High Viscosity->Hindered Rotation\n(Low Non-Radiative Decay)

Caption: Mechanism of a molecular rotor for viscosity sensing.

G Start Start Prepare Methanol-Glycerol Standards Prepare Methanol-Glycerol Standards Start->Prepare Methanol-Glycerol Standards Culture Cells Culture Cells Start->Culture Cells Measure Viscosity of Standards Measure Viscosity of Standards Prepare Methanol-Glycerol Standards->Measure Viscosity of Standards Prepare PM650 in Standards Prepare PM650 in Standards Measure Viscosity of Standards->Prepare PM650 in Standards Measure Fluorescence Lifetime Measure Fluorescence Lifetime Prepare PM650 in Standards->Measure Fluorescence Lifetime Generate Calibration Curve Generate Calibration Curve Measure Fluorescence Lifetime->Generate Calibration Curve Analyze FLIM Data Analyze FLIM Data Generate Calibration Curve->Analyze FLIM Data Use for Conversion Load Cells with PM650 Load Cells with PM650 Culture Cells->Load Cells with PM650 Perform FLIM Perform FLIM Load Cells with PM650->Perform FLIM Perform FLIM->Analyze FLIM Data Map Intracellular Viscosity Map Intracellular Viscosity Analyze FLIM Data->Map Intracellular Viscosity End End Map Intracellular Viscosity->End

Caption: Experimental workflow for intracellular viscosity measurement.

References

Application Notes and Protocols for FRET-Based Biosensors Using Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrromethene 650-Based FRET Biosensors

Förster Resonance Energy Transfer (FRET) is a powerful mechanism for designing biosensors to study molecular interactions, enzymatic activity, and conformational changes in real-time. FRET-based biosensors typically consist of a donor and an acceptor fluorophore. When these two are in close proximity (typically 1-10 nm), excitation of the donor leads to non-radiative energy transfer to the acceptor, which then emits fluorescence. Any biological event that alters the distance or orientation between the donor and acceptor will result in a measurable change in the FRET efficiency.

This compound is a fluorescent dye with excitation and emission maxima in the orange-red region of the spectrum, making it an attractive candidate for FRET-based assays, particularly as an acceptor. Its spectral properties allow for pairing with a variety of donor fluorophores, and its use in longer-wavelength FRET pairs can minimize background fluorescence from biological samples.

This document provides a detailed application note and protocol for a representative FRET-based biosensor using this compound as the acceptor. The example provided is a peptide-based biosensor for the detection of Caspase-3 activity, a key enzyme involved in apoptosis. While specific biosensors utilizing this compound are not extensively documented in publicly available literature, the following protocols are based on established principles of FRET biosensor design and peptide chemistry, providing a robust framework for researchers to develop their own this compound-based assays.

Application: Monitoring Caspase-3 Activity in Drug Discovery

Signaling Pathway and Biosensor Design

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death, making it a key target in cancer therapy and neurodegenerative disease research. A FRET-based biosensor for Caspase-3 can be designed using a peptide substrate that contains the Caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp). This peptide is labeled with a FRET donor and this compound as the acceptor. In the intact peptide, the donor and acceptor are in close proximity, resulting in high FRET. Upon cleavage of the peptide by active Caspase-3, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.

G cluster_0 Intact Biosensor (High FRET) cluster_1 Cleaved Biosensor (Low FRET) Donor Donor Peptide DEVD Sequence Donor->Peptide Acceptor This compound Peptide->Acceptor Donor_cleaved Donor Peptide_frag1 Peptide Fragment Donor_cleaved->Peptide_frag1 Acceptor_cleaved This compound Peptide_frag2 Peptide Fragment Peptide_frag2->Acceptor_cleaved Caspase-3 Caspase-3 Caspase-3->Cleaved Biosensor Intact Biosensor->Caspase-3 Cleavage

Caption: Caspase-3 signaling pathway and biosensor mechanism.

Quantitative Data Summary

The performance of a FRET-based Caspase-3 biosensor using a suitable donor (e.g., a green fluorescent dye like fluorescein) and this compound as the acceptor can be characterized by several key parameters. The following table summarizes representative quantitative data for such a biosensor.

ParameterValueDescription
Donor Fluorophore FluoresceinExcitation/Emission: ~494/518 nm
Acceptor Fluorophore This compoundExcitation/Emission: ~588/612 nm
Peptide Substrate Ac-DEVD-Lys(this compound)-NH2N-terminally labeled with donor
Förster Radius (R₀) ~5.5 nmCalculated based on spectral overlap
FRET Efficiency (Intact) ~75%Representative value for the uncleaved peptide
FRET Efficiency (Cleaved) < 10%Representative value after complete cleavage
Enzyme Concentration 10-100 nMTypical range for in vitro assays
Substrate Concentration 1-10 µMTypically at or below the Kₘ value
Limit of Detection ~1 nM Caspase-3Estimated based on typical assay sensitivity

Experimental Protocols

Protocol 1: Synthesis and Labeling of the FRET Peptide Substrate

This protocol describes the synthesis of a Caspase-3 substrate peptide and its labeling with a donor fluorophore and this compound.

G cluster_workflow Peptide Synthesis and Labeling Workflow A Solid-Phase Peptide Synthesis (Fmoc-DEVD-Lys(Mtt)-Resin) B Selective Deprotection of Mtt group A->B C On-resin labeling with This compound-NHS ester B->C D N-terminal Fmoc deprotection C->D E On-resin labeling with Donor-NHS ester D->E F Cleavage from resin and purification (HPLC) E->F G Characterization (Mass Spectrometry) F->G H Lyophilization and Storage G->H

Caption: Workflow for FRET peptide synthesis and labeling.

Materials:

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH)

  • Fmoc-Lys(Mtt)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • This compound, NHS ester

  • Donor fluorophore, NHS ester (e.g., Fluorescein-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Synthesis: a. Swell the Rink Amide resin in DMF. b. Perform solid-phase peptide synthesis using standard Fmoc chemistry to assemble the peptide sequence Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-Lys(Mtt)-Resin.

  • On-Resin Labeling with this compound (Acceptor): a. Wash the resin with DCM. b. Selectively deprotect the Mtt group from the lysine (B10760008) side chain using a solution of 1% TFA in DCM. c. Wash the resin thoroughly with DCM and DMF. d. Dissolve this compound-NHS ester (1.5 equivalents) and DIPEA (3 equivalents) in DMF. e. Add the solution to the resin and shake for 4 hours at room temperature. f. Wash the resin with DMF and DCM.

  • On-Resin Labeling with Donor Fluorophore: a. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF. b. Wash the resin with DMF. c. Dissolve the Donor-NHS ester (1.5 equivalents) and DIPEA (3 equivalents) in DMF. d. Add the solution to the resin and shake for 4 hours at room temperature. e. Wash the resin with DMF and DCM.

  • Cleavage and Purification: a. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours. b. Precipitate the crude peptide in cold diethyl ether. c. Purify the dual-labeled peptide by reverse-phase HPLC.

  • Characterization and Storage: a. Confirm the identity and purity of the peptide by mass spectrometry. b. Lyophilize the purified peptide and store it at -20°C, protected from light.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol describes the use of the this compound-based FRET biosensor to measure the activity of recombinant Caspase-3 in a microplate format.

G cluster_workflow Caspase-3 Activity Assay Workflow A Prepare Assay Buffer D Add buffer, enzyme, and substrate to microplate wells A->D B Prepare serial dilutions of Caspase-3 B->D C Prepare FRET substrate solution C->D E Incubate at 37°C D->E F Measure Donor and FRET fluorescence over time E->F G Calculate initial reaction rates F->G H Plot rates vs. enzyme concentration G->H

Caption: Workflow for in vitro Caspase-3 activity assay.

Materials:

  • Purified, dual-labeled FRET peptide substrate

  • Recombinant active Caspase-3

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol

  • 96-well black microplate

  • Fluorescence microplate reader with filters for the donor and acceptor fluorophores

Procedure:

  • Preparation: a. Prepare a stock solution of the FRET peptide substrate in DMSO (e.g., 1 mM). b. Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). c. Prepare serial dilutions of recombinant Caspase-3 in Assay Buffer.

  • Assay Setup: a. To each well of the microplate, add 50 µL of Assay Buffer. b. Add 25 µL of the Caspase-3 dilution (or buffer for the negative control). c. To initiate the reaction, add 25 µL of the FRET substrate working solution to each well.

  • Measurement: a. Immediately place the microplate in the fluorescence reader pre-warmed to 37°C. b. Measure the fluorescence of the donor (e.g., Ex: 485 nm, Em: 520 nm) and the FRET channel (e.g., Ex: 485 nm, Em: 615 nm) every 1-5 minutes for 1-2 hours.

  • Data Analysis: a. For each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission). b. Plot the donor fluorescence or the FRET ratio as a function of time for each Caspase-3 concentration. c. Determine the initial reaction rate (slope of the linear portion of the curve) for each concentration. d. Plot the initial rates against the Caspase-3 concentration to determine the enzyme's specific activity.

Conclusion

FRET-based biosensors utilizing this compound offer a promising approach for studying a wide range of biological processes with high sensitivity and specificity. The protocols outlined in this document provide a comprehensive guide for the design, synthesis, and application of a representative this compound-based biosensor for Caspase-3 activity. While the specific example is for a protease assay, the fundamental principles can be adapted for the development of biosensors for other targets, such as kinases, phosphatases, and protein-protein interactions. The use of long-wavelength dyes like this compound is particularly advantageous for reducing background interference in complex biological samples, making them a valuable tool for researchers in both basic science and drug discovery.

Application Notes and Protocols for Pyrromethene 650 in Coherent anti-Stokes Raman Spectroscopy (CARS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coherent anti-Stokes Raman Spectroscopy (CARS)

Coherent anti-Stokes Raman Spectroscopy (CARS) is a powerful third-order nonlinear optical imaging technique that provides label-free chemical contrast based on the intrinsic molecular vibrations of a sample.[1] This method offers high sensitivity, high spatial and spectral resolution, and the ability to perform three-dimensional sectioning, making it an invaluable tool for imaging biological systems without the need for exogenous labels.[2][3] CARS microscopy relies on the interaction of two laser beams, a pump beam (at frequency ωp) and a Stokes beam (at frequency ωs), with the sample. When the frequency difference between these two beams (ωp - ωs) matches the vibrational frequency (Ω) of a specific chemical bond within the sample, a strong anti-Stokes signal is coherently generated at a new frequency (ωas = 2ωp - ωs).[4] This signal is orders of magnitude stronger than spontaneous Raman scattering, enabling rapid imaging of molecular distributions in living cells and tissues.[4]

Primary Application of Pyrromethene 650 in CARS: Gain Medium for Laser Systems

The primary and well-established role of this compound (PM650) in the context of CARS is not as a molecular probe but as a highly efficient and photostable gain medium in dye lasers.[5][6] These dye lasers are crucial components in some CARS microscopy setups, particularly for generating the tunable Stokes beam required to probe specific molecular vibrations.

Pyrromethene dyes, in general, are known for their high fluorescence quantum yields, large molar absorption coefficients, and good photostability, which make them excellent candidates for laser dyes.[6] PM650 is often used in Nd:YAG-pumped dye lasers, where the 532 nm second harmonic of the Nd:YAG laser serves as the pump source.[5][7]

Spectroscopic and Lasing Properties of this compound

The following tables summarize the key quantitative data for this compound, providing a basis for its application in laser systems for CARS spectroscopy.

Table 1: Spectroscopic Properties of this compound

PropertyValueSolventReference
Absorption Maximum (λmax,abs)588 nmEthanol (B145695)[8]
Molar Extinction Coefficient (ε) at 588 nm4.6 x 10⁴ L mol⁻¹ cm⁻¹Ethanol[8]
Fluorescence Maximum (λmax,fl)612 nmEthanol[8]
Fluorescence Quantum Yield (Φf)0.54Ethanol[8]

Table 2: Laser Performance of this compound

Pump SourceLasing Wavelength RangeConcentrationSolventSlope EfficiencyReference
Nd:YAG (532 nm)604-630 nmNot specifiedEtOH/PPH: 8/2Not specified[8]
Nd:YAG (532 nm)Broadband (~631 nm)2x10⁻⁴ MXylene31%[8]
Nd:YAG (532 nm)Broadband (~655 nm)1x10⁻⁴ MModified PMMA32.23%[7]
Nd:YAG (532 nm)Broadband (part of mix)4.6 mg/L (with PM597)EthanolNot specified[5]
Photostability of this compound

The photostability of laser dyes is a critical parameter for consistent and reliable operation of a CARS microscope. Pyrromethene dyes are generally less photostable than rhodamine dyes.[5] The primary pathway for photodegradation is through a reaction with singlet oxygen.[5] However, PM650 has shown higher photostability compared to other pyrromethene dyes like PM597.[5] The choice of solvent also plays a significant role, with nonpolar solvents sometimes offering enhanced photostability compared to polar solvents like ethanol.[9] In some high electron-donor capacity solvents, PM650 has been observed to decay even in the dark.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Dye Solution for a Nd:YAG-Pumped Dye Laser

This protocol provides a general guideline for preparing a this compound dye solution for use as the gain medium in a dye laser for a CARS microscopy system.

Materials:

  • This compound (laser grade)

  • Ethanol (spectroscopic grade, 200 proof)

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Micro-syringes or precision balance

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh the required amount of this compound powder. The molecular weight of PM650 is approximately 301.15 g/mol . For 100 mL of a 1 mM solution, weigh out ~30.1 mg.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of spectroscopic grade ethanol to dissolve the powder. Use of an ultrasonic bath can aid in dissolution.

    • Once fully dissolved, fill the volumetric flask to the 100 mL mark with ethanol.

    • Mix the solution thoroughly by inversion. Store the stock solution in a dark, airtight container to prevent photodegradation and evaporation.

  • Working Solution Preparation (e.g., 0.2 mM):

    • The optimal concentration for the dye laser will depend on the specific cavity design and pump energy. A typical starting concentration is in the range of 1x10⁻⁴ to 5x10⁻⁴ M.[7][8]

    • To prepare a 0.2 mM working solution from a 1 mM stock solution, dilute 20 mL of the stock solution into a 100 mL volumetric flask and fill to the mark with ethanol.

    • For systems requiring mixtures of dyes, such as the WIDECARS system which uses a combination of PM597 and PM650, prepare individual stock solutions and then mix them to achieve the desired final concentrations (e.g., 49.08 mg/L PM597 and 4.6 mg/L PM650).[5]

  • Dye Solution Handling and Use:

    • Filter the final dye solution through a 0.2 µm syringe filter to remove any particulate matter that could scatter laser light and reduce performance.

    • Circulate the dye solution through the dye laser cuvette using a suitable pump to prevent thermal lensing and localized photodegradation.

    • Monitor the laser output power and spectral profile over time. A decrease in power or a shift in the emission spectrum can indicate dye degradation, requiring replacement of the solution.

Visualizations

CARS_Energy_Diagram Energy Level Diagram of the CARS Process cluster_levels Molecular Energy Levels cluster_interactions Photon Interactions ground Ground State virtual1 Virtual State 1 ground->virtual1 ωp vibrational Vibrational State (Ω) virtual1->vibrational ωs virtual2 Virtual State 2 vibrational->virtual2 ωp virtual2->ground ωas p1 Pump (ωp) s Stokes (ωs) p2 Probe (ωp) as anti-Stokes (ωas)

Caption: Energy level diagram illustrating the four-wave mixing process in CARS spectroscopy.

CARS_Microscope_Setup Schematic of a CARS Microscope with a Dye Laser NdYAG Nd:YAG Laser SHG SHG Crystal NdYAG->SHG 1064 nm DyeLaser Dye Laser (PM650) SHG->DyeLaser 532 nm (Pump) Dichroic Dichroic Mirror SHG->Dichroic DyeLaser->Dichroic Stokes (ωs) Objective Objective Lens Dichroic->Objective Sample Sample Stage Objective->Sample Filter Filter Objective->Filter Sample->Objective Detector Detector (PMT) Filter->Detector anti-Stokes (ωas)

References

Application Notes and Protocols for Single-Molecule Spectroscopy with Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 650 (PM650) is a fluorescent dye belonging to the BODIPY class, known for its high absorption coefficient, good quantum yield, and excellent photostability, making it a valuable tool for single-molecule spectroscopy (SMS). These characteristics allow for the detection and tracking of individual molecules, providing insights into molecular interactions, conformational changes, and reaction kinetics at the nanoscale. This document provides detailed application notes and protocols for utilizing this compound in single-molecule imaging experiments, with a focus on Total Internal Reflection Fluorescence (TIRF) microscopy.

Photophysical Properties of this compound

A summary of the key photophysical properties of this compound is presented in the table below. This data is essential for designing and calibrating single-molecule experiments.

PropertyValueSolventReference
Absorption Maximum (λ_abs) 588 nmEthanol[1]
Emission Maximum (λ_em) 612 nmEthanol[1]
Molar Extinction Coefficient (ε) 4.6 x 10⁴ L mol⁻¹ cm⁻¹Ethanol[1]
Fluorescence Quantum Yield (Φ_f) 0.54Ethanol[1]
Photostability HighVarious[2]

Experimental Workflow for Single-Molecule Spectroscopy

The general workflow for a single-molecule spectroscopy experiment using this compound involves several key stages, from sample preparation to data analysis. A graphical representation of this workflow is provided below.

G Experimental Workflow for Single-Molecule Spectroscopy cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis prep_slide Microscope Slide Cleaning and Functionalization passivation Surface Passivation (e.g., PEGylation) prep_slide->passivation immobilization Immobilization of Biomolecules passivation->immobilization labeling Labeling with this compound immobilization->labeling setup TIRF Microscope Setup and Alignment labeling->setup excitation Laser Excitation (e.g., 561 nm) setup->excitation detection EMCCD Camera Detection excitation->detection acquisition Image Sequence Acquisition detection->acquisition localization Single-Molecule Localization acquisition->localization tracking Single-Molecule Tracking localization->tracking intensity Intensity vs. Time Analysis tracking->intensity fret FRET Analysis (if applicable) tracking->fret G Single-Molecule Data Analysis Pipeline raw_data Raw Image Stack localization Particle Detection and Localization raw_data->localization tracking Single-Molecule Trajectory Building localization->tracking intensity_extraction Intensity vs. Time Trace Extraction tracking->intensity_extraction state_finding Hidden Markov Modeling or Change-Point Detection intensity_extraction->state_finding analysis Kinetic and FRET Analysis state_finding->analysis results Quantitative Results analysis->results

References

Application Notes and Protocols for Pyrromethene and BODIPY-Based Fluorescent Probes in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: While the inquiry specifically requested information on Pyrromethene 650 for metal ion detection, a comprehensive literature search did not yield specific application notes or protocols for this particular dye in this context. This compound is primarily documented as a laser dye and a polar tracer for biological imaging.[1] However, the broader class of pyrromethene dyes, particularly their boron-dipyrromethene (BODIPY) derivatives, are extensively used as fluorescent probes for the detection of a wide range of metal ions.[2][3][4][5] This document provides detailed application notes and protocols based on the principles and methodologies established for these closely related and well-characterized fluorescent sensors.

Introduction

Pyrromethene dyes and their BODIPY analogs are a versatile class of fluorophores characterized by their high absorption coefficients, high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[3][4] Their optical properties can be finely tuned through chemical modifications, making them ideal candidates for the development of selective and sensitive fluorescent chemosensors for metal ions.[3][5]

The detection mechanism of these sensors typically relies on the interaction between the metal ion and a specific chelating moiety attached to the fluorophore core. This interaction modulates the photophysical properties of the dye, leading to a detectable change in fluorescence intensity (either enhancement or quenching) or a shift in the emission wavelength.[5][6] Common sensing mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[3][6]

This document outlines the general principles, protocols, and data presentation for the use of pyrromethene-based fluorescent probes in the detection of various metal ions in solution.

Quantitative Data Summary

The following tables summarize the performance of several representative BODIPY-based fluorescent probes for the detection of different metal ions. This data is compiled from various research articles and serves as a reference for sensor selection and experimental design.

Table 1: Performance of BODIPY-Based "Turn-On" Fluorescent Sensors for Metal Ions

Probe Name/DerivativeTarget IonDetection Limit (LOD)Solvent SystemResponse TimeReference
Tripodal-BODIPY (t-BODIPY)Cu²⁺0.54 µMNot SpecifiedNot Specified[2]
BODIPY-2-aminopyridine (BOD-AP)Au³⁺17 nMAqueous Environment< 1 minute[7]
Hexamethyl-substituted dipyrrometheneZn²⁺40 nMNot SpecifiedNot Specified[6]

Table 2: Performance of BODIPY-Based "Turn-Off" (Quenching) Fluorescent Sensors for Metal Ions

Probe Name/DerivativeTarget IonQuenching Constant (Ksv)Solvent SystemReference
Tripodal-BODIPY (t-BODIPY)Cu²⁺1.68 x 10⁵ M⁻¹Not Specified[2]
BODIPY-based polymeric probesFe³⁺Not Specified (LOD as low as 0.14 µM)DMF buffer (pH 7.0)[8]
Dipyrromethene p-phenylenevinylene copolymerFe²⁺, Fe³⁺, Co²⁺High Stern-Volmer constantsVarious Solvents[9]

Experimental Protocols

The following are generalized protocols for the use of pyrromethene-based fluorescent probes for metal ion detection. It is crucial to consult the specific literature for the chosen probe for optimized conditions.

Protocol 1: General Procedure for Metal Ion Detection using a "Turn-On" or "Turn-Off" Fluorescent Probe

Objective: To determine the concentration of a specific metal ion in a solution using a fluorescent probe that exhibits a change in fluorescence intensity upon binding.

Materials:

  • Pyrromethene/BODIPY-based fluorescent probe

  • Stock solution of the target metal ion (e.g., CuCl₂, AuCl₃, FeCl₃) of known concentration

  • Buffer solution (e.g., HEPES, Tris-HCl, PBS) appropriate for the specific probe and metal ion interaction, ensuring a stable pH.

  • Spectrofluorometer

  • Cuvettes (quartz or appropriate for the wavelength range)

  • Micropipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile) in which it is readily soluble.

    • Prepare a stock solution of the target metal ion (e.g., 10 mM) in deionized water or the chosen buffer.

    • Prepare working solutions of the probe and metal ion by diluting the stock solutions in the assay buffer.

  • Fluorescence Measurements:

    • In a cuvette, add the appropriate volume of buffer solution.

    • Add the fluorescent probe from the working solution to achieve the desired final concentration (typically in the low micromolar range).

    • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex) and recording the emission over the expected range. This serves as the baseline fluorescence (F₀).

    • Titrate the probe solution with increasing concentrations of the metal ion from the working solution. Allow for a short incubation time (as determined by the probe's response time, e.g., 1-5 minutes) after each addition.

    • Record the fluorescence emission spectrum after each addition of the metal ion (F).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration.

    • For "turn-on" sensors, the fluorescence will increase with increasing metal ion concentration. For "turn-off" sensors, it will decrease.

    • The detection limit (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.[2]

Protocol 2: Selectivity Assay

Objective: To assess the selectivity of the fluorescent probe for the target metal ion over other potentially interfering ions.

Methodology:

  • Prepare solutions of the fluorescent probe as described in Protocol 1.

  • Add a specific concentration of the target metal ion (e.g., 2 equivalents) and record the fluorescence response.

  • In separate cuvettes containing the probe, add a higher concentration (e.g., 10-100 equivalents) of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, Cr³⁺) and record the fluorescence response.

  • To test for competitive binding, add the same concentration of the target metal ion in the presence of a high concentration of the interfering ions and record the fluorescence.

  • Compare the fluorescence changes to determine the probe's selectivity.

Visualizations

Signaling Pathway for a "Turn-Off" PET Sensor

pet_mechanism cluster_free Free Sensor cluster_bound Metal-Bound Sensor Fluorophore_excited Excited Fluorophore* Fluorophore_ground Ground State Fluorophore Fluorophore_excited->Fluorophore_ground Fluorescence (Weak) Fluorophore_ground->Fluorophore_excited Excitation (hν) Receptor Receptor Receptor->Fluorophore_excited PET (e- transfer) Receptor_Metal Receptor-Metal Complex Fluorophore_excited_bound Excited Fluorophore* Fluorophore_ground_bound Ground State Fluorophore Fluorophore_excited_bound->Fluorophore_ground_bound Fluorescence (Strong) Fluorophore_ground_bound->Fluorophore_excited_bound Excitation (hν) Receptor_Metal->Fluorophore_excited_bound PET Blocked

Caption: "Turn-Off" PET sensing mechanism.

Experimental Workflow for Metal Ion Detection

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution mix_probe Add Probe to Buffer prep_probe->mix_probe prep_metal Prepare Metal Ion Stock Solution add_metal Titrate with Metal Ion Solution prep_metal->add_metal prep_buffer Prepare Assay Buffer prep_buffer->mix_probe measure_f0 Measure Baseline Fluorescence (F₀) mix_probe->measure_f0 measure_f0->add_metal measure_f Measure Fluorescence (F) after each addition add_metal->measure_f plot_data Plot F/F₀ vs. [Metal Ion] measure_f->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod

Caption: General workflow for fluorescent metal ion detection.

Logical Relationship for Selectivity Testing

selectivity_logic cluster_target Target Ion cluster_interfering Interfering Ions cluster_competition Competition Probe Probe Solution Target_Ion Add Target Metal Ion Probe->Target_Ion Interfering_Ions Add Other Metal Ions Probe->Interfering_Ions Competition Add Target Ion + Interfering Ions Probe->Competition Target_Response Significant Fluorescence Change Target_Ion->Target_Response No_Response No Significant Fluorescence Change Interfering_Ions->No_Response Competition_Response Response Similar to Target Ion Alone Competition->Competition_Response

Caption: Logic for assessing probe selectivity.

References

Pyrromethene 650: Application Notes and Protocols for Stimulated Emission Depletion (STED) Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pyrromethene 650 (PM650), a fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. This document outlines the photophysical properties of PM650, detailed protocols for its application in cellular imaging, and its potential for advancing research in various fields.

Introduction to this compound in STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. The choice of fluorophore is critical for successful STED imaging, with photostability, brightness, and appropriate spectral characteristics being paramount. This compound, a dye known for its high quantum yield and photostability in certain environments, presents a promising candidate for STED microscopy in the red spectral range. Its emission maximum allows for efficient depletion with commonly available STED laser lines, such as 775 nm.

Photophysical Properties of this compound

The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical properties. Below is a summary of the key characteristics of this compound, with comparative data for other commonly used red-emitting STED dyes.

PropertyThis compoundATTO 647NAbberior STAR 635P
Excitation Maximum (λ_exc) ~588 nm (in Ethanol)[1]~646 nm~635 nm
Emission Maximum (λ_em) ~612 nm (in Ethanol)[1]~664 nm~655 nm
Molar Extinction Coefficient (ε) 4.6 x 10⁴ L mol⁻¹ cm⁻¹ (at 588 nm in Ethanol)[1]1.5 x 10⁵ L mol⁻¹ cm⁻¹1.2 x 10⁵ L mol⁻¹ cm⁻¹
Fluorescence Quantum Yield (Φ_f) 0.54 (in Ethanol)[1]0.650.90
Fluorescence Lifetime (τ_fl) Not specified in search results~3.5 ns~3.6 ns
Recommended STED Depletion Laser 775 nm (inferred)775 nm775 nm

Note: The photophysical properties of dyes can vary depending on the solvent and local environment. The data for this compound is provided in ethanol, and its performance in an aqueous cellular environment may differ. The suitability of the 775 nm depletion laser is inferred from the emission spectrum of PM650, which overlaps with the optimal depletion range for this laser.

Experimental Protocols

The following protocols provide a general framework for using this compound in STED microscopy. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Immunofluorescence Staining of Mitochondria with this compound Conjugate

This protocol describes the use of a hypothetical this compound-conjugated secondary antibody for the super-resolution imaging of mitochondria.

Materials:

  • Cells grown on #1.5H high-precision glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against a mitochondrial target (e.g., anti-TOM20)

  • This compound-conjugated secondary antibody

  • Mounting medium with antifade reagent (e.g., ProLong Gold)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to 60-80% confluency on coverslips.

    • Wash cells twice with pre-warmed PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash cells three times with PBS.

    • Dilute the this compound-conjugated secondary antibody in blocking buffer. The optimal concentration should be determined experimentally, but a starting range of 1-5 µg/mL is recommended.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS, with the final wash for 10 minutes.

  • Mounting:

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow the mounting medium to cure as per the manufacturer's instructions.

Protocol 2: STED Microscopy Imaging

Instrumentation:

  • A STED microscope equipped with an excitation laser suitable for this compound (e.g., ~590 nm) and a depletion laser at 775 nm.

  • High numerical aperture (NA) objective lens (e.g., 1.4 NA oil immersion).

Imaging Parameters:

  • Locate the Region of Interest (ROI): Use the confocal mode with the excitation laser to find cells with good staining and identify the structures of interest.

  • Set STED Parameters:

    • Excitation Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize photobleaching.

    • STED Laser Power: The resolution of STED microscopy is dependent on the depletion laser power. Start with a moderate power and gradually increase it to achieve the desired resolution while monitoring for photobleaching. A range of 20-80% of the maximum laser power can be a starting point.

    • Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm for a target resolution of 40-60 nm).

    • Dwell Time: Use a pixel dwell time that allows for sufficient photon collection without excessive bleaching (e.g., 5-20 µs).

    • Gating: If available, use time-gating to further improve resolution by detecting photons with a longer fluorescence lifetime.

  • Image Acquisition: Acquire STED images of the ROI. It is advisable to acquire a confocal image of the same region for comparison.

Visualizations

Experimental Workflow for Immunofluorescence STED Microscopy

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging STED Microscopy cluster_analysis Data Analysis cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody primary_ab->secondary_ab mounting Mounting secondary_ab->mounting confocal_scan Confocal Scan (ROI selection) mounting->confocal_scan sted_acquisition STED Image Acquisition confocal_scan->sted_acquisition image_analysis Image Analysis & Quantification sted_acquisition->image_analysis

Caption: Workflow for immunofluorescence labeling and STED imaging.

Hypothetical Signaling Pathway for Mitochondrial Dynamics Study

signaling_pathway cluster_stimulus Cellular Stress cluster_signaling Signaling Cascade cluster_mito_response Mitochondrial Response cluster_sted_imaging STED Imaging Readout stress e.g., Drug Treatment ros Increased ROS stress->ros mapk MAPK Activation ros->mapk drp1 Drp1 Recruitment to Mitochondria mapk->drp1 fission Mitochondrial Fission drp1->fission pm650_stain This compound-TOM20 STED Imaging fission->pm650_stain morphology Quantification of Mitochondrial Morphology pm650_stain->morphology

Caption: Pathway for studying mitochondrial fission with STED microscopy.

Discussion and Conclusion

This compound exhibits favorable photophysical properties for STED microscopy, including a high quantum yield and an emission spectrum compatible with common depletion lasers. Its potential for high photostability, particularly in nonpolar environments, suggests it could be a valuable tool for super-resolution imaging. However, its performance in the aqueous environment of a cell and its photostability under the high laser powers used in STED need to be empirically determined for each specific application.

The provided protocols offer a starting point for researchers to incorporate this compound into their STED imaging workflows. Successful super-resolution imaging will depend on careful optimization of labeling conditions and imaging parameters. The ability to visualize subcellular structures with nanoscale resolution using this compound has the potential to significantly impact research in cell biology, neurobiology, and drug discovery by providing deeper insights into the intricate organization and dynamics of cellular components. Further studies are warranted to fully characterize the performance of this compound in STED microscopy and to explore its applications in various biological contexts.

References

Application Notes and Protocols for Conjugating Pyrromethene 650 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the covalent conjugation of Pyrromethene 650, a far-red fluorescent dye, to antibodies. The primary method described utilizes the reaction of an N-hydroxysuccinimide (NHS) ester derivative of this compound with primary amine groups present on the antibody, predominantly the ε-amino groups of lysine (B10760008) residues.[1][2][3] This process forms a stable amide bond, resulting in a fluorescently labeled antibody suitable for a variety of applications in biomedical research and diagnostics, including flow cytometry, fluorescence microscopy, and immunoassays.[4]

The protocols outlined below cover antibody preparation, the conjugation reaction, purification of the resulting conjugate, and characterization by determining the degree of labeling.

Materials and Equipment

Reagents:

  • Purified antibody (IgG) in an amine-free buffer (e.g., PBS, Borate (B1201080) buffer)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Sodium bicarbonate buffer (1 M, pH 8.3) or Borate buffer (50 mM, pH 8.5)[1][2]

  • Quenching solution (optional): 1 M Tris-HCl or Glycine (B1666218), pH 7.4[2]

  • Purification resin (e.g., Sephadex G-25) or spin columns[5]

  • Bovine Serum Albumin (BSA)

  • Sodium azide (B81097) (NaN3)

Equipment:

  • Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Rotator or shaker

  • Dialysis tubing or cassettes (if applicable)

  • Pipettes and tips

  • Reaction tubes

Experimental Protocols

Protocol 1: Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing substances that would compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like BSA or gelatin, it must be purified.[5] This can be achieved by dialysis against an amine-free buffer such as 1X Phosphate Buffered Saline (PBS) or 50 mM sodium borate buffer, pH 8.5.[2]

  • Concentration: For optimal labeling, the antibody concentration should be between 2-10 mg/mL.[5] If the antibody concentration is too low, conjugation efficiency will be reduced.[5]

  • Purity: The antibody should be purified to remove other proteins that could be non-specifically labeled.

Protocol 2: this compound-NHS Ester Stock Solution Preparation

NHS esters are moisture-sensitive and should be handled accordingly.[2][6]

  • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent condensation.[6]

  • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly as its activity decreases over time, especially in the presence of moisture.[5][6]

Protocol 3: Antibody Conjugation

The following protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-antibody molar ratio may need to be determined empirically for each specific antibody and application.[5][7]

  • pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1 M sodium bicarbonate buffer to a final concentration of 0.1 M.[8] This slightly basic pH is optimal for the reaction between the NHS ester and the primary amines on the antibody.[2][9]

  • Molar Ratio Calculation: Determine the volume of the 10 mM this compound-NHS ester stock solution to add to the antibody solution. A starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[7]

    • Example Calculation: For 1 mg of a 150 kDa IgG antibody in 0.5 mL:

      • Moles of Ab = (1 x 10^-3 g) / (150,000 g/mol ) = 6.67 x 10^-9 mol

      • Moles of Dye (for 15:1 ratio) = 15 * 6.67 x 10^-9 mol = 1.0 x 10^-7 mol

      • Volume of 10 mM Dye Stock = (1.0 x 10^-7 mol) / (10 x 10^-3 mol/L) = 1.0 x 10^-5 L = 10 µL

  • Reaction: While gently vortexing, slowly add the calculated volume of the this compound-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with continuous gentle mixing on a rotator or shaker.[2]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.[2] This will react with any remaining unreacted NHS ester. Incubate for an additional 10-15 minutes at room temperature.[2]

Protocol 4: Purification of the Conjugate

It is essential to remove the unconjugated this compound dye from the labeled antibody.

  • Size Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method.[5]

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute with PBS. The first colored fraction to elute will be the antibody-dye conjugate, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

  • Spin Columns: Commercially available spin columns designed for dye removal are a rapid alternative. Follow the manufacturer's protocol.[10]

  • Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.[8] This method is effective but more time-consuming.

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The DOL, or dye-to-antibody ratio, is a critical parameter for ensuring the quality and consistency of the conjugate. An optimal DOL for most antibodies is typically between 2 and 10.[5]

  • Measure Absorbance: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A280) and at the maximum absorbance wavelength for this compound (Amax, typically around 650 nm).

  • Calculations:

    • Antibody Concentration (mg/mL):

      • Ab Conc. (mg/mL) = [A280 - (Amax * CF)] / 1.4

      • Where CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer) and 1.4 is the extinction coefficient of IgG at 280 nm for a 1 mg/mL solution.[7]

    • Degree of Labeling (DOL):

      • DOL = (Amax * M_Ab) / (ε_dye * [Ab Conc. in mg/mL])

      • Where M_Ab is the molecular weight of the antibody (e.g., 150,000 Da for IgG) and ε_dye is the molar extinction coefficient of this compound at its Amax (provided by the dye manufacturer).[7]

Storage of Conjugated Antibodies

Proper storage is crucial to maintain the functionality of the fluorescently labeled antibody.

  • Store the conjugate at 4°C in the dark.[11][12] Fluorescent conjugates are susceptible to photobleaching and should be protected from light.[11][12]

  • For long-term storage, the conjugate can be stored at -20°C. Adding glycerol (B35011) to a final concentration of 50% can prevent damage from freeze-thaw cycles.[1][11][13]

  • Avoid using frost-free freezers as their temperature cycling can degrade the antibody.[13][14]

  • For added stability and to prevent microbial growth, 5-10 mg/mL BSA and 0.01-0.03% sodium azide can be added to the storage buffer.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Antibody Concentration for Labeling 2 - 10 mg/mL[5]
Reaction Buffer pH 8.3 - 8.5[2][9]
Dye:Antibody Molar Ratio (starting) 10:1 to 20:1[7]
Reaction Incubation Time 60 minutes[2]
Optimal Degree of Labeling (DOL) 2 - 10[5]
Short-term Storage Temperature 4°C[11][12]
Long-term Storage Temperature -20°C (with 50% glycerol)[1][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (pH 8.3-8.5, 60 min, RT) Ab_Prep->Conjugation Dye_Prep Dye Stock Preparation (10 mM in DMSO/DMF) Dye_Prep->Conjugation Quench Quenching (Optional) (Tris or Glycine) Conjugation->Quench Purification Purification (Size Exclusion Chromatography) Quench->Purification DOL_Calc Characterization (Calculate DOL) Purification->DOL_Calc Storage Storage (4°C or -20°C, Protected from Light) DOL_Calc->Storage

Caption: Workflow for this compound antibody conjugation.

signaling_pathway cluster_reaction Amine-Reactive Conjugation Chemistry Antibody Antibody (with Lysine -NH2) Conjugated_Ab Fluorescently Labeled Antibody (Stable Amide Bond) Antibody->Conjugated_Ab pH 8.3-8.5 Pyrromethene This compound-NHS Ester Pyrromethene->Conjugated_Ab releases NHS

References

Pyrromethene 650: Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrromethene 650 (PM650) is a highly fluorescent organic dye belonging to the pyrromethene class of compounds. Characterized by its strong absorption in the green-yellow region of the spectrum and intense red emission, PM650 has garnered significant interest in materials science. Its excellent photophysical properties, including a high fluorescence quantum yield and good photostability, make it a versatile candidate for a range of applications. This document provides detailed application notes and protocols for the use of this compound in solid-state dye lasers, and explores its potential in fluorescent sensing, dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs).

Solid-State Dye Lasers

This compound is widely recognized for its exceptional performance as a gain medium in solid-state dye lasers. Its high quantum yield, low triplet-triplet absorption, and good compatibility with various polymer matrices contribute to efficient and stable laser operation.

Quantitative Data

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
Ethanol5886120.54
Methanol (B129727)587--
p-Dioxane589.4--
Xylene-631-

Data sourced from Exciton catalog and scientific literature.[1]

Table 2: Lasing Performance of this compound in Solid-State Matrices

Host MatrixPump Source (nm)Lasing Wavelength (nm)Slope Efficiency (%)Photostability (shots)
Modified PMMA532 (Nd:YAG)~65532.23168,000
High Temperature Plastic (HTP)532 (Nd:YAG)62457-

Data sourced from scientific literature.[1][2]

Experimental Protocol: Fabrication and Characterization of a this compound-Doped Solid-State Dye Laser

Objective: To fabricate a solid-state laser gain medium by doping this compound into a modified poly(methyl methacrylate) (PMMA) matrix and to characterize its laser performance.

Materials:

  • This compound (laser grade)

  • Methyl methacrylate (B99206) (MMA), purified

  • Methanol (MeOH)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as a thermal initiator

  • Glass vials or molds

  • Nitrogen gas source

  • Polishing kit with various grit lapping films

  • Nd:YAG laser (532 nm, pulsed)

  • Laser energy meter

  • Spectrometer

  • Optical components for laser cavity (mirrors, lenses, etc.)

Protocol:

  • Dye-Monomer Solution Preparation:

    • In a clean glass vial, dissolve this compound in a mixture of methyl methacrylate (MMA) and methanol. A typical concentration for the dye is in the range of 1x10⁻⁴ to 5x10⁻⁴ mol/L. The ratio of MMA to methanol can be varied to optimize the properties of the polymer matrix (e.g., 18:2 v/v).[2]

    • Add the thermal initiator AIBN to the solution (typically ~0.1% by weight).

    • Stir the solution until the dye and initiator are completely dissolved.

    • Purge the solution with dry nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can quench fluorescence and degrade the dye.

  • Polymerization:

    • Seal the vial or mold containing the dye-monomer solution.

    • Place the sealed container in a temperature-controlled water bath or oven.

    • Initiate polymerization by heating at a specific temperature profile. A common method is to start at a lower temperature (e.g., 40-50 °C) for 24-48 hours and then gradually increase the temperature to complete the polymerization (e.g., 60-70 °C) for another 24 hours.

  • Sample Preparation:

    • Once polymerization is complete, carefully remove the solid dye-doped polymer rod or disk from the mold.

    • Cut the polymer to the desired length for the laser cavity.

    • Polish the end faces of the polymer element to achieve high optical quality using a polishing kit with progressively finer grit lapping films. The faces should be flat and parallel.

  • Laser Performance Characterization:

    • Experimental Setup: Construct a laser cavity using the fabricated this compound-doped polymer as the gain medium. A simple plano-plano or hemispherical cavity can be used. The pump source, a frequency-doubled Nd:YAG laser (532 nm), is focused onto the gain medium.[2][3]

    • Slope Efficiency Measurement: Measure the output laser energy as a function of the input pump energy. The slope of the linear portion of this curve represents the slope efficiency.

    • Lasing Wavelength Measurement: Use a spectrometer to measure the emission spectrum of the laser output to determine the peak lasing wavelength.

    • Photostability Measurement: Operate the laser at a constant pump energy and repetition rate. Monitor the output energy as a function of the number of pump pulses. The photostability is often defined as the number of pulses required for the output energy to decrease to 50% of its initial value.[2]

Diagram: Experimental Workflow for Solid-State Dye Laser Fabrication and Characterization

G cluster_prep Gain Medium Preparation cluster_char Laser Characterization prep_solution Prepare Dye-Monomer Solution (PM650 in MMA/MeOH + AIBN) purge Purge with Nitrogen prep_solution->purge polymerize Thermal Polymerization purge->polymerize cut_polish Cut and Polish Polymer polymerize->cut_polish setup Construct Laser Cavity cut_polish->setup pump Pump with Nd:YAG Laser (532 nm) setup->pump measure_eff Measure Slope Efficiency pump->measure_eff measure_wl Measure Lasing Wavelength pump->measure_wl measure_photo Measure Photostability pump->measure_photo

Caption: Workflow for fabricating and characterizing a PM650 solid-state laser.

Fluorescent Sensors

The sensitivity of this compound's photophysical properties to its local environment suggests its potential application as a fluorescent probe. Changes in solvent polarity, viscosity, or the presence of specific analytes could lead to detectable changes in its fluorescence intensity, lifetime, or emission wavelength.

While specific, detailed protocols for the use of this compound as a fluorescent sensor for a particular analyte are not extensively reported in the reviewed literature, a general protocol for evaluating its sensing capabilities can be outlined.

General Protocol: Evaluation of this compound as a Fluorescent Sensor

Objective: To investigate the potential of this compound as a fluorescent sensor for a specific analyte (e.g., metal ions, viscosity).

Materials:

  • This compound

  • A series of solvents with varying polarities or viscosities

  • Stock solutions of the analyte of interest (e.g., metal salts)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of ~1 mM.

    • Prepare stock solutions of the analytes to be tested at appropriate concentrations.

  • Spectroscopic Measurements:

    • Baseline Spectra: Dilute the this compound stock solution to a working concentration (e.g., 1-10 µM) in the desired solvent or buffer. Record the absorption and fluorescence spectra.

    • Titration with Analyte: To the cuvette containing the this compound solution, add incremental amounts of the analyte stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate.

    • Record the absorption and fluorescence spectra after each addition.

  • Data Analysis:

    • Plot the changes in absorbance and fluorescence intensity at the respective maxima as a function of the analyte concentration.

    • Analyze any shifts in the absorption or emission maxima.

    • If a significant and selective response is observed, further studies can be conducted to determine the detection limit, selectivity against other potential interfering species, and the sensing mechanism.

Diagram: Generalized Workflow for Evaluating a Fluorescent Sensor

G start Prepare Stock Solutions (PM650 and Analytes) measure_base Record Baseline Absorption & Fluorescence Spectra start->measure_base titrate Titrate PM650 with Analyte measure_base->titrate measure_change Record Spectra after Each Addition titrate->measure_change titrate->measure_change analyze Analyze Spectral Changes (Intensity, Wavelength Shift) measure_change->analyze determine Determine Selectivity, Sensitivity, and Detection Limit analyze->determine

Caption: General workflow for testing the fluorescent sensing capabilities of PM650.

Dye-Sensitized Solar Cells (DSSCs)

The strong absorption of this compound in the visible spectrum makes it a potential candidate as a photosensitizer in dye-sensitized solar cells. The dye's role in a DSSC is to absorb incident light and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

General Protocol: Fabrication of a Dye-Sensitized Solar Cell

Objective: To fabricate a laboratory-scale DSSC.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (nanocrystalline)

  • This compound

  • A suitable solvent for the dye (e.g., ethanol, acetonitrile)

  • Iodide-based electrolyte solution

  • Platinum-coated counter electrode

  • Surfactant (e.g., Triton X-100)

  • Hot plate

  • Furnace

  • Doctor blade or screen printer

  • Solar simulator

  • Potentiostat/Galvanostat

Protocol:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique.

    • Sinter the TiO₂-coated slide in a furnace at high temperatures (e.g., 450-500 °C) to create a porous, nanocrystalline film.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Prepare a solution of this compound in a suitable solvent (e.g., 0.3-0.5 mM in ethanol).

    • Immerse the sintered TiO₂ photoanode in the dye solution for a sufficient time (typically 12-24 hours) to allow for dye adsorption onto the TiO₂ surface.

    • After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye molecules and allow it to dry.

  • Cell Assembly:

    • Place the platinum-coated counter electrode over the dye-sensitized photoanode, offset slightly to allow for electrical contact.

    • Introduce a few drops of the iodide-based electrolyte between the two electrodes. The electrolyte will be drawn into the space by capillary action.

    • Clip the two electrodes together to form a sandwich-like cell.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5, 100 mW/cm²) using a solar simulator and a potentiostat.

    • From the I-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Diagram: Simplified DSSC Fabrication Workflow

G prep_anode Prepare TiO2 Photoanode on FTO Glass sinter Sinter TiO2 Film prep_anode->sinter sensitize Sensitize with PM650 Dye Solution sinter->sensitize assemble Assemble Cell with Counter Electrode and Electrolyte sensitize->assemble characterize Characterize I-V Curve under Solar Simulator assemble->characterize G clean_ito Clean ITO Substrate load_vacuum Load into Vacuum Chamber clean_ito->load_vacuum deposit_organics Deposit Organic Layers (HIL, HTL, EML with PM650 dopant, ETL, EIL) load_vacuum->deposit_organics deposit_cathode Deposit Metal Cathode deposit_organics->deposit_cathode encapsulate Encapsulate Device deposit_cathode->encapsulate characterize Characterize I-V-L and Electroluminescence encapsulate->characterize

References

Application Notes and Protocols: Pyrromethene 650 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Pyrromethene 650 in flow cytometry, a powerful technique for single-cell analysis. While direct, published protocols for this compound in flow cytometry are not widely available, its known photophysical properties suggest its utility in various applications. The following sections detail these properties, provide a generalized protocol for its use, and illustrate potential experimental workflows.

Introduction to this compound

This compound (PM650) is a fluorescent dye belonging to the pyrromethene class, known for their high fluorescence quantum yields, large molar absorption coefficients, and good photostability.[1] These characteristics make them attractive candidates for various fluorescence-based applications. PM650 is characterized by its absorption and emission in the orange-red region of the spectrum. Its utility in flow cytometry stems from its potential to label cellular components, enabling their detection and quantification on a cell-by-cell basis.

Data Presentation: Photophysical Properties of this compound

The successful application of any fluorophore in flow cytometry is critically dependent on its spectral characteristics. The following table summarizes the key photophysical properties of this compound, which are essential for selecting appropriate laser lines and emission filters on a flow cytometer.

PropertyValueSolventReference
Absorption Maximum (λmax,abs) 588 nmEthanol[2]
587 nmMethanol[2]
589.4 nmp-Dioxane[2]
Emission Maximum (λmax,fl) 612 nmEthanol[2]
Molar Extinction Coefficient (ε) 4.6 x 10⁴ L mol⁻¹ cm⁻¹ (at 588 nm)Methanol[2]
Fluorescence Quantum Yield (Φf) 0.54Ethanol[2]
Molecular Weight 301.15 g/mol [2]

Potential Flow Cytometry Applications

Based on the properties of pyrromethene dyes, PM650 could potentially be used in the following flow cytometry applications:

  • Lipid Droplet Staining: The hydrophobic nature of the pyrromethene core structure suggests that PM650 may preferentially accumulate in lipid-rich environments within cells, such as lipid droplets. This would allow for the quantification of cellular lipid content, which is relevant in studies of metabolism, obesity, and certain diseases.

  • Membrane Potential and Integrity: Some fluorescent dyes can be used to assess cell membrane potential and integrity. While not explicitly documented for PM650, its interaction with cell membranes could potentially be sensitive to changes in membrane polarization or permeability, making it a candidate for cell viability and apoptosis assays.

  • Intracellular Staining: Due to its potential to cross cell membranes, PM650 could be used for the intracellular staining of specific structures or to measure changes in the intracellular environment.

Experimental Protocols

The following are generalized protocols for the use of this compound in flow cytometry. Note: These protocols are based on standard flow cytometry procedures and the known properties of PM650. Optimization will be required for specific cell types and applications.

Protocol 1: General Staining of Adherent or Suspension Cells

This protocol provides a basic framework for staining cells with this compound.

Materials:

  • This compound (stock solution in an appropriate solvent like DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser and filter set (e.g., Yellow-Green laser at ~561 nm for excitation and a ~610/20 nm bandpass filter for emission)

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation at 300-400 x g for 5 minutes. Wash once with PBS and resuspend in PBS or an appropriate buffer at a concentration of 1 x 10⁶ cells/mL.

    • Adherent Cells: Gently detach cells using a cell scraper or a suitable non-enzymatic dissociation solution. Avoid using trypsin if it affects the target of interest. Wash once with PBS and resuspend in PBS or an appropriate buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a working solution of this compound in PBS or cell culture medium. The optimal concentration needs to be determined empirically but can start in the range of 100 nM to 1 µM.

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time and temperature should be determined for each cell type and application.

  • Washing:

    • After incubation, wash the cells twice with 2 mL of PBS to remove excess dye. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS or a suitable sheath fluid for flow cytometry analysis.

    • Analyze the samples on a flow cytometer.

Protocol 2: Co-staining with Surface Markers

This protocol allows for the simultaneous analysis of this compound staining with cell surface markers.

Procedure:

  • Surface Marker Staining:

    • Perform staining for cell surface markers using fluorophore-conjugated antibodies according to the manufacturer's instructions. This is typically done in a staining buffer (e.g., PBS with 2% FBS) for 20-30 minutes on ice.

  • Washing:

    • Wash the cells once with staining buffer to remove unbound antibodies.

  • This compound Staining:

    • Proceed with the this compound staining as described in Protocol 1, starting from step 2.

  • Final Wash and Analysis:

    • Perform the final washes and resuspend the cells for flow cytometry analysis. Ensure that the emission spectra of the antibody fluorophore and this compound have minimal overlap.

Mandatory Visualizations

Experimental Workflow for Flow Cytometry

G General Flow Cytometry Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Single-Cell Suspension B Cell Staining (e.g., with this compound) A->B C Washing B->C D Flow Cytometer (Laser Excitation) C->D E Detection of Light Scatter & Fluorescence D->E F Gating of Cell Populations E->F G Quantification of Fluorescence Intensity F->G H Statistical Analysis & Interpretation G->H

Caption: General workflow for a flow cytometry experiment.

Potential Application in Apoptosis Analysis

While not a direct DNA intercalator, a dye like this compound could potentially be used to detect changes in cell membrane properties during apoptosis. This diagram illustrates the general principle of using a membrane-sensitive dye in conjunction with a viability dye to distinguish different cell populations.

G Apoptosis Analysis using a Membrane Dye cluster_input Cell Population cluster_staining Staining cluster_output Flow Cytometry Analysis A Mixed Population of Live, Apoptotic, and Necrotic Cells B Incubate with Membrane-Sensitive Dye (e.g., potential use of PM650) A->B C Incubate with Viability Dye (e.g., Propidium Iodide) B->C D Live Cells (Low Membrane Dye / Low Viability Dye) C->D E Early Apoptotic Cells (High Membrane Dye / Low Viability Dye) C->E F Late Apoptotic/Necrotic Cells (High Membrane Dye / High Viability Dye) C->F

Caption: Apoptosis detection using a membrane-sensitive dye.

Drug Development Applications

Flow cytometry is a critical tool in drug discovery and development.[3][4][5] this compound, as a novel fluorescent probe, could contribute to various stages of this pipeline:

  • High-Throughput Screening (HTS): In cell-based assays, changes in fluorescence intensity of PM650 could serve as a readout for drug efficacy, for example, by monitoring drug-induced changes in cellular lipid content or membrane integrity.[4]

  • Mechanism of Action Studies: By combining PM650 staining with antibodies against specific cellular targets, researchers can investigate how a drug affects different cell populations and signaling pathways.

  • Toxicology and Safety Assessment: Flow cytometry can be used to assess the cytotoxic effects of drug candidates.[4] PM650 could potentially be used to identify cells undergoing stress or death in response to a compound.

Conclusion

This compound presents an interesting, yet largely unexplored, fluorescent tool for flow cytometry. Its favorable photophysical properties make it a promising candidate for various applications, particularly in the analysis of cellular lipids and membrane dynamics. The provided protocols offer a starting point for researchers to explore the utility of this compound in their specific experimental systems. As with any new reagent, careful optimization and validation are essential to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Pyrromethene 650 Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Pyrromethene 650 in their experiments.

Troubleshooting Guide

Issue: Rapid signal loss or fading of this compound fluorescence during imaging or spectroscopic measurements.

This is a classic sign of photobleaching, where the dye molecule is irreversibly damaged by light. The primary mechanism for this compound photobleaching is photodegradation mediated by reactive singlet oxygen. The following steps can be taken to address this issue, ordered from simplest to more involved interventions.

1. Optimization of Experimental Setup

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure to only what is necessary for data acquisition. Use shutters to block the light path when not actively imaging.

  • Use Appropriate Optical Filters: Employ high-quality bandpass filters to ensure that only the necessary excitation wavelengths reach the sample and that emitted fluorescence is efficiently collected.

2. Solvent Selection

The choice of solvent has a dramatic impact on the photostability of this compound.

  • Recommendation: Whenever experimentally permissible, use nonpolar solvents. Studies have shown a significant increase in photostability in nonpolar environments compared to polar ones.[1][2]

  • Avoid: Polar protic solvents like ethanol (B145695) and methanol (B129727) are known to accelerate the photodegradation of pyrromethene dyes.[1][2] Certain electron-donating solvents, such as N,N'-dialkyl-amides (e.g., DMF), can cause the dye to bleach even in the dark.[3]

3. Deoxygenation of the Sample Environment

Since the predominant photobleaching pathway involves singlet oxygen, removing molecular oxygen from the sample can significantly enhance photostability.[2][4]

  • Inert Gas Purging: Bubbling an inert gas like argon or nitrogen through the solvent before and during the experiment can displace dissolved oxygen.

  • Freeze-Pump-Thaw Cycles: For more rigorous deoxygenation, performing several freeze-pump-thaw cycles on the sample solution is highly effective.[4][5]

  • Oxygen Scavengers: Enzymatic systems (e.g., glucose oxidase and catalase) or chemical scavengers can be added to the sample to remove dissolved oxygen.

4. Use of Additives: Antioxidants and Singlet Oxygen Quenchers

Adding chemical agents that can deactivate excited states or scavenge reactive oxygen species is a powerful method to protect your dye.

  • Singlet Oxygen Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium azide (B81097) (NaN₃) are effective at quenching singlet oxygen, thereby preventing it from reacting with this compound.[6][7]

  • Antioxidants: General antioxidants such as ascorbic acid (Vitamin C) and rutin (B1680289) can also retard photobleaching by reducing oxidative damage.[8][9]

5. Incorporation into a Solid Matrix

For applications where the dye does not need to be in a liquid solution, embedding this compound into a solid matrix can provide a more stable environment.

  • Poly(methyl methacrylate) (PMMA): Incorporating the dye into a modified PMMA matrix has been shown to significantly enhance its photostability.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound photobleaching?

A1: The primary cause of photobleaching for this compound is a photochemical reaction with singlet oxygen (¹O₂). When the dye is excited by light, it can transfer energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen. This singlet oxygen then attacks and degrades the dye molecule, leading to a loss of fluorescence.[2][4]

Q2: How much can I improve photostability by changing the solvent?

A2: The improvement can be substantial. Studies on similar pyrromethene dyes have shown that switching from a polar solvent like ethanol to a nonpolar solvent like n-heptane or 1,4-dioxane (B91453) can increase photostability by as much as 100 times.[1][2]

Q3: Are there any solvents I should absolutely avoid?

A3: Yes. Besides polar protic solvents like methanol and ethanol which are known to decrease photostability, you should be particularly cautious with electron-donating solvents such as dimethylformamide (DMF). These can cause this compound to change color and degrade, even without light exposure.[3]

Q4: What concentration of antioxidants should I use?

A4: The optimal concentration can vary depending on the specific antioxidant and experimental conditions. It is generally recommended to start with concentrations in the low millimolar range (e.g., 1-10 mM for ascorbic acid) and optimize from there. For DABCO, concentrations around 100 mM have been shown to be effective for other pyrromethene dyes.[7] Be aware that very high concentrations of some additives may begin to quench the fluorescence of the dye itself.

Q5: Will deoxygenating my sample completely stop photobleaching?

A5: While deoxygenation is a very effective method to reduce the primary photobleaching pathway, it may not eliminate it entirely. Other, less dominant, photodegradation mechanisms might still be at play. However, for this compound, removing oxygen will lead to a very significant increase in photostability.

Q6: Is embedding this compound in a polymer matrix difficult?

A6: The process involves dissolving the dye and a polymerization initiator in the monomer (methyl methacrylate), followed by polymerization, which is typically induced by heat or UV light. While it requires some basic polymer chemistry knowledge, it is a feasible procedure for many research labs.

Quantitative Data on Photostability Enhancement

MethodAgent/ConditionDyeImprovement FactorReference
Solvent Change 1,4-Dioxane vs. EthanolPM567 & PM597Significantly better photostability[2]
n-Heptane vs. EthanolPM567 & PM597~100 times higher photostability[1]
Additive 100 mM DABCOPM567Photochemical stability close to Rhodamine 6G[7]
Sodium AzidePM567Slows photodegradation[6]
Solid Matrix Modified PMMA with 10% MethanolPM650Normalized photostability of 109.19 GJ/mol[10]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents using Inert Gas Bubbling

This protocol describes a simple and effective method to reduce the concentration of dissolved oxygen in a solvent.

  • Materials:

    • Solvent to be deoxygenated

    • High-purity inert gas (Argon or Nitrogen) with a regulator

    • Gas washing bottle (or a flask with a fritted gas dispersion tube)

    • Tubing

    • Septa for sealing the sample container

  • Procedure:

    • Pour the solvent into the gas washing bottle.

    • Connect the inert gas cylinder to the inlet of the gas washing bottle using the tubing.

    • Place a second tube in the outlet of the bottle to vent the gas. This outlet can be directed to a fume hood.

    • Begin bubbling the inert gas through the solvent at a moderate rate (e.g., 1-2 bubbles per second). Vigorous bubbling that causes splashing should be avoided.

    • Continue bubbling for at least 30-60 minutes for effective deoxygenation.

    • To prepare your sample, transfer the deoxygenated solvent to your cuvette or sample holder under a blanket of the inert gas to prevent re-oxygenation.

    • Seal the sample container with a septum if the experiment is lengthy.

Protocol 2: Incorporation of this compound into a PMMA Matrix

This protocol provides a basic method for embedding this compound in a solid PMMA host.

  • Materials:

    • This compound

    • Methyl methacrylate (B99206) (MMA), inhibitor removed

    • A thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

    • Methanol (as a modifier)

    • Glass vial or mold

    • Oven or water bath

  • Procedure:

    • Prepare a stock solution of this compound in MMA. The final concentration will depend on the application, but a starting point is typically 10⁻⁴ to 10⁻⁵ M.

    • In a separate container, prepare the monomer mixture. For example, a mixture with a volume ratio of MMA to methanol of 18:2 has been shown to be effective.[10]

    • Add the thermal initiator AIBN to the monomer mixture. A typical concentration is around 0.1% by weight.

    • Add the this compound stock solution to the monomer/initiator mixture and mix thoroughly until the dye is completely dissolved.

    • Pour the final solution into a glass vial or mold.

    • Seal the container and place it in an oven or water bath at a temperature appropriate for the initiator (e.g., ~60°C for AIBN).

    • Allow the polymerization to proceed for 24-72 hours, or until the polymer has solidified.

    • After polymerization, the solid dye-doped PMMA can be removed from the mold and polished if necessary for optical experiments.

Visual Guides

Caption: The primary photobleaching pathway of this compound.

Prevention_Strategies cluster_environment Environmental Control cluster_additives Chemical Additives cluster_matrix Matrix Isolation Solvent Choice Use Nonpolar Solvents Photobleaching Photobleaching of PM650 Solvent Choice->Photobleaching Inhibits Deoxygenation Remove O₂ (e.g., N₂/Ar Purge) Deoxygenation->Photobleaching Inhibits Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Antioxidants->Photobleaching Inhibits Quenchers Add Singlet Oxygen Quenchers (e.g., DABCO) Quenchers->Photobleaching Inhibits Solid Host Embed in Polymer (e.g., PMMA) Solid Host->Photobleaching Inhibits

Caption: Key strategies to prevent the photobleaching of this compound.

References

Optimizing the Fluorescence Signal of Pyrromethene 650: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fluorescence signal of Pyrromethene 650. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a fluorescent dye known for its strong absorption and emission in the orange-red to near-infrared region of the spectrum. Its spectral characteristics are influenced by the solvent environment. In ethanol (B145695), it typically exhibits an absorption maximum (λ_max,abs_) around 588 nm and a fluorescence emission maximum (λ_max,fl_) at approximately 612 nm.[1] The fluorescence quantum yield (Φf) in ethanol has been reported to be 0.54.[1]

Q2: How does the choice of solvent affect the fluorescence of this compound?

The solvent environment plays a critical role in the photophysical properties of this compound. The fluorescence quantum yield and lifetime are known to decrease significantly in polar/protic solvents. This quenching effect is attributed to an extra nonradiative deactivation pathway involving an intramolecular charge-transfer (ICT) state, which is favored in polar environments.[2] In contrast, nonpolar solvents can enhance the laser efficiency and photostability of pyrromethene dyes. For instance, studies on similar pyrromethene dyes have shown a significant increase in photostability in n-heptane and 1,4-dioxane (B91453) compared to ethanol.

Furthermore, this compound can undergo a color change from violet to green in certain electron-donor solvents like N,N'-dialkyl-amides (e.g., DMF). This is due to the formation of new chromophoric species resulting from a specific reaction with the solvent. This change can be influenced by the age of the solution and the temperature.[2]

Q3: What is the primary cause of this compound photodegradation, and how can it be minimized?

The main pathway for the photodegradation of pyrromethene dyes, including this compound, is a reaction with singlet oxygen.[3] When the dye is excited, it can transfer energy to ground-state oxygen, producing highly reactive singlet oxygen, which then degrades the dye molecule.[3]

To minimize photobleaching, the following strategies are recommended:

  • Deoxygenate Solvents: Removing dissolved oxygen from the solvent can significantly enhance the photostability of the dye.[3]

  • Use Singlet Oxygen Quenchers: Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) can effectively quench singlet oxygen, thereby improving the dye's longevity.[4][5]

  • Minimize Light Exposure: Protect the dye solution from unnecessary exposure to light, especially high-intensity light sources, to reduce the rate of photodegradation.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides step-by-step solutions.

Issue 1: Low or No Fluorescence Signal

Possible Causes:

  • Inappropriate solvent choice leading to fluorescence quenching.

  • Degradation of the dye due to improper storage or handling.

  • Suboptimal dye concentration.

  • Incorrect instrument settings.

Troubleshooting Steps:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Dilute Standard Solutions (Abs < 0.1) prep_std->abs_measure fluo_measure Measure Fluorescence Emission (Fluorometer) abs_measure->fluo_measure integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients plot->gradient calculate Calculate Quantum Yield gradient->calculate

References

Technical Support Center: Solving Pyrromethene 650 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pyrromethene 650, its propensity to aggregate in aqueous solutions can be a significant experimental hurdle, leading to fluorescence quenching and unreliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

A1: this compound is a hydrophobic fluorescent dye belonging to the pyrromethene class of compounds. Its molecular structure is largely nonpolar, leading to poor solubility in water. In aqueous environments, this compound molecules tend to self-associate through hydrophobic interactions to minimize their contact with water, forming non-fluorescent aggregates. This phenomenon is a common issue with many hydrophobic dyes.

Q2: What are the common signs of this compound aggregation?

A2: The most common indicators of this compound aggregation include:

  • Decreased fluorescence intensity: Aggregation leads to self-quenching, causing a significant drop in the fluorescence signal.

  • Changes in absorbance spectra: You may observe a broadening of the absorption peak, a shift in the maximum absorption wavelength (λmax), or the appearance of a new shoulder peak at a shorter wavelength (hypsochromic shift), which is characteristic of H-aggregates.[1]

  • Visible precipitates or solution turbidity: In cases of severe aggregation, the dye may become visibly insoluble, forming precipitates or making the solution cloudy.

  • Inconsistent experimental results: Aggregation can lead to poor reproducibility in fluorescence-based assays.

Q3: How can I prevent this compound from aggregating in my aqueous experiments?

A3: Several strategies can be employed to prevent the aggregation of this compound:

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic this compound molecules, preventing their self-association.

  • Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively shielding it from the aqueous environment.

  • Addition of Co-solvents: Introducing a small percentage of an organic co-solvent can increase the overall solubility of the dye and disrupt the hydrophobic interactions that lead to aggregation.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal from this compound in an Aqueous Buffer

Possible Cause: Aggregation-induced fluorescence quenching.

Troubleshooting Workflow:

A Low/No Fluorescence Signal B Prepare a fresh, dilute stock solution of this compound in an organic solvent (e.g., DMSO or Ethanol) A->B C Add this compound stock to aqueous buffer containing a solubilizing agent B->C D Select Solubilizing Agent C->D E Use Surfactant (e.g., SDS, Triton X-100) D->E Option 1 F Use Cyclodextrin (B1172386) (e.g., β-cyclodextrin) D->F Option 2 G Use Co-solvent (e.g., Ethanol (B145695), DMSO) D->G Option 3 H Measure Absorbance and Fluorescence Spectra E->H F->H G->H I Compare spectra to reference (monomeric dye) H->I J Fluorescence Restored? I->J K Proceed with Experiment J->K Yes L Optimize solubilizing agent concentration or try a different agent J->L No L->D

Caption: Troubleshooting workflow for low fluorescence.

Solutions:

  • Surfactant-based Solubilization:

    • Sodium Dodecyl Sulfate (SDS): Prepare your aqueous buffer with an SDS concentration above its critical micelle concentration (CMC), which is approximately 8.2 mM in pure water.[2] The CMC can be affected by the presence of other solutes and temperature.

    • Triton X-100: This non-ionic surfactant is also effective. A concentration of 0.05% (v/v) is a good starting point.

  • Cyclodextrin-based Solubilization:

    • β-cyclodextrin: Prepare a stock solution of β-cyclodextrin in your aqueous buffer. The formation of an inclusion complex with this compound can significantly enhance its solubility.[3]

  • Co-solvent Addition:

    • Introduce a small amount of an organic solvent like DMSO or ethanol to your aqueous buffer. Start with a low concentration (e.g., 1-5% v/v) and adjust as needed. Be mindful that high concentrations of organic solvents may affect your biological system.

Issue 2: Inconsistent Absorbance and Fluorescence Readings

Possible Cause: Dynamic equilibrium between monomeric and aggregated forms of this compound.

Solutions:

  • Control Dye Concentration: Work with the lowest possible concentration of this compound that still provides a detectable signal. Aggregation is a concentration-dependent process.

  • Ensure Complete Dissolution: Before adding the this compound stock solution to your aqueous buffer, ensure it is fully dissolved in the organic solvent. Vortex or briefly sonicate the stock solution if necessary.

  • Use a Solubilizing Agent Consistently: If you are using a surfactant or cyclodextrin, ensure its concentration is kept constant across all experiments.

Experimental Protocols

Protocol 1: Solubilization of this compound using SDS

Objective: To prepare a solution of monomeric this compound in an aqueous buffer using the surfactant Sodium Dodecyl Sulfate (SDS).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Sodium Dodecyl Sulfate (SDS)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a Stock Solution of this compound: Dissolve this compound in DMSO or ethanol to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Prepare an SDS-containing Buffer: Prepare your desired aqueous buffer containing SDS at a concentration above its CMC (e.g., 10 mM SDS in PBS).

  • Prepare the Final this compound Solution: Add a small volume of the this compound stock solution to the SDS-containing buffer to achieve your desired final dye concentration (e.g., 1 µM). Vortex the solution gently.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature to ensure the formation of dye-loaded micelles.

  • Spectral Analysis:

    • Measure the absorbance spectrum of the solution. The spectrum of monomeric this compound in ethanol shows a maximum absorption around 588 nm.[4] A similar peak should be observed in the SDS solution, indicating the presence of monomers.

    • Measure the fluorescence emission spectrum. Excitation at the absorption maximum should yield a strong fluorescence emission, characteristic of the monomeric dye.

Protocol 2: Solubilization of this compound using β-Cyclodextrin

Objective: To prepare a solution of this compound in an aqueous buffer by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • Ethanol

  • β-cyclodextrin

  • Aqueous buffer of choice

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a Stock Solution of this compound: Dissolve this compound in ethanol to create a stock solution (e.g., 1 mM).

  • Prepare a β-cyclodextrin Solution: Dissolve β-cyclodextrin in your aqueous buffer to create a solution of the desired concentration (e.g., 10 mM). The solubility of β-cyclodextrin in water is approximately 1.85 g/100 mL at 25°C.

  • Form the Inclusion Complex:

    • Add the this compound stock solution dropwise to the β-cyclodextrin solution while stirring. A 1:1 molar ratio is a good starting point.

    • Stir the mixture for several hours or overnight at room temperature to ensure the formation of the inclusion complex.

  • Spectral Analysis:

    • Measure the absorbance spectrum. The formation of an inclusion complex may lead to a slight shift in the λmax of this compound.[3]

    • Measure the fluorescence emission spectrum to confirm the presence of the fluorescent monomeric dye within the cyclodextrin cavity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at 25°C)
Methanol~280 mg/L[4]
Ethanol~460 mg/L[4]
p-Dioxane~8.9 g/L[4]
Ethylene GlycolInsoluble[4]

Table 2: Spectral Properties of Monomeric this compound

SolventAbsorbance λmax (nm)Emission λmax (nm)
Ethanol588[4]612[4]
Methanol587[4]-
p-Dioxane589.4[4]-

Note: The spectral properties in aqueous solutions containing solubilizing agents are expected to be similar to those in organic solvents, indicating the presence of the monomeric form.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for using this compound as a fluorescent probe in liposome (B1194612) uptake studies for drug delivery research, a context where maintaining the dye in its monomeric form is critical.

cluster_prep Liposome Preparation cluster_exp Cellular Uptake Experiment cluster_analysis Analysis A Prepare this compound solution with β-cyclodextrin in buffer C Hydrate lipid film with dye solution to form fluorescently labeled liposomes A->C B Prepare lipid film B->C D Incubate cells with labeled liposomes C->D E Wash cells to remove unbound liposomes D->E F Fluorescence Microscopy E->F G Flow Cytometry E->G H Quantify liposome uptake F->H G->H

Caption: Workflow for liposome uptake assay.

References

Improving the solubility of Pyrromethene 650 for biological experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using Pyrromethene 650 in biological experiments. The primary focus is to address the challenge of its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a highly efficient and stable fluorescent dye, often used in laser applications.[1] Chemically, it is a lipophilic, hydrophobic molecule, meaning it has a strong tendency to repel water.[2] This inherent property leads to very poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS), making direct dissolution impractical for most biological experiments.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The standard and recommended solvent for preparing a concentrated stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4][5] It is crucial to use an anhydrous grade of DMSO, as the solvent is hygroscopic (readily absorbs moisture from the air), and water contamination can reduce the dye's solubility.[6]

Q3: My this compound precipitated after I diluted the DMSO stock in my cell culture medium. What happened?

A3: This common issue is known as solvent-exchange precipitation or "crashing out".[6][7] While this compound is soluble in a high concentration of DMSO, its solubility dramatically decreases when this stock solution is diluted into a primarily aqueous environment. The DMSO disperses, leaving the hydrophobic dye molecules to agglomerate and precipitate out of the solution.[7][8]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[6] The exact tolerance is cell-line dependent and should be determined empirically by running a vehicle control (media with the same final concentration of DMSO but without the dye) to assess any effects on cell viability or function.[6]

Q5: How should I store my this compound stock solution?

A5: Concentrated stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6][9] These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption.[6]

Q6: What are typical working concentrations for this compound in cellular imaging?

A6: For applications like cell loading for fluorescence microscopy, the final working concentration of this compound is typically in the range of 1 µM to 10 µM.[3][4][5][10] To achieve this, a concentrated stock solution in DMSO is usually prepared at a concentration of 1 mM to 5 mM.[3][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions for biological experiments.

Issue 1: Precipitate forms immediately upon dilution of the DMSO stock into an aqueous buffer.

  • Cause A: High Final Dye Concentration. The desired final concentration of this compound may exceed its solubility limit in the final aqueous solution.

    • Solution: Try working with a lower final concentration of the dye. Perform a concentration-response experiment to find the lowest effective concentration that still provides an adequate signal.[9]

  • Cause B: Improper Mixing Technique. Adding the aqueous buffer directly to the small volume of the dye's DMSO stock can create localized areas of high concentration, leading to immediate precipitation.

    • Solution: Always add the concentrated DMSO stock solution dropwise to the full volume of the pre-warmed, vigorously vortexing or stirring aqueous buffer.[6][9] This ensures rapid and uniform dispersion.

  • Cause C: Low Temperature of Aqueous Buffer. The solubility of many compounds, including dyes, can decrease at lower temperatures.

    • Solution: Always pre-warm your final aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C) before adding the dye stock.[6][8]

  • Cause D: Lack of a Solubilizing Agent. For hydrophobic dyes, a surfactant is often required to maintain solubility in aqueous media.

    • Solution: Use a nonionic surfactant like Pluronic® F-127. This detergent helps to disperse hydrophobic molecules in aqueous solutions and is commonly used to facilitate the loading of dyes into cells.[3][4][11]

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.

  • Cause: Time-Dependent Precipitation. Even if initially clear, the working solution may be supersaturated and will precipitate over time as the dye molecules aggregate.

    • Solution: Prepare your final aqueous working solutions of this compound fresh and immediately before use. Do not store dilute aqueous solutions of the dye.[6]

Issue 3: Low or inconsistent fluorescence signal in cells.

  • Cause A: Adsorption to Plastics. Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), which reduces the effective concentration in the solution.[9]

    • Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before the final transfer can also help mitigate this issue.

  • Cause B: Dye Aggregation. Even without visible precipitation, the dye may be forming small, non-fluorescent or weakly fluorescent aggregates in the aqueous solution, reducing its effectiveness.

    • Solution: Use Pluronic® F-127 as described in the protocol below to prevent aggregation.[5][10] Brief sonication of the final working solution can also help break up small aggregates.[9]

Data Presentation

Table 1: Solubility Limits of this compound in Various Organic Solvents

This table summarizes the approximate solubility of this compound at 25°C in several non-aqueous solvents. This data is useful for understanding the dye's hydrophobic nature and for specialized applications where alternative solvents might be considered.

SolventSolubility (approx.)
Methanol~280 mg/L
Ethanol~460 mg/L
p-Dioxane~8.9 g/L
2-Phenoxyethanol (EPH)~4.3 g/L
1-Phenoxy-2-Propanol (PPH)~4.4 g/L
Propylene Carbonate~3 g/L
Propylene Glycol~3 g/L
Ethylene GlycolInsoluble

Data sourced from Exciton.[1]

Table 2: Recommended Reagent Concentrations for Cellular Loading Protocol

This table provides a quick reference for the typical concentrations used when preparing this compound for cell-based experiments using the Pluronic® F-127 method.

ReagentStock ConcentrationFinal Working Concentration
This compound1 - 5 mM (in anhydrous DMSO)1 - 10 µM
Pluronic® F-12720% (w/v) (in anhydrous DMSO)0.02% - 0.04%
DMSO100% (for stock solutions)≤ 0.5% (ideally ≤ 0.1%)

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder (MW: 301.15 g/mol [1]) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 1-5 mM).

  • Dissolution: Vortex the solution thoroughly until all the dye is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6] Ensure the final solution is clear and particle-free.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials to prevent moisture contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilizing this compound for Cell Loading using Pluronic® F-127

This protocol describes a common method to effectively disperse this compound in an aqueous medium for efficient loading into live cells.[3][4][10]

  • Prepare Pluronic® F-127 Stock: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. Heating may be required to fully dissolve the solid. Store this solution at room temperature. Note: Do not refrigerate, as it may solidify into a gel. If it solidifies, warm to 50-65°C until it becomes a clear liquid before use.[3]

  • Pre-mix Dye and Surfactant: Immediately before use, in a clean microcentrifuge tube, mix equal volumes of your this compound DMSO stock (from Protocol 1) and the 20% Pluronic® F-127 DMSO stock. For example, mix 1 µL of 1 mM dye stock with 1 µL of 20% Pluronic® F-127.[3][4]

  • Prepare Final Working Solution: Pre-warm the cell culture medium or desired aqueous buffer to the experimental temperature (e.g., 37°C). While vortexing the buffer, add the dye/Pluronic® mixture from the previous step to achieve the final desired dye concentration (typically 1-10 µM).

  • Cell Loading: Remove the existing culture medium from your cells and replace it with the freshly prepared medium containing this compound and Pluronic® F-127.

  • Incubation: Incubate the cells at 37°C for a period of 10 to 60 minutes. The optimal incubation time can vary depending on the cell type and experimental conditions.

  • Washing (Optional but Recommended): After incubation, wash the cells with fresh, pre-warmed medium or buffer to remove any excess dye from the extracellular environment before imaging or analysis.

Visualized Workflows

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation start This compound (Powder) add_dmso Add Anhydrous DMSO (e.g., to make 1-5 mM) start->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock Concentrated Stock (in DMSO) vortex->stock aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot mix Mix 1:1 (Dye Stock + Pluronic Stock) stock->mix pluronic 20% Pluronic F-127 (in DMSO) pluronic->mix disperse Add mixture dropwise to VORTEXING buffer mix->disperse buffer Pre-warmed Aqueous Buffer (e.g., Culture Medium) buffer->disperse final Final Working Solution (1-10 µM Dye) disperse->final

Caption: Workflow for preparing a this compound working solution.

G cluster_causes Potential Causes & Solutions start Precipitate Observed in Aqueous Solution? improper_mix Improper Mixing? start->improper_mix Yes sol_mix Solution: Add dye stock dropwise to vortexing buffer. improper_mix->sol_mix conc_high Concentration Too High? sol_conc Solution: Lower the final dye concentration. conc_high->sol_conc no_surfactant No Surfactant Used? sol_surfactant Solution: Add Pluronic F-127 to the formulation. no_surfactant->sol_surfactant temp_low Buffer Not Pre-warmed? sol_temp Solution: Pre-warm buffer to 37°C before use. temp_low->sol_temp sol_mix->conc_high sol_conc->no_surfactant sol_surfactant->temp_low success Clear Solution (Problem Solved) sol_temp->success

References

Technical Support Center: Minimizing Spectral Bleed-Through with Pyrromethene 650 in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pyrromethene 650 in multicolor imaging experiments. Our goal is to help you minimize spectral bleed-through and acquire high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem?

A1: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the filter channel intended for another.[1] This is a common issue in multicolor imaging because fluorophores often have broad emission spectra that can overlap.[2] Spectral bleed-through can lead to false positives, inaccurate colocalization analysis, and compromised quantitative data.[2]

Q2: What are the key spectral properties of this compound I should be aware of?

A2: this compound is a fluorescent dye with excitation and emission maxima in the red region of the spectrum. Key properties include a high fluorescence quantum yield and good photostability.[3][4] However, its spectral characteristics can be influenced by the solvent environment.[3] Understanding its specific excitation and emission profile is crucial for selecting appropriate filter sets and minimizing crosstalk with other fluorophores.[5]

Q3: I am seeing a signal from my this compound channel in my GFP channel. How can I fix this?

A3: This is a classic example of spectral bleed-through. Here are several strategies to address this issue:

  • Optimize Filter Sets: Ensure your excitation and emission filters are narrowly matched to the spectral profiles of this compound and GFP to minimize the overlap of their signals.[5][6]

  • Sequential Imaging: Acquire images for each channel sequentially instead of simultaneously. This prevents the emission of one dye from being captured while the other is being excited.[7]

  • Single-Stain Controls: Prepare control samples stained with only this compound and another with only GFP. Image both controls in both channels to quantify the amount of bleed-through.[8]

  • Linear Unmixing: Use software to computationally correct for the bleed-through based on the data from your single-stain controls.[7]

Q4: What is linear unmixing and what software can I use for it?

A4: Linear unmixing is a computational method used to separate the mixed signals from multiple fluorophores in an image.[9] It uses the emission spectra of individual fluorophores (obtained from single-stain controls) to calculate the true contribution of each fluorophore to the signal in every pixel. Several free and powerful software options are available for this purpose, including:

  • ImageJ/Fiji: A popular open-source image analysis platform with plugins specifically designed for spectral unmixing, such as "LUMoS" (Learning Unsupervised Means of Spectra) and "Spectral Unmixing".[1][9] LUMoS is a "blind" spectral unmixing tool that uses k-means clustering and does not require prior knowledge of the fluorophore spectra.[7][8]

  • Other Options: More advanced users can explore packages in R like hsdar and RStoolbox, or the OrfeoTool Box.[10]

Q5: How can I improve the photostability of this compound during my experiments?

A5: Photobleaching, the irreversible destruction of a fluorophore by light, can be a significant issue. To improve the photostability of this compound:

  • Reduce Excitation Intensity and Exposure Time: Use the lowest laser power and shortest exposure time that still provide a good signal-to-noise ratio.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Choose the Right Solvent: The photostability of Pyrromethene dyes can be solvent-dependent.[11][12]

Troubleshooting Guides

Problem: Significant signal from this compound is detected in a channel for a shorter wavelength dye (e.g., FITC/GFP).

Cause: This is a common form of spectral bleed-through due to the broad emission tail of many red fluorophores extending into the green channel's detection window.

Solutions:

  • Sequential Scanning: If using a confocal microscope, this is the most effective method. Acquire the image for the green channel first, then sequentially scan for the this compound channel. This ensures that the excitation laser for this compound is off when detecting the GFP signal.

  • Filter Optimization:

    • Emission Filter: Use a bandpass emission filter for your green channel that is as narrow as possible while still capturing sufficient signal.

    • Excitation Filter: Ensure your excitation filter for this compound is specific and does not inadvertently excite the green fluorophore.

  • Linear Unmixing: If sequential scanning is not possible or if bleed-through persists, use linear unmixing as described in the FAQs and the detailed protocol below.

Problem: Weak this compound signal and/or rapid photobleaching.

Cause: This can be due to several factors including low quantum yield in the chosen mounting medium, suboptimal excitation, or excessive light exposure.

Solutions:

  • Check Mounting Medium: The fluorescence quantum yield of this compound can be significantly affected by the polarity and protic nature of its environment.[3] Consider testing different mounting media.

  • Optimize Excitation: Ensure your laser line or excitation filter is well-aligned with the excitation peak of this compound.

  • Minimize Light Exposure:

    • Use a neutral density filter to reduce the excitation intensity.

    • Increase the gain or use a more sensitive detector to compensate for lower excitation power.

    • Use the shortest possible exposure time per frame.

  • Use Antifade Reagents: Always use a fresh, high-quality antifade mounting medium.

Data Presentation

Table 1: Photophysical Properties of this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)
Ethanol5886120.54
Methanol587--
p-Dioxane589.4--
Acetone588606-
DMF---

Data compiled from Exciton and other sources.[4][10][13][14] Note that quantum yield can be highly solvent-dependent.

Table 2: Photostability Comparison of Common Red Fluorophores

FluorophoreRelative PhotostabilityNotes
This compoundGoodPhotostability can be influenced by the solvent and presence of oxygen.[11][12]
Alexa Fluor 647ExcellentGenerally considered more photostable than Cy5.[11][15]
Cy5ModerateProne to photobleaching, especially with intense illumination.[15]

This table provides a qualitative comparison. Quantitative photobleaching rates are highly dependent on experimental conditions.[2][7]

Experimental Protocols

Protocol 1: Performing Single-Stain Controls for Spectral Unmixing

This protocol outlines the critical steps for preparing single-stain controls, which are essential for accurate spectral unmixing.

Materials:

  • Your cells or tissue samples

  • Primary antibodies for each target

  • Secondary antibodies conjugated to your chosen fluorophores (e.g., a green dye and this compound)

  • Fixation and permeabilization reagents

  • Blocking buffer

  • Mounting medium

Procedure:

  • Prepare Three Sets of Samples:

    • Sample A (Green Only): Stain with the primary antibody for your first target and the secondary antibody conjugated to the green fluorophore.

    • Sample B (Red Only): Stain with the primary antibody for your second target and the secondary antibody conjugated to this compound.

    • Sample C (Unstained): Process this sample through the entire staining protocol without adding any primary or secondary antibodies. This will reveal the level of autofluorescence.

  • Staining Protocol: Follow your standard immunofluorescence protocol for fixation, permeabilization, blocking, and antibody incubations for all three sets of samples.[1][3] Ensure all incubation times and concentrations are identical across the samples.

  • Imaging:

    • Image each of the three control samples (A, B, and C) using the exact same imaging settings (laser power, gain, exposure time, etc.) that you will use for your dual-stained experimental sample.

    • For each control sample, acquire an image in all of the channels you will be using in your final experiment (e.g., for Sample A, acquire images in both the green and red channels).

  • Data for Unmixing: The images from your single-stain controls will provide the "spectral fingerprint" for each fluorophore and for the background autofluorescence, which will be used by the spectral unmixing software.

Protocol 2: Step-by-Step Guide to Spectral Unmixing in ImageJ/Fiji using the LUMoS Plugin

This protocol provides a basic workflow for using the "blind" spectral unmixing LUMoS plugin in ImageJ/Fiji.

Prerequisites:

  • ImageJ or Fiji installed on your computer.

  • The LUMoS plugin installed. You can install it by following the update site "LUMoS" in ImageJ/Fiji.[1]

  • Your multi-channel image of your dual-stained sample.

Procedure:

  • Open Your Image: Launch ImageJ/Fiji and open your multi-channel image file.

  • Launch LUMoS: Go to Plugins > LUMoS Spectral Unmixing.

  • Set Parameters:

    • A dialog box will appear. In the "Number of fluorophores to unmix" field, enter the number of distinct fluorescent signals you expect to separate. For a dual-staining experiment with potential autofluorescence, you might start with 3 (Fluorophore 1, Fluorophore 2, and Autofluorescence/Background).

    • For initial unmixing, you can leave the "advanced options" unchecked.

  • Select Channels: You will be prompted to select the channels you want to use for the unmixing process. For a dual-stained image, you would typically select both the green and red channels.

  • Run Unmixing: Click "OK". The LUMoS plugin will process your image. This may take some time depending on the image size.

  • Interpret the Output: LUMoS will generate a new multi-channel image where each channel corresponds to one of the separated signals.[7][8] You will need to identify which output channel corresponds to which of your original fluorophores and which represents the background.

  • Refine (if necessary): If the initial separation is not optimal, you can re-run LUMoS and adjust the number of fluorophores to unmix or explore the advanced settings.

Mandatory Visualizations

Spectral_Bleed_Through cluster_fluorophores Fluorophores cluster_filters Detection Channels cluster_detectors Detected Signal GFP GFP Emission GFP_Channel Green Channel Filter GFP->GFP_Channel Desired Signal PM650 This compound Emission PM650->GFP_Channel Spectral Bleed-Through Red_Channel Red Channel Filter PM650->Red_Channel Desired Signal Detector_Green Signal in Green Channel GFP_Channel->Detector_Green Detector_Red Signal in Red Channel Red_Channel->Detector_Red

Caption: Mechanism of spectral bleed-through from this compound.

Troubleshooting_Workflow Start Spectral Bleed-Through Observed Optimize_Filters Optimize Filter Sets (Narrow Bandpass) Start->Optimize_Filters Sequential_Scan Implement Sequential Imaging Optimize_Filters->Sequential_Scan Single_Stain Perform Single-Stain Controls Sequential_Scan->Single_Stain Linear_Unmixing Apply Linear Unmixing Software Single_Stain->Linear_Unmixing End Bleed-Through Minimized Linear_Unmixing->End

Caption: Troubleshooting workflow for minimizing spectral bleed-through.

Spectral_Unmixing_Process cluster_input Input Data cluster_processing Processing cluster_output Output Data Multi_Channel_Image Raw Multi-Channel Image (Mixed Signals) Unmixing_Algorithm Spectral Unmixing Algorithm (e.g., in ImageJ/Fiji) Multi_Channel_Image->Unmixing_Algorithm Single_Stain_Green Single-Stain Control (Green Fluorophore) Single_Stain_Green->Unmixing_Algorithm Provides Green Spectrum Single_Stain_Red Single-Stain Control (this compound) Single_Stain_Red->Unmixing_Algorithm Provides Red Spectrum Unmixed_Green Separated Green Channel Unmixing_Algorithm->Unmixed_Green Unmixed_Red Separated Red Channel Unmixing_Algorithm->Unmixed_Red

Caption: The process of spectral unmixing.

References

Technical Support Center: Quenching of Pyrromethene 650 Fluorescence by Biological Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of Pyrromethene 650 (PM650) by biological molecules.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my this compound signal?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, through various molecular interactions.[1][2] When a biological molecule (the "quencher") interacts with an excited PM650 molecule, it provides a non-radiative pathway for the PM650 to return to its ground state, resulting in a diminished fluorescence signal.[1][] This phenomenon can be harnessed to study the binding and interaction between PM650-labeled molecules and their biological targets.

Q2: Which biological molecules are known to quench the fluorescence of Pyrromethene dyes?

Several biological molecules can act as quenchers for Pyrromethene dyes. The amino acid Tryptophan (Trp) is a particularly effective quencher for BODIPY dyes, a class of fluorophores to which this compound belongs.[4][5][6] Quenching by other amino acids like Tyrosine (Tyr), Histidine (His), and Methionine (Met) has also been observed for other fluorescent dyes and may be relevant for PM650.[7] Additionally, DNA, particularly sequences containing guanosine (B1672433), can quench the fluorescence of nearby dyes.[8][9] The quenching efficiency is dependent on the specific dye and its proximity to the guanosine base.[8]

Q3: What are the primary mechanisms of fluorescence quenching for this compound?

The two primary mechanisms of fluorescence quenching are static and dynamic quenching.[][10][11]

  • Static Quenching: This occurs when PM650 and a biological molecule form a non-fluorescent complex in the ground state.[][10] This pre-formed complex reduces the population of fluorophores available for excitation. An indicator of static quenching is a decrease in fluorescence intensity without a change in the fluorescence lifetime.[][12]

  • Dynamic (Collisional) Quenching: This happens when an excited PM650 molecule collides with a quencher molecule in solution.[][10] This collision provides a pathway for non-radiative decay. Dynamic quenching leads to a decrease in both fluorescence intensity and lifetime.[][12]

For BODIPY dyes, including those similar to PM650, quenching by tryptophan has been shown to involve both static and dynamic components.[6]

Q4: My fluorescence signal is decreasing, but it's not due to a specific biological interaction. What else could be causing this?

Several factors can lead to a decrease in fluorescence intensity that may be mistaken for quenching. These include:

  • Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation light intended for the fluorophore or the emitted fluorescence, leading to an apparent decrease in signal.[7][13] It is crucial to measure the absorbance spectrum of the quencher to assess this possibility.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, PM650 molecules may aggregate, leading to self-quenching.[14]

  • Photobleaching: Prolonged or high-intensity excitation can lead to the irreversible photochemical destruction of the fluorophore.

  • Environmental Effects: Changes in solvent polarity, pH, or the presence of contaminants like molecular oxygen can also affect fluorescence intensity.[14][15]

Troubleshooting Guides

Issue 1: No or minimal fluorescence quenching is observed upon addition of the biological molecule.

Possible Cause Troubleshooting Step
No actual interaction Verify the binding of your PM650-labeled molecule to its target using an orthogonal technique (e.g., ITC, SPR).
Quenching mechanism is not efficient Consider that the specific biological molecule may not be an effective quencher for PM650. Tryptophan is a known quencher for similar dyes; check the tryptophan content and accessibility in your protein of interest.[4][6]
Incorrect buffer conditions Optimize buffer pH and ionic strength, as these can influence molecular interactions.
Fluorophore is not in close proximity to the quencher If using a labeled protein, ensure the PM650 is conjugated at a site that will be close to a potential quenching residue (like tryptophan) upon binding or conformational change.[16]

Issue 2: The Stern-Volmer plot is non-linear.

Possible Cause Troubleshooting Step
Mixed static and dynamic quenching A combination of both quenching mechanisms can lead to an upward-curving Stern-Volmer plot.[1][7] Analyze the data using a modified Stern-Volmer equation that accounts for both processes.
Inner filter effect Correct for the inner filter effect by measuring the absorbance of your sample at the excitation and emission wavelengths and applying appropriate correction factors.[13]
Fluorophore accessibility If the quencher cannot access all fluorophores equally, a downward-curving plot may be observed.[17] This can occur in protein studies where some PM650 molecules are shielded from the quencher.
Ground-state complex formation If static quenching is dominant, the plot of F₀/F versus [Q] may be linear, while the plot of τ₀/τ versus [Q] will be horizontal (slope = 0).[12]

Issue 3: High background fluorescence or signal instability.

Possible Cause Troubleshooting Step
Sample impurities Ensure the purity of your PM650 conjugate and biological molecules by using appropriate purification methods (e.g., dialysis, chromatography).[14]
Buffer fluorescence Check the fluorescence of your buffer alone and use high-purity, non-fluorescent reagents.
Instrumental noise Optimize instrument settings (e.g., slit widths, integration time) and allow the instrument to warm up properly.[15]
Photobleaching Minimize exposure of the sample to the excitation light by using neutral density filters, reducing illumination time, and using an anti-fading agent if compatible with your experiment.

Quantitative Data

FluorophoreQuencherQuenching Mechanism(s)Association Constant (K_ass) / Stern-Volmer Constant (K_sv)Bimolecular Quenching Constant (k_q)
BODIPY 630/650TryptophanDynamic and StaticNot specifiedNot specified, but dynamic quenching is efficient
ATTO 655TryptophanPrimarily Static96 - 206 M⁻¹-
MR121 (Oxazine dye)TryptophanStatic and DynamicK_s = 61 M⁻¹k_d = 4.0 x 10⁹ M⁻¹s⁻¹

Data for BODIPY 630/650, ATTO 655, and MR121 are from reference[6] and[4]. Researchers should experimentally determine the specific constants for this compound in their system.

Experimental Protocols

Protocol 1: General Fluorescence Quenching Experiment

This protocol outlines the steps for a steady-state fluorescence quenching experiment to determine the interaction between PM650 and a biological quencher.

  • Sample Preparation: [18][19]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of solutions with a constant concentration of PM650 and varying concentrations of the biological quencher in an appropriate buffer.

    • Include a control sample containing only PM650 in the buffer.

    • Ensure the final concentration of the organic solvent from the dye stock is minimal and consistent across all samples.

  • Fluorescence Measurement: [13]

    • Use a spectrofluorometer to measure the fluorescence emission spectra of each sample.

    • Excite the samples at the absorption maximum of PM650 (approximately 588 nm in ethanol, but should be determined in the experimental buffer).[20]

    • Record the fluorescence intensity at the emission maximum (approximately 612 nm in ethanol).[20]

  • Data Analysis (Stern-Volmer Plot): [1][21]

    • Correct for any background fluorescence from the buffer and quencher solutions.

    • Correct for the inner filter effect if the quencher absorbs at the excitation or emission wavelengths.

    • Plot the ratio of the fluorescence intensities in the absence (F₀) and presence (F) of the quencher against the quencher concentration [Q].

    • The data should fit the Stern-Volmer equation: F₀/F = 1 + K_sv[Q], where K_sv is the Stern-Volmer quenching constant.

    • For dynamic quenching, K_sv = k_qτ₀, where k_q is the bimolecular quenching rate constant and τ₀ is the fluorescence lifetime of PM650 in the absence of the quencher.

Visualizations

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching PM650_excited Excited PM650 (PM650*) Collision Collision PM650_excited->Collision diffuses and collides Quencher_D Quencher (Q) Quencher_D->Collision Ground_State_D Ground State PM650 Collision->Ground_State_D Energy Transfer Quenched_Complex_D Non-radiative Decay Collision->Quenched_Complex_D PM650_ground Ground State PM650 Complex Non-fluorescent Ground-State Complex (PM650-Q) PM650_ground->Complex Quencher_S Quencher (Q) Quencher_S->Complex No_Fluorescence No Fluorescence Complex->No_Fluorescence Excitation_S Excitation Light Excitation_S->Complex Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare PM650 Stock Solution mix Mix PM650 and Quencher at Various Concentrations prep_dye->mix prep_quencher Prepare Serial Dilutions of Biological Quencher prep_quencher->mix spectro Measure Fluorescence Spectra (Excitation at λ_abs_max) mix->spectro control Prepare PM650 only Control control->spectro intensity Record Intensity at λ_em_max spectro->intensity correction Background & Inner Filter Effect Correction intensity->correction plot Generate Stern-Volmer Plot (F₀/F vs. [Q]) correction->plot calculate Calculate K_sv and k_q plot->calculate

References

Effect of solvent polarity on Pyrromethene 650 photostability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrromethene 650 Photostability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent polarity on the photostability of this compound. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound photodegradation?

A1: The photodegradation of this compound, like other pyrromethene dyes, is often linked to reactions with singlet oxygen.[1][2] In the presence of light and oxygen, the dye can be excited to a triplet state, which then transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This species can then attack and bleach the dye molecule. Additionally, in certain solvents, direct chemical reactions between the solvent and the dye can lead to degradation.[3]

Q2: How does solvent polarity influence the photostability of this compound?

A2: Solvent polarity has a significant impact on the photostability of this compound. Generally, polar and protic solvents can decrease the photostability of the dye.[4] This is attributed to the stabilization of an intramolecular charge-transfer (ICT) state in polar environments, which provides a non-radiative deactivation pathway that can be a precursor to photodegradation.[3] Conversely, nonpolar solvents have been shown to dramatically increase the photostability of similar pyrromethene dyes by reducing the efficiency of singlet oxygen generation.[1][2]

Q3: I've observed a color change in my this compound solution from violet to green, particularly in amide solvents. What is happening?

A3: This color change is a known issue when using this compound in certain electron-donor solvents, such as N,N'-dialkyl-amides (e.g., dimethylformamide - DMF).[3] The change is due to a specific chemical reaction between the dye and the solvent, leading to the formation of new chromophoric species with different absorption and fluorescence properties.[3] This can eventually lead to the complete bleaching of the dye.[3]

Q4: Which solvents are recommended for high photostability of this compound?

A4: Based on studies of similar pyrromethene dyes, nonpolar solvents like n-heptane and 1,4-dioxane (B91453) are likely to offer significantly higher photostability compared to polar solvents like ethanol (B145695) or methanol.[1][2] If a polar solvent is required, it is crucial to be aware of the potential for accelerated photodegradation. For applications requiring long-term stability or high-intensity light exposure, the use of nonpolar solvents is preferable.

Q5: Does degassing the solvent improve the photostability of this compound?

A5: Yes, since a primary photodegradation pathway for pyrromethene dyes involves singlet oxygen, removing dissolved oxygen from the solvent (degassing) can significantly improve photostability. This is particularly effective in solvents where singlet oxygen generation is a dominant degradation mechanism.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Rapid loss of fluorescence signal 1. High solvent polarity: Polar/protic solvents can accelerate photodegradation. 2. Presence of dissolved oxygen: Leads to the formation of reactive singlet oxygen. 3. High excitation light intensity: More photons lead to a higher rate of photobleaching.1. Switch to a nonpolar solvent if compatible with your experimental design. 2. Degas the solvent thoroughly before use. 3. Reduce the intensity of the excitation light source using neutral density filters. 4. Minimize the exposure time of the sample to the light source.
Inconsistent fluorescence intensity between samples 1. Solvent variability: Different batches of solvent or solvents from different suppliers may have varying levels of impurities or dissolved oxygen. 2. Inconsistent sample preparation: Variations in dye concentration or degassing efficiency.1. Use high-purity, spectroscopy-grade solvents from a single source for a series of experiments. 2. Standardize the sample preparation protocol, including degassing time and method.
Color of the solution changes over time (e.g., from violet to green) 1. Use of an electron-donor solvent: Solvents like DMF can react chemically with this compound.[3]1. Avoid using N,N'-dialkyl-amide solvents if color stability is critical. 2. If an amide solvent is necessary, prepare the dye solution immediately before use and store it in the dark at a low temperature to slow the degradation reaction.
Complete bleaching of the dye 1. Prolonged exposure to light in a reactive or polar solvent. 2. Chemical degradation in electron-donor solvents. [3]1. Follow the steps to mitigate rapid signal loss. 2. Consider using a photostabilizing agent if compatible with your experiment. 3. For long-term experiments, use a fresh sample or a flow cell to replenish the dye.

Quantitative Data on this compound Photostability

Solvent Solvent Type Observed Effect on Pyrromethene Dyes Relative Photostability Reference(s)
n-HeptaneNonpolarHigh photostability for PM567/PM597High[1][2]
1,4-DioxaneNonpolarHigh photostability for PM567/PM597High[1][2]
EthanolPolar, ProticRapid photochemical degradation for PM567/PM597Low[1][2]
MethanolPolar, ProticRapid photochemical degradation for PM567/PM597Low[1][2]
Dimethylformamide (DMF)Polar, Aprotic, Electron-donorChemical reaction leading to color change and bleaching of PM650Very Low[3]

Experimental Protocol: Assessing this compound Photostability

This protocol describes a general method for comparing the photostability of this compound in different solvents.

1. Objective: To determine the relative photostability of this compound in various solvents by measuring the decay of its fluorescence intensity under continuous illumination.

2. Materials:

  • This compound (laser grade)

  • Spectroscopy-grade solvents of interest (e.g., n-heptane, 1,4-dioxane, ethanol, methanol)

  • Spectrofluorometer or a fluorescence microscope with a suitable light source and detector

  • Quartz cuvettes or microscope slides and coverslips

  • Degassing equipment (e.g., nitrogen or argon gas, vacuum pump)

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetone).

    • Prepare dilute solutions (e.g., 1 x 10⁻⁶ M) of this compound in each of the test solvents.

    • For each solvent, prepare two sets of samples: one with air-equilibrated solvent and one with degassed solvent (by bubbling with N₂ or Ar for at least 15 minutes).

  • Instrumentation Setup:

    • Set the excitation wavelength to the absorption maximum of this compound in the respective solvent (around 588 nm in ethanol).[5]

    • Set the emission wavelength to the fluorescence maximum (around 612 nm in ethanol).[5]

    • Use a constant excitation light intensity for all measurements.

  • Photobleaching Measurement:

    • Place the sample in the spectrofluorometer or on the microscope stage.

    • Record the initial fluorescence intensity (I₀).

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity (I) at regular time intervals until it has decreased significantly (e.g., to less than 50% of I₀).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of illumination time for each solvent.

    • Determine the photobleaching half-life (t₁/₂) for each condition, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Compare the half-lives to determine the relative photostability in different solvents.

Visualizations

G cluster_0 General Photodegradation Pathway Dye_GS This compound (Ground State) Excitation Light Absorption (Excitation) Dye_GS->Excitation Degradation Photodegradation Dye_GS->Degradation Dye_S1 Excited Singlet State Excitation->Dye_S1 Fluorescence Fluorescence Dye_S1->Fluorescence ISC Intersystem Crossing Dye_S1->ISC Dye_T1 Excited Triplet State ISC->Dye_T1 ET Energy Transfer Dye_T1->ET O2_S1 Singlet Oxygen (¹O₂) ET->O2_S1 O2_GS Molecular Oxygen (³O₂) O2_GS->ET O2_S1->Degradation

Caption: General photodegradation pathway for pyrromethene dyes.

G cluster_1 Experimental Workflow for Photostability Assessment Prep Prepare Dye Solutions in Test Solvents Degas Degas Half of the Samples Prep->Degas Setup Set up Spectrofluorometer/Microscope Degas->Setup Measure_I0 Measure Initial Fluorescence (I₀) Setup->Measure_I0 Illuminate Continuous Illumination Measure_I0->Illuminate Measure_I Record Fluorescence (I) over Time Illuminate->Measure_I Plot Plot I/I₀ vs. Time Measure_I->Plot Analyze Determine Photobleaching Half-life (t₁/₂) Plot->Analyze

References

Technical Support Center: Temperature Effects on Pyrromethene 650 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of temperature on Pyrromethene 650 (PM650) fluorescence.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the fluorescence of this compound?

A1: Generally, an increase in temperature leads to a decrease in the fluorescence intensity of this compound. This phenomenon, known as temperature quenching, occurs because higher temperatures increase the probability of non-radiative decay pathways, where the excited state energy is dissipated as heat rather than emitted as light.[1] Conversely, lowering the temperature can lead to an increase in fluorescence intensity.

Q2: What is the underlying mechanism of temperature quenching in this compound?

A2: Temperature quenching in fluorescent dyes like this compound is primarily due to an increase in the rate of non-radiative decay processes from the excited singlet state (S1). These processes can include internal conversion and intersystem crossing to the triplet state.[2] Higher temperatures increase molecular vibrations and collisions with solvent molecules, which facilitates these non-radiative pathways and competes with fluorescence emission.

Q3: Does the choice of solvent influence the temperature sensitivity of this compound fluorescence?

A3: Yes, the solvent plays a critical role in the temperature-dependent fluorescence of this compound. The polarity, viscosity, and specific interactions of the solvent with the dye molecule can significantly alter its photophysical properties.[3] For instance, in certain electron-donor solvents like dimethylformamide (DMF), this compound can exhibit a color change with temperature, indicating a shift in the electronic states of the dye.[4]

Q4: How does viscosity relate to the temperature effects on this compound fluorescence?

A4: Temperature and viscosity are often intertwined in their effects on fluorescence. An increase in temperature typically leads to a decrease in solvent viscosity. Lower viscosity allows for greater molecular mobility of the dye, which can promote non-radiative decay pathways and thus decrease fluorescence. This is particularly relevant for "molecular rotors," where intramolecular rotation is a key deactivation pathway. While not extensively studied for PM650, this relationship is a fundamental concept in fluorescence.

Q5: Can photobleaching be mistaken for temperature quenching?

A5: Yes, it is crucial to distinguish between temperature-induced fluorescence changes and photobleaching. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[5] In contrast, temperature effects on fluorescence are typically reversible. To differentiate, one can cycle the temperature to see if the initial fluorescence intensity is recovered upon returning to the starting temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments on the temperature effects of this compound fluorescence.

Problem Possible Causes Recommended Solutions
Inconsistent or Irreproducible Fluorescence Readings at a Given Temperature 1. Temperature fluctuations: The sample temperature is not stable. 2. Solvent evaporation: Loss of solvent at higher temperatures concentrates the sample. 3. Dye degradation: The dye may be unstable at elevated temperatures over long periods, especially in certain solvents.[4] 4. Photobleaching: Prolonged exposure to high-intensity excitation light.[5]1. Ensure thermal equilibrium: Allow sufficient time for the sample to stabilize at the target temperature before measurement. Use a calibrated and stable temperature controller. 2. Use a sealed cuvette: This will prevent solvent evaporation, especially for volatile solvents. 3. Check dye stability: Perform control experiments to assess the stability of PM650 in your chosen solvent at the highest experimental temperature over the duration of the experiment. 4. Minimize light exposure: Use the lowest possible excitation intensity and shutter the excitation source when not acquiring data.
Unexpected Shifts in the Fluorescence Emission Spectrum with Temperature 1. Solvent-dye interactions: Specific interactions with the solvent can alter the energy levels of the dye.[4] 2. Formation of aggregates or excimers: This is more likely at higher concentrations and can be temperature-dependent. 3. Presence of impurities: Fluorescent impurities can contribute to the overall spectrum.1. Characterize solvent effects: Be aware that spectral shifts can occur, as seen with PM650 in DMF/dioxane mixtures where a temperature increase favors a blue-shifted emission.[4] 2. Work with dilute solutions: Use concentrations in the linear range of the Beer-Lambert law to minimize aggregation. 3. Use high-purity dye and solvents: Ensure the purity of your materials to avoid artifacts from fluorescent contaminants.
Low Fluorescence Signal or Complete Quenching at Higher Temperatures 1. Efficient temperature quenching: In some solvents, the non-radiative decay pathways may become highly dominant at elevated temperatures. 2. Solvent with quenching properties: Some solvents or dissolved impurities (like dissolved oxygen) can act as quenchers.1. Select an appropriate solvent: Consider using a more viscous or less interactive solvent to reduce quenching. 2. Degas the solvent: Removing dissolved oxygen by purging with an inert gas (e.g., nitrogen or argon) can sometimes improve fluorescence intensity.
Non-linear Relationship Between Fluorescence Intensity and Temperature 1. Multiple quenching mechanisms: A combination of static and dynamic quenching can lead to non-linearity in Stern-Volmer plots. 2. Temperature-dependent changes in absorbance: The absorption spectrum of the dye might change with temperature, affecting the number of absorbed photons.1. Analyze the data with appropriate models: The standard linear models may not be sufficient. Consider more complex models that account for multiple quenching pathways. 2. Measure absorbance at each temperature: Correct the fluorescence intensity for any changes in absorbance at the excitation wavelength.

Quantitative Data

Table 1: Photophysical Properties of this compound in Various Solvents at Room Temperature [3]

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Lifetime (τ, ns)
Cyclohexane5845980.854.8
Toluene5886040.754.2
Acetone5886060.101.0
Ethanol5886120.542.8
Methanol5866130.351.8

Table 2: Illustrative Example of Temperature-Dependent Fluorescence of a Pyrromethene Dye in Ethanol

Disclaimer: The following data is representative of the general trend observed for pyrromethene dyes and is intended for illustrative purposes. Actual values for this compound may vary and should be determined experimentally.

Temperature (°C)Relative Fluorescence Intensity (%)
25100
3588
4577
5566
6555

Experimental Protocols

Detailed Methodology for Measuring Temperature-Dependent Fluorescence of this compound

This protocol outlines the steps for acquiring and analyzing the temperature-dependent fluorescence spectra of this compound.

1. Materials and Reagents:

  • This compound (laser grade)

  • Spectroscopic grade solvent (e.g., ethanol, toluene)

  • Standard fluorophore with known quantum yield for calibration (e.g., Rhodamine 6G in ethanol)

2. Instrumentation:

  • Fluorometer equipped with a temperature-controlled cuvette holder

  • UV-Vis spectrophotometer

  • Standard quartz cuvettes (1 cm path length), preferably with a stopper or cap

3. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

  • From the stock solution, prepare a dilute working solution with an absorbance of ~0.1 at the excitation maximum to minimize inner filter effects.

  • Prepare a blank sample containing only the solvent.

4. Experimental Procedure:

  • Absorbance Measurement: Record the absorbance spectrum of the working solution at room temperature to determine the absorption maximum (λ_abs_max).

  • Fluorescence Measurement:

    • Place the cuvette with the working solution in the temperature-controlled holder of the fluorometer.

    • Set the excitation wavelength to the λ_abs_max.

    • Allow the sample to thermally equilibrate at the starting temperature (e.g., 20°C) for at least 5-10 minutes.

    • Record the fluorescence emission spectrum.

    • Increase the temperature in desired increments (e.g., 5 or 10°C) and repeat the equilibration and measurement steps at each temperature.

    • After reaching the maximum temperature, it is good practice to return to the initial temperature to check for any irreversible degradation of the dye.

    • Record the fluorescence spectrum of the blank solvent at each temperature to subtract any background signal.

5. Data Analysis:

  • Correct the raw fluorescence spectra for the instrument's spectral response and subtract the solvent blank for each temperature.

  • Determine the integrated fluorescence intensity at each temperature.

  • Plot the integrated fluorescence intensity as a function of temperature.

  • If measuring quantum yield, compare the integrated fluorescence intensity of the sample to that of a standard under identical conditions.

  • If measuring fluorescence lifetime, use time-correlated single-photon counting (TCSPC) or a phase-modulation fluorometer at each temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature-Dependent Fluorescence Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare PM650 Stock Solution prep_working Prepare Dilute Working Solution (Abs ~ 0.1) prep_stock->prep_working set_temp Set and Equilibrate Temperature prep_working->set_temp measure_abs Measure Absorbance prep_working->measure_abs measure_fluo Measure Fluorescence set_temp->measure_fluo correct_spectra Correct and Blank-Subtract Spectra measure_fluo->correct_spectra integrate_intensity Integrate Fluorescence Intensity correct_spectra->integrate_intensity plot_data Plot Intensity vs. Temperature integrate_intensity->plot_data

Caption: Experimental workflow for measuring temperature-dependent fluorescence.

Temperature_Effects_Logic Logical Relationships in Temperature-Dependent Fluorescence temp Increase in Temperature collisions Increased Molecular Collisions & Vibrations temp->collisions viscosity Decreased Solvent Viscosity temp->viscosity non_radiative Increased Non-Radiative Decay (Internal Conversion, Intersystem Crossing) collisions->non_radiative fluorescence Decreased Fluorescence Intensity (Quenching) non_radiative->fluorescence mobility Increased Molecular Mobility viscosity->mobility mobility->non_radiative

Caption: Logical flow of temperature's impact on fluorescence.

References

Reducing background fluorescence in Pyrromethene 650 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Pyrromethene 650 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence in immunofluorescence?

High background fluorescence can obscure your specific signal and make data interpretation difficult. The primary causes include:

  • Antibody Concentration: Primary or secondary antibody concentrations that are too high can lead to non-specific binding.[1][2][3]

  • Insufficient Blocking: Inadequate blocking of non-specific sites can cause antibodies to bind to unintended targets.[1][3][4][5]

  • Problems with Washing Steps: Insufficient washing may not remove all unbound antibodies.[1][6]

  • Autofluorescence: Many biological specimens naturally fluoresce, which can contribute to background noise.[2][7][8] Aldehyde-based fixatives like formalin can also induce autofluorescence.[7][9][10]

  • Photobleaching: While it leads to signal loss, the process of photobleaching can sometimes contribute to background noise through the generation of fluorescent photoproducts.[11][12][13]

Q2: How can I determine the source of the high background in my this compound imaging experiment?

A systematic approach is crucial. Start by including proper controls in your experiment.

  • Unstained Control: Image an unstained sample (cells or tissue treated with all reagents except for the fluorescent antibodies or this compound).[2][8][14] This will reveal the level of autofluorescence.

  • Secondary Antibody Only Control: This control helps to determine if the secondary antibody is binding non-specifically.[15]

  • No Primary Antibody Control: This is another way to check for non-specific binding of the secondary antibody.

If the unstained sample shows high background, the issue is likely autofluorescence. If the unstained sample is dark but the stained sample has high background, the problem is more likely related to non-specific antibody binding or issues with other reagents.[14]

Q3: What are the spectral properties of this compound?

Understanding the spectral properties of this compound is key to optimizing your imaging setup.

PropertyWavelength (nm)Solvent
Absorption Maximum (λmax,abs) 588Ethanol
Emission Maximum (λmax,fl) 612Ethanol
Lasing Wavelength Range 604-630Ethanol/PPH

Data sourced from Exciton.[16]

Troubleshooting Guides

This section provides detailed troubleshooting guides to systematically address high background fluorescence.

Guide 1: Addressing Autofluorescence

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[2][7]

Troubleshooting Steps:

  • Identify Autofluorescence: Image an unstained sample using the same imaging parameters as your experimental samples to establish the baseline of autofluorescence.[14]

  • Choose the Right Fluorophore: If possible, select fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is often weaker in these regions.[9][10]

  • Chemical Reduction of Autofluorescence:

    • Sodium Borohydride: This reagent can be used to reduce aldehyde-induced autofluorescence.[7][9][10]

    • Sudan Black B: Effective in reducing lipofuscin-based autofluorescence.[9][10][17]

    • Commercial Reagents: Several commercial kits are available to quench autofluorescence.[9]

  • Photobleaching: Pre-irradiating the sample with the excitation light before imaging can sometimes reduce autofluorescence.[17][18]

Guide 2: Optimizing Antibody Staining

Incorrect antibody concentrations and incubation times are common sources of high background.[1]

Troubleshooting Steps:

  • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.[2]

  • Optimize Incubation Time and Temperature: Reducing the incubation time or temperature can decrease non-specific binding.[1]

  • Improve Blocking:

    • Use a blocking buffer that is appropriate for your sample. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[3][4]

    • Increase the blocking time to ensure all non-specific sites are covered.[1]

  • Enhance Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies effectively. The addition of a mild detergent like Tween-20 to the wash buffer can also help.[1][6][15]

Guide 3: Minimizing Photobleaching

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to signal loss.[11][13][19]

Troubleshooting Steps:

  • Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal.[12][19]

  • Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent.[8][19]

  • Minimize Oxygen Exposure: Photobleaching is often oxygen-dependent. Using oxygen scavengers in your imaging media can help preserve the fluorescent signal.[11][12]

  • Image Quickly: Acquire images as soon as possible after staining.[19]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

  • After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[14]

  • Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or staining protocol.

Protocol 2: Antibody Titration

  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).

  • Stain a separate sample with each dilution, keeping all other parameters (secondary antibody concentration, incubation times, etc.) constant.

  • Image each sample using identical microscope settings.

  • Analyze the images to determine the dilution that provides the highest signal-to-noise ratio (bright specific signal with low background).

  • Repeat the process for the secondary antibody, using the optimal primary antibody concentration determined in the previous steps.

Visualizations

experimental_workflow Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_autofluorescence Run Unstained Control start->check_autofluorescence autofluorescence_high Autofluorescence is High check_autofluorescence->autofluorescence_high Yes autofluorescence_low Autofluorescence is Low check_autofluorescence->autofluorescence_low No treat_autofluorescence Apply Autofluorescence Reduction Protocol (e.g., Sodium Borohydride) autofluorescence_high->treat_autofluorescence optimize_staining Optimize Staining Protocol autofluorescence_low->optimize_staining re_image Re-image Sample treat_autofluorescence->re_image titrate_abs Titrate Primary and Secondary Antibodies optimize_staining->titrate_abs improve_blocking Improve Blocking Step optimize_staining->improve_blocking enhance_washing Enhance Washing Steps optimize_staining->enhance_washing titrate_abs->re_image improve_blocking->re_image enhance_washing->re_image end Low Background Achieved re_image->end

Caption: A logical workflow for troubleshooting high background fluorescence.

signal_to_noise_relationship Factors Influencing Signal-to-Noise Ratio snr Signal-to-Noise Ratio (SNR) signal Specific Signal snr->signal Increase noise Background Noise snr->noise Decrease fluorophore_brightness Fluorophore Brightness signal->fluorophore_brightness antibody_affinity Antibody Affinity signal->antibody_affinity autofluorescence Autofluorescence noise->autofluorescence nonspecific_binding Non-specific Binding noise->nonspecific_binding photobleaching Photobleaching noise->photobleaching instrument_noise Instrument Noise noise->instrument_noise

Caption: Key factors that contribute to the signal-to-noise ratio in fluorescence imaging.

References

Correcting for Pyrromethene 650 spectral overlap in FRET analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pyrromethene 650 in Förster Resonance Energy Transfer (FRET) analysis. The focus is on correcting for spectral overlap to ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of spectral overlap when using this compound as a FRET acceptor?

There are two main contributors to spectral overlap, often termed spectral bleed-through or crosstalk, in FRET experiments using this compound as the acceptor:

  • Donor Emission Bleed-through: The emission spectrum of the donor fluorophore is broad and may extend into the detection channel of the acceptor (this compound). This results in the donor's fluorescence being incorrectly measured as part of the FRET signal.

  • Direct Acceptor Excitation: The excitation light source for the donor may also directly excite the this compound acceptor, although to a lesser extent. This direct excitation leads to acceptor emission that is not a result of energy transfer from the donor, artificially inflating the FRET signal.[1][2]

Q2: How do I choose an appropriate donor to pair with this compound?

To create an effective FRET pair with this compound as the acceptor, the donor fluorophore should have the following spectral characteristics:

  • Sufficient Spectral Overlap: The donor's emission spectrum must overlap significantly with this compound's absorption spectrum.[3][4] The peak absorption of this compound is approximately 588 nm in ethanol.[5] Therefore, a suitable donor would have a strong emission in the 550-600 nm range.

  • Minimal Direct Excitation: The donor should be efficiently excited at a wavelength where this compound has minimal absorption.[3] This helps to reduce the direct excitation of the acceptor, a major source of error.

  • High Quantum Yield: A donor with a high fluorescence quantum yield is desirable for a strong FRET signal.[6][7]

Q3: My FRET efficiency seems artificially high. What is the likely cause and how can I correct for it?

An artificially high FRET efficiency is a common issue and is most often due to uncorrected spectral bleed-through.[1] Specifically, the emission from your donor is likely "bleeding" into the acceptor's detection channel, and the donor's excitation light is directly exciting the this compound acceptor.

To correct for this, you must perform control experiments to determine the amount of bleed-through and subtract it from your raw FRET data. The most common method involves imaging three samples: a donor-only sample, an acceptor-only sample, and your experimental sample containing both the donor and acceptor.[1][8]

Q4: Can I use acceptor photobleaching to confirm FRET with this compound?

Yes, acceptor photobleaching is a reliable method to confirm FRET.[1][8] In this technique, you measure the donor's fluorescence intensity before and after selectively photobleaching the acceptor (this compound) with a strong light source. If FRET was occurring, the donor's fluorescence will be "dequenched" after the acceptor is photobleached, resulting in a measurable increase in the donor's signal intensity.[8] This method is useful for validation but is an endpoint assay and not suitable for dynamic measurements.

Troubleshooting Guides

Guide 1: Correcting for Spectral Bleed-through using Linear Unmixing

Linear unmixing is a powerful technique that separates the emission spectra of the donor and acceptor fluorophores, providing a more accurate FRET measurement.[9][10] This method requires a spectral imaging system capable of capturing the entire emission spectrum.

FRET_Linear_Unmixing_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Donor_Only Prepare Donor-Only Control Sample Acquire_Donor_Spectrum Acquire Reference Spectrum from Donor-Only Sample Donor_Only->Acquire_Donor_Spectrum Acceptor_Only Prepare Acceptor-Only Control Sample Acquire_Acceptor_Spectrum Acquire Reference Spectrum from Acceptor-Only Sample Acceptor_Only->Acquire_Acceptor_Spectrum FRET_Sample Prepare Experimental (Donor + Acceptor) Sample Acquire_FRET_Spectrum Acquire Spectrum from Experimental Sample FRET_Sample->Acquire_FRET_Spectrum Unmix Apply Linear Unmixing Algorithm to Experimental Spectrum Acquire_Donor_Spectrum->Unmix Reference Acquire_Acceptor_Spectrum->Unmix Reference Acquire_FRET_Spectrum->Unmix Input Quantify Quantify Corrected FRET Signal Unmix->Quantify

Caption: Workflow for FRET correction using linear unmixing.

  • Prepare Control Samples:

    • Donor-Only Sample: Express or label your biological system with only the donor fluorophore.

    • Acceptor-Only Sample: Express or label your biological system with only the this compound acceptor.

    • Experimental Sample: Prepare your sample containing both the donor and acceptor FRET pair.

  • Acquire Reference Spectra:

    • Using your spectral confocal microscope, excite the Donor-Only sample with the donor excitation wavelength and capture its complete emission spectrum. This is your reference "Donor" spectrum.

    • Excite the Acceptor-Only sample with the same donor excitation wavelength and capture its emission spectrum. This measures the degree of direct acceptor excitation. This is your reference "Acceptor" spectrum.

  • Acquire Experimental Spectrum:

    • Excite your Experimental Sample with the donor excitation wavelength and capture the complete emission spectrum. This "mixed" spectrum contains contributions from donor emission, acceptor emission (due to FRET), and bleed-through.

  • Perform Linear Unmixing:

    • Use software (e.g., ZEN from Zeiss, LAS X from Leica, or ImageJ plugins like FRETTY) to perform linear unmixing on the experimental spectrum.[11][12]

    • The software will use the reference spectra to mathematically separate the mixed spectrum into its individual donor and acceptor components.

  • Calculate FRET Efficiency:

    • The output of the linear unmixing will be separate images or data representing the true donor fluorescence and the FRET-sensitized acceptor fluorescence.

    • Use these corrected values to calculate the FRET efficiency.

Guide 2: Three-Channel Imaging for Bleed-through Correction

For systems without a spectral detector, a well-established method using filter-based imaging can correct for bleed-through.[13] This requires acquiring three separate images of your experimental sample.

FRET_Correction_Logic Raw_FRET Raw FRET Channel (Donor Ex, Acceptor Em) Correction Correction Algorithm Raw_FRET->Correction Donor_Channel Donor Channel (Donor Ex, Donor Em) Donor_Channel->Correction Acceptor_Channel Acceptor Channel (Acceptor Ex, Acceptor Em) Acceptor_Channel->Correction Donor_Bleedthrough Donor Bleed-through (from Donor-only sample) Donor_Bleedthrough->Correction Direct_Excitation Direct Acceptor Excitation (from Acceptor-only sample) Direct_Excitation->Correction Corrected_FRET Corrected FRET Signal Correction->Corrected_FRET

Caption: Logic for calculating corrected FRET from three channels.

  • Determine Correction Factors from Control Samples:

    • Donor-Only Sample:

      • Image using the Donor filter set (Donor Ex/Donor Em).

      • Image using the FRET filter set (Donor Ex/Acceptor Em).

      • The ratio of the signal in the FRET channel to the signal in the Donor channel gives you the Donor Bleed-through Factor (DBT).

    • Acceptor-Only (this compound) Sample:

      • Image using the Acceptor filter set (Acceptor Ex/Acceptor Em).

      • Image using the FRET filter set (Donor Ex/Acceptor Em).

      • The ratio of the signal in the FRET channel to the signal in the Acceptor channel gives you the Acceptor Direct Excitation Factor (ADE).

  • Image the Experimental Sample:

    • Acquire three images of your FRET sample:

      • IFRET: Using the FRET filter set (Donor Ex/Acceptor Em).

      • IDonor: Using the Donor filter set (Donor Ex/Donor Em).

      • IAcceptor: Using the Acceptor filter set (Acceptor Ex/Acceptor Em).

  • Calculate the Corrected FRET Signal (FRETc):

    • Apply the following equation on a pixel-by-pixel basis: FRETc = I_FRET - (DBT * I_Donor) - (ADE * I_Acceptor)

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueSolventReference
Absorption Maximum (λmax,abs) 588 nmEthanol[5]
Emission Maximum (λmax,fl) 612 nmEthanol[5]
Molar Extinction Coefficient (ε) 4.6 x 104 M-1cm-1Methanol[5]
Fluorescence Quantum Yield (Φf) 0.54Ethanol[5]

Note: Photophysical properties of this compound can be solvent-dependent.[14][15]

Table 2: Hypothetical Bleed-through Correction Factors

This table presents example data for determining the correction factors needed for the three-channel imaging method.

SampleChannelAverage Intensity (a.u.)Calculated Factor
Donor-Only Donor (IDonor)850
FRET (IFRET)170DBT = 0.20 (170/850)
Acceptor-Only Acceptor (IAcceptor)920
FRET (IFRET)92ADE = 0.10 (92/920)

DBT: Donor Bleed-through Factor; ADE: Acceptor Direct Excitation Factor

References

Technical Support Center: Pyrromethene 650 in Fluorescence Lifetime Imaging (FLIM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Pyrromethene 650 in their Fluorescence Lifetime Imaging (FLIM) experiments.

Troubleshooting Guide

This guide addresses common artifacts and issues that can arise during FLIM experiments with this compound.

Issue/Artifact Potential Cause Recommended Solution
Unexpectedly short fluorescence lifetime Solvent-induced quenching: this compound's fluorescence can be quenched by certain electron-donor solvents, leading to a shorter lifetime.[1][2]- Ensure the use of appropriate solvents. Ethanol (B145695) is a common choice. - If using solvent mixtures, be aware that even small amounts of an electron-donating solvent can alter the lifetime.[3]
Multi-exponential decay where a single exponential is expected 1. Photodegradation: Exposure to excitation light can cause this compound to degrade into new species with different fluorescence lifetimes.[2] 2. Chemical instability: In certain solvents, particularly N,N'-dialkyl-amides like DMF, this compound can undergo chemical reactions, forming new chromophoric species.[1] 3. High concentration: At high concentrations, self-absorption and other intermolecular interactions can occur, leading to complex decay kinetics.[4]- Minimize exposure to excitation light. Use the lowest possible laser power and acquisition time. - Prepare fresh solutions of this compound before each experiment, especially when using amide-based solvents.[5] - Work within a concentration range where the fluorescence lifetime is independent of concentration. Perform a concentration-dependent measurement to determine this range.[4]
Gradual change in fluorescence lifetime during a time-series experiment 1. Photobleaching: Continuous illumination leads to the irreversible destruction of the fluorophore, which can alter the measured lifetime.[2] 2. Sample drying: Evaporation of the solvent can lead to an increase in the local concentration of the dye, affecting its lifetime.- Use an anti-fading agent if compatible with your sample. - Reduce the laser power and/or the acquisition time per frame. - Ensure the sample is properly sealed to prevent solvent evaporation.
Image artifacts (e.g., poor signal-to-noise, distorted lifetime maps) 1. Insufficient photon count: A low number of detected photons will result in poor statistics and inaccurate lifetime determination. 2. Incorrect instrument response function (IRF): An inaccurate IRF will lead to systematic errors in the calculated lifetimes. 3. Defocus or improper illumination: These can introduce significant variability in the measured lifetimes.[6]- Increase the acquisition time or the excitation power (while being mindful of photobleaching). - Carefully measure the IRF using a scattering solution (e.g., a colloidal silica (B1680970) suspension) under the same experimental conditions as the sample. - Ensure the sample is correctly focused and the illumination is uniform across the field of view.[7]
Color change of the sample (e.g., from violet to green) Reaction with solvent: This is a known issue with this compound in electron-donor solvents like DMF, indicating the formation of new chemical species.[1]- Immediately discontinue the use of that solvent. - Prepare a fresh sample in a non-reactive solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence lifetime of this compound?

Q2: How does the concentration of this compound affect FLIM measurements?

A2: While FLIM is generally considered independent of fluorophore concentration, this holds true only within a certain range.[4] At high concentrations of this compound, you may observe:

  • Increased lifetime: Due to photon re-absorption.[4]

  • Decreased lifetime: Due to self-quenching or other intermolecular interactions.[4]

  • Red-shift in the emission spectrum: Caused by self-absorption.[2]

It is recommended to perform a concentration titration to identify the optimal concentration range for your experiments.

Q3: Can I use solvents like DMF or other amides with this compound?

A3: It is strongly discouraged. This compound is known to react with N,N'-dialkyl-amide solvents, leading to a color change and the formation of new chemical species with different photophysical properties.[1] This will introduce significant artifacts in your FLIM measurements.

Q4: What are the key spectral characteristics of this compound?

A4: The following table summarizes the key spectral properties of this compound in ethanol.

Parameter Value
Maximum Absorption Wavelength (λmax,abs) 588 nm[8][9]
Maximum Fluorescence Wavelength (λmax,fl) 612 nm[8][9]
Quantum Yield (Φf) 0.54[8][9]

Q5: How can I avoid photobleaching of this compound during my FLIM experiment?

A5: Photobleaching can be minimized by:

  • Reducing the excitation laser power to the minimum required for an adequate signal.

  • Keeping the acquisition time as short as possible.

  • Using a neutral density filter to attenuate the excitation light.

  • If compatible with your sample, consider using an anti-fading agent.

Experimental Protocols

General Protocol for FLIM Data Acquisition with this compound

This protocol provides a general workflow for acquiring FLIM data. Specific parameters will need to be optimized for your particular instrument and sample.

FLIM_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare fresh this compound solution prep_instrument Warm up laser and detectors measure_irf Measure Instrument Response Function (IRF) prep_instrument->measure_irf mount_sample Mount sample on microscope stage measure_irf->mount_sample find_roi Locate Region of Interest (ROI) mount_sample->find_roi set_params Set acquisition parameters (laser power, time, etc.) find_roi->set_params acquire_data Acquire FLIM data set_params->acquire_data load_data Load data and IRF into analysis software acquire_data->load_data fit_decay Fit fluorescence decay data (e.g., with n-exponential model) load_data->fit_decay generate_map Generate lifetime map and histograms fit_decay->generate_map interpret Interpret results generate_map->interpret

Caption: A generalized workflow for FLIM experiments, from preparation to analysis.

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common this compound FLIM artifacts.

Troubleshooting_Logic start Problem with FLIM Data q1 Is the decay multi-exponential? start->q1 q2 Is the lifetime changing over time? q1->q2 No sol1 Check for photodegradation or chemical instability. Prepare fresh sample. Lower laser power. q1->sol1 Yes q3 Is the signal-to-noise ratio low? q2->q3 No sol2 Check for photobleaching or sample drying. Reduce acquisition time. Seal sample. q2->sol2 Yes sol3 Increase acquisition time or laser power. Check instrument focus and illumination. q3->sol3 Yes end Re-acquire data q3->end No, consult instrument manual sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting common FLIM artifacts with this compound.

References

Impact of pH on Pyrromethene 650 fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrromethene 650 (PM650). The following information addresses common issues encountered during experiments, with a focus on the impact of pH on fluorescence intensity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound fluorescence signal is weaker than expected. What are the potential causes?

A1: Several factors can lead to decreased fluorescence intensity of this compound. Here are some common causes and troubleshooting steps:

  • Acidic pH: this compound, a boron-dipyrromethene (BODIPY) dye, is known to exhibit decreased fluorescence in acidic environments. Verify the pH of your buffer or solvent system. For optimal fluorescence, maintain a neutral to slightly alkaline pH.

  • Solvent Polarity: The fluorescence quantum yield of this compound can be influenced by the polarity of the solvent. In some polar solvents, an intramolecular charge transfer (ICT) state can be formed, leading to a non-radiative deactivation pathway and reduced fluorescence. If possible, experiment with solvents of varying polarity to find the optimal environment for your application.

  • Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, especially under intense or prolonged light exposure. To minimize this, reduce the excitation light intensity, limit the exposure time, and use an anti-fade reagent if compatible with your experiment.

  • Dye Concentration: While counterintuitive, excessively high concentrations of the dye can lead to self-quenching, where dye molecules interact and de-excite each other without emitting photons. Ensure you are working within the optimal concentration range for your instrument and experimental setup.

  • Sample Age and Stability: In certain electron-donor solvents, this compound can undergo chemical reactions that alter its structure and reduce fluorescence over time.[1] It is advisable to use freshly prepared solutions for your experiments.

Q2: I am observing a shift in the emission wavelength of my this compound. What could be the reason?

A2: A shift in the emission wavelength, also known as a spectral shift, can be attributed to:

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the dye's electronic states, leading to a shift in the emission maximum. This is a known characteristic of many fluorophores, including Pyrromethene dyes.

  • Environmental Acidity/Basicity: Changes in the microenvironment's acidity or basicity around the dye molecule can, in some cases, lead to spectral shifts.[1]

  • Formation of New Species: In some electron-donor solvents, this compound can react to form new chromophoric species with different absorption and fluorescence properties, leading to the appearance of new emission bands.[1]

Q3: How can I determine the optimal pH for my this compound experiment?

A3: To determine the optimal pH for your experiment, it is recommended to perform a pH titration. This involves measuring the fluorescence intensity of this compound in a series of buffers with a range of pH values. This will allow you to generate a pH-fluorescence profile and identify the pH at which the fluorescence is maximal and most stable. A general protocol for this procedure is provided in this guide.

Data Presentation

The following table presents hypothetical data illustrating the expected impact of pH on the relative fluorescence intensity of this compound. This data is for illustrative purposes to demonstrate the general trend of decreased fluorescence in acidic conditions. Researchers should generate their own calibration curve for their specific experimental conditions.

pHRelative Fluorescence Intensity (%)
3.015
4.035
5.060
6.085
7.0100
8.098
9.095
10.090

Experimental Protocols

Protocol: Measuring the pH-Dependent Fluorescence of this compound

This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • A series of buffers with different pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8, and borate (B1201080) buffers for pH 8-10)

  • Spectrofluorometer

  • Cuvettes or microplates suitable for fluorescence measurements

  • pH meter

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution in an appropriate solvent (e.g., ethanol (B145695) or a buffer at a neutral pH) to a final concentration suitable for your spectrofluorometer (typically in the nanomolar to low micromolar range).

  • Prepare pH buffer series: Prepare a series of buffers covering the desired pH range. Ensure the buffer system itself does not interfere with the fluorescence of the dye.

  • Sample Preparation: For each pH value, add a small, constant volume of the this compound working solution to a known volume of the respective buffer in a cuvette or microplate well. The final concentration of the dye should be consistent across all samples.

  • Incubation: Gently mix the samples and allow them to equilibrate at room temperature for a set period (e.g., 10-15 minutes) to ensure the dye has fully interacted with the buffered environment.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (typically around 630-650 nm, but should be confirmed for your specific solvent).

    • Measure the fluorescence emission spectrum across a relevant range (e.g., 650-750 nm).

    • Record the peak fluorescence intensity at the emission maximum for each pH sample.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer at each pH from the corresponding sample's fluorescence intensity.

    • Plot the corrected fluorescence intensity as a function of pH.

    • Normalize the data by setting the highest fluorescence intensity to 100% to generate a relative fluorescence intensity vs. pH curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare PM650 Working Solution mix Mix Dye and Buffers prep_dye->mix prep_buffers Prepare pH Buffer Series prep_buffers->mix incubate Incubate Samples mix->incubate measure Measure Fluorescence Intensity incubate->measure analyze Correct for Background measure->analyze plot Plot Intensity vs. pH analyze->plot

Caption: Experimental workflow for determining the pH-dependence of this compound fluorescence.

ph_fluorescence_relationship cluster_ph pH Environment cluster_fluorescence Fluorescence Intensity acidic Acidic (pH < 7) low Low Intensity acidic->low Protonation may lead to non-fluorescent species neutral Neutral (pH ≈ 7) high High Intensity neutral->high Optimal state for fluorescence alkaline Alkaline (pH > 7) alkaline->high Generally stable fluorescence moderate Moderate Intensity

Caption: Logical relationship between pH and this compound fluorescence intensity.

References

Pyrromethene 650 Stability in Different Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pyrromethene 650 in various buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the optimal performance of this fluorescent dye in your experiments.

Troubleshooting Guide

Users may encounter several issues during their experiments with this compound. This guide provides solutions to common problems.

Issue Potential Cause Troubleshooting Steps
Decreased Fluorescence Intensity Acidic pH: The fluorescence of this compound is sensitive to pH and tends to decrease in acidic environments.[1] Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the dye molecule. Quenching: Components in the buffer or sample, such as tryptophan, can quench the fluorescence.[2] Degradation: The dye may have degraded over time, especially if not stored properly.1. Verify Buffer pH: Ensure the pH of your buffer is within the optimal range for this compound (neutral to slightly alkaline is generally recommended). Consider using a pH-stable buffer system. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use neutral density filters and only illuminate the sample during data acquisition. 3. Sample Composition: If possible, identify and remove potential quenching agents from your sample. 4. Fresh Dye Solution: Prepare a fresh solution of this compound from a properly stored stock.
Precipitation of the Dye Low Solubility: this compound has limited solubility in purely aqueous solutions. Buffer Composition: Certain buffer components, especially at high concentrations, can reduce the solubility of the dye. Divalent cations in phosphate (B84403) buffers can sometimes cause precipitation.[3]1. Use Co-solvents: Prepare stock solutions in an organic solvent like DMSO or ethanol (B145695) before diluting into the aqueous buffer.[] Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Optimize Buffer: Test different buffer systems. If using phosphate buffer, be mindful of the concentration of divalent cations.
Unexpected Spectral Shifts Solvent Polarity: The absorption and emission spectra of Pyrromethene dyes can be influenced by the polarity of the solvent. Dye Aggregation: At high concentrations, dye molecules can aggregate, leading to changes in the absorption and emission spectra.1. Consistent Solvent Environment: Maintain a consistent solvent composition throughout your experiments to ensure reproducible spectral properties. 2. Work at Low Concentrations: Use the lowest concentration of this compound that provides an adequate signal to minimize aggregation.
Inconsistent Results Over Time Buffer Instability: Some buffers can degrade over time, especially when exposed to light or in the presence of contaminants. For instance, citrate (B86180) buffer can undergo photo-degradation in the presence of iron.[3][5] Dye Adsorption: The dye may adsorb to the surfaces of storage containers or experimental vessels.1. Fresh Buffers: Prepare fresh buffer solutions regularly. If using citrate buffer, protect it from light and consider using metal chelators if iron contamination is a concern. 2. Use Low-Binding Plastics: Store and handle dye solutions in low-binding microplates and tubes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using this compound?

A1: While specific quantitative data for a broad range of buffers is limited, existing evidence suggests that the fluorescence intensity of Pyrromethene dyes is higher in neutral to slightly alkaline conditions and decreases in acidic environments.[1] For sensitive applications, it is recommended to maintain a pH between 7.0 and 8.5.

Q2: How should I prepare and store this compound solutions?

A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution should be stored at -20°C or -80°C, protected from light and moisture. For aqueous working solutions, dilute the stock solution into your buffer of choice immediately before use. Avoid long-term storage of dilute aqueous solutions.

Q3: Is this compound photostable?

A3: Pyrromethene dyes, as a class, are known for their relatively high photostability compared to other common fluorophores like fluorescein (B123965).[6] However, like all fluorescent dyes, they are susceptible to photobleaching under intense or prolonged illumination. To maximize the lifespan of the dye, it is crucial to minimize light exposure during experiments.

Q4: Can I use this compound in buffers containing Tris or Citrate?

A4: Yes, but with some considerations. Tris buffers are widely used and generally compatible. However, be aware that Tris is a primary amine and can potentially interact with other molecules in your system.[3] Citrate buffers can be problematic if your experiment is sensitive to metal ions or will be exposed to light for extended periods, as citrate can photodegrade in the presence of iron.[3][5]

Q5: What is the expected fluorescence lifetime of this compound?

A5: The fluorescence lifetime of this compound can vary depending on the solvent environment. In ethanol, a lifetime has been reported to be around 2.8 nanoseconds.

Quantitative Data on this compound Properties

The following table summarizes available quantitative data for this compound in different solvents. Data in common biological buffers is limited, and users are advised to perform their own characterization for specific experimental conditions.

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φf) Notes
Ethanol5886120.54[]
Methanol587--[]
p-Dioxane589.4--[]
Xylene-631 (broadband lasing)-[]

Disclaimer: The stability and performance of this compound can be highly dependent on the specific composition of the buffer, including ionic strength, presence of additives, and temperature. The information provided here is for guidance, and it is strongly recommended that users validate the dye's performance in their specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a precise amount of the dye powder. c. Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM. d. Mix thoroughly by vortexing until all the dye has dissolved. e. Aliquot the stock solution into small, single-use volumes in low-binding tubes. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the pH-Dependence of this compound Fluorescence

  • Materials: this compound stock solution, a series of buffers with varying pH values (e.g., sodium phosphate buffers from pH 5.0 to 8.0), a fluorometer.

  • Procedure: a. Prepare a set of dilutions of the this compound stock solution in each of the different pH buffers to a final, consistent concentration (e.g., 1 µM). b. Prepare a blank sample for each buffer containing no dye. c. Measure the fluorescence intensity of each sample using a fluorometer. Use the excitation and emission maxima for this compound (e.g., excitation ~588 nm, emission ~612 nm in ethanol, adjust for your buffer system). d. Subtract the fluorescence of the blank from each corresponding sample. e. Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (PM650 in DMSO) dilute Dilute Stock Solution into Buffers stock->dilute buffer Prepare Buffer Solutions (e.g., Phosphate, Tris, Citrate) at various pHs buffer->dilute measure Measure Fluorescence (Time-course or Endpoint) dilute->measure plot Plot Fluorescence vs. Time / pH measure->plot analyze Determine Stability Profile plot->analyze

Figure 1. A general experimental workflow for assessing the stability of this compound.

Troubleshooting_Flowchart start Low Fluorescence Signal? check_ph Is buffer pH acidic? start->check_ph adjust_ph Adjust to neutral/alkaline pH check_ph->adjust_ph Yes check_light Prolonged light exposure? check_ph->check_light No end Signal Improved adjust_ph->end reduce_light Minimize illumination check_light->reduce_light Yes check_quenching Potential quenchers in sample? check_light->check_quenching No reduce_light->end remove_quencher Purify sample if possible check_quenching->remove_quencher Yes check_age Is dye solution old? check_quenching->check_age No remove_quencher->end fresh_solution Prepare fresh solution check_age->fresh_solution Yes check_age->end No fresh_solution->end

Figure 2. A troubleshooting flowchart for addressing low fluorescence signals with this compound.

References

Signal-to-noise ratio enhancement for Pyrromethene 650 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for Pyrromethene 650 (PM650) detection.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent used. However, a good starting point is an excitation maximum (λ_ex) of approximately 588 nm and an emission maximum (λ_em) of around 612 nm in ethanol (B145695).[1] It is crucial to experimentally verify the optimal wavelengths in your specific experimental setup and solvent system to maximize the fluorescence signal.

Q2: My fluorescent signal is weak. What are the common causes and solutions?

A2: A weak fluorescent signal can be due to several factors, including suboptimal dye concentration, photobleaching, or issues with your imaging setup. For BODIPY dyes, which are structurally similar to pyrromethenes, insufficient dye concentration is a common cause of a weak signal.[]

  • Troubleshooting Steps:

    • Optimize Dye Concentration: Perform a concentration titration to find the optimal balance between signal intensity and background noise. For lipid staining with similar dyes, a concentration range of 0.5–2 µM is often recommended.[]

    • Check Excitation and Emission Wavelengths: Ensure your instrument's filter sets are appropriate for PM650's spectral profile.

    • Minimize Photobleaching: Reduce the excitation light intensity and exposure time.[3]

    • Verify Solvent Compatibility: The fluorescence quantum yield of pyrromethene dyes can be highly solvent-dependent.[4][5][6] For instance, the fluorescence quantum yield of PM650 is significantly improved in DMF compared to acetone.[7]

Q3: The fluorescent signal is fading quickly during imaging. How can I prevent this?

A3: Rapid signal fading is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore. Pyrromethene dyes are known to be susceptible to photodegradation, which can be accelerated by the presence of oxygen.[8]

  • Troubleshooting Steps:

    • Use Antifade Reagents: Mount your samples in a commercial antifade mounting medium. These reagents can significantly increase the photostability of fluorophores.[9]

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.

    • Minimize Exposure Time: Keep the exposure time as short as possible.

    • Deoxygenate Solvents: For solution-based experiments, deoxygenating the solvent can significantly improve the photostability of pyrromethene dyes.[8] Nonpolar solvents like n-heptane and 1,4-dioxane (B91453) have been shown to enhance the photostability of some pyrromethene dyes compared to polar solvents like ethanol.[4]

Q4: I am observing high background fluorescence. What can I do to reduce it?

A4: High background fluorescence can originate from several sources, including unbound dye, autofluorescence from the sample or substrate, and impurities in reagents.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure that all unbound dye is removed by performing adequate washing steps after staining.

    • Use High-Purity Solvents: Impurities in solvents can be fluorescent. Use high-performance liquid chromatography (HPLC) grade or spectrophotometric grade solvents.

    • Background Subtraction: Employ computational methods to subtract the background signal from your images or spectra.[10][11][12][13][14]

    • Optimize Blocking Steps: For immunofluorescence applications, proper blocking is crucial to prevent non-specific antibody binding, which can contribute to background.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low SNR makes it difficult to distinguish the true signal from background noise.[15]

  • Possible Causes & Solutions:

CauseSolution
Inadequate Dye Concentration Perform a concentration titration to find the optimal concentration. For BODIPY dyes, a typical starting point is 1-10 µM for stock solutions in DMSO or ethanol, diluted to a working concentration of around 1-10 µM in aqueous media.[16]
Suboptimal Instrumentation Settings Optimize the gain on your detector. High gain can amplify weak signals but may also increase noise.[17] Ensure the pinhole is set correctly on a confocal microscope to reject out-of-focus light.
High Background Fluorescence Implement background subtraction algorithms.[10][11][12][13][14] Use spectrally clean filters to minimize bleed-through from other fluorescent sources. Adding a secondary emission filter can improve SNR by up to 3-fold.[18][19][20][21]
Phototoxicity and Photobleaching Reduce the excitation light intensity and exposure time. Utilize image averaging to increase the signal while reducing random noise.[22]
Problem 2: Inconsistent or Unstable Fluorescence Signal

Fluctuations in the fluorescence signal can affect the reproducibility and quantification of your results.

  • Possible Causes & Solutions:

CauseSolution
Solvent Effects The photophysical properties of PM650 are sensitive to the solvent environment.[5][23] Ensure you are using a consistent and appropriate solvent for your application. Nonpolar solvents may offer better photostability for some pyrromethene dyes.[4]
Dye Aggregation BODIPY dyes, which are similar to pyrromethenes, can aggregate in aqueous solutions, leading to fluorescence quenching. Prepare stock solutions in DMSO or ethanol and dilute them into your aqueous buffer immediately before use with vigorous shaking.[16]
Sample Degradation In certain electron-donor solvents like DMF, PM650 can undergo a chemical reaction that alters its color and fluorescence properties over time.[23] Prepare fresh solutions and image them promptly.

Quantitative Data Summary

The following tables summarize quantitative data on the performance of various signal enhancement techniques. While not all data is specific to this compound, it provides a valuable reference for the expected improvements.

Table 1: Performance of Antifade Reagents

Antifade ReagentFluorophoreHalf-life in Antifade (s)Half-life in 90% Glycerol/PBS (s)Reference
VectashieldFluorescein969[24]
VectashieldTetramethylrhodamine3307[24]
VectashieldCoumarin10625[24]
ProLong GoldAlexa Fluor 488Consistently high fluorescence even after long exposureNot specified[25]

Table 2: Impact of Solvent on Pyrromethene Dye Photostability

DyeSolventRelative Photostability Improvement (vs. Ethanol)Reference
Pyrromethene 567n-heptane~100 times[4]
Pyrromethene 597n-heptane~100 times[4]
Pyrromethene 5671,4-dioxaneSignificantly higher[4]
Pyrromethene 5971,4-dioxaneSignificantly higher[4]

Table 3: Signal-to-Noise Ratio (SNR) Enhancement with Digital Filtering

TechniqueSNR ImprovementReference
Fast Digital Lock-in Algorithm6.7% - 8.2%[26]
Wavelet-based Background and Noise SubtractionSignificant visual and quantitative improvement[12]

Experimental Protocols

Protocol 1: Optimizing this compound Staining Concentration
  • Prepare a Stock Solution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to a stock concentration of 1-10 mM.

  • Serial Dilutions: Prepare a series of working solutions by diluting the stock solution in your experimental buffer. A typical starting range for the final concentration is 0.1 to 10 µM.

  • Staining: Incubate your samples with each of the different concentrations for a consistent period.

  • Washing: Wash the samples thoroughly to remove any unbound dye.

  • Imaging: Image all samples using identical instrument settings (e.g., excitation intensity, exposure time, detector gain).

  • Analysis: Quantify the fluorescence intensity and background for each concentration to determine the optimal concentration that provides the highest signal-to-noise ratio.

Protocol 2: Minimizing Photobleaching During Imaging
  • Sample Preparation: Mount the stained sample in a high-quality antifade mounting medium.

  • Locate Region of Interest: Use a low magnification and low excitation intensity to find the area you wish to image.

  • Focus: Focus on the sample using transmitted light or a brief, low-intensity fluorescence exposure.

  • Set Imaging Parameters:

    • Set the excitation intensity to the lowest level that provides a detectable signal.

    • Use the shortest possible exposure time.

    • If available, use signal averaging to improve the SNR of noisy images acquired with short exposure times.[22]

  • Image Acquisition: Acquire the image. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low SNR start Low SNR Detected check_concentration Is Dye Concentration Optimal? start->check_concentration check_settings Are Instrument Settings Optimized? check_concentration->check_settings Yes optimize_concentration Perform Concentration Titration check_concentration->optimize_concentration No check_background Is Background Fluorescence High? check_settings->check_background Yes optimize_settings Adjust Gain, Pinhole, and Wavelengths check_settings->optimize_settings No check_photobleaching Is Signal Fading Rapidly? check_background->check_photobleaching No reduce_background Improve Washing, Use Pure Solvents, Apply Background Subtraction check_background->reduce_background Yes reduce_photobleaching Use Antifade, Reduce Excitation Intensity/Time check_photobleaching->reduce_photobleaching Yes end SNR Improved check_photobleaching->end No optimize_concentration->end optimize_settings->end reduce_background->end reduce_photobleaching->end

Caption: A flowchart for troubleshooting low signal-to-noise ratio in this compound detection.

Experimental_Workflow Experimental Workflow for Signal Enhancement prep_sample Sample Preparation staining Staining with Optimized PM650 Concentration prep_sample->staining washing Thorough Washing staining->washing mounting Mounting with Antifade Reagent washing->mounting imaging Image Acquisition (Low Excitation, Short Exposure) mounting->imaging processing Image Processing (Background Subtraction, Signal Averaging) imaging->processing analysis Data Analysis processing->analysis

Caption: A typical experimental workflow for enhancing the signal of this compound.

Photobleaching_Pathway Simplified Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 T1 Excited Triplet State (T1) S1->T1 Fluorescence Fluorescence S1->Fluorescence ISC Intersystem Crossing (ISC) Reaction Reaction with O2 (Photobleaching) T1->Reaction

Caption: A simplified diagram illustrating the photobleaching pathway of a fluorophore.

References

Validation & Comparative

Core Performance Characteristics: A Quantitative Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pyrromethene 650 and Cy5 for Fluorescence Microscopy

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental success, data quality, and image clarity. This guide provides a detailed, data-driven comparison of two fluorescent dyes, this compound (PM650) and Cyanine (B1664457) 5 (Cy5), which operate in the red to far-red region of the spectrum.

The utility of a fluorescent dye is defined by its photophysical properties, which dictate its brightness, spectral suitability, and stability under imaging conditions. The brightness of a fluorophore, a key determinant for sensitivity in detecting low-abundance targets, is the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).

This compound, a member of the highly efficient BODIPY dye family, and Cy5, a widely adopted cyanine dye, exhibit distinct spectral and performance characteristics. Cy5 is significantly brighter and operates at longer wavelengths, which is advantageous for minimizing autofluorescence from biological specimens.

Table 1: Comparison of Photophysical Properties of this compound and Cy5

PropertyThis compoundCy5
Excitation Maximum (λex) ~588 nm (in Ethanol)[1]~649 - 651 nm[2][3][4][5]
Emission Maximum (λem) ~612 nm (in Ethanol)[1]~666 - 670 nm[2][3][4][6]
Molar Extinction Coefficient (ε) 46,000 M⁻¹cm⁻¹ (in Methanol)[1]250,000 M⁻¹cm⁻¹[2][5][6]
Quantum Yield (Φ) 0.54 (in Ethanol)[1]0.20 - 0.27[2][5][6]
Calculated Brightness (ε × Φ) ~24,840~67,500
Common Laser Lines 561 nm, 594 nm633 nm, 647 nm[4][7][8]
Spectral Range Orange-RedFar-Red

In-Depth Analysis

Spectral Properties and Instrumentation

The most significant difference lies in their spectral profiles. PM650, with an excitation maximum around 588 nm, is well-suited for excitation with common laser lines such as 561 nm or 594 nm. Its emission in the ~612 nm range places it in the orange-red part of the spectrum.

In contrast, Cy5 is a far-red dye with an excitation peak around 649 nm, making it ideal for excitation with 633 nm or 647 nm lasers.[7][8] Its emission at ~670 nm is in a spectral region where cellular and tissue autofluorescence is minimal, leading to a superior signal-to-noise ratio in many biological imaging applications.[7][8][9]

Brightness and Photostability

As indicated in Table 1, Cy5 is theoretically more than twice as bright as PM650. This is primarily due to its exceptionally high molar extinction coefficient, which signifies a greater efficiency in absorbing photons.[2][5][6] This high brightness is crucial for detecting targets with low expression levels.

Both dyes are known for having good photostability. Pyrromethene dyes are recognized for their high lasing efficiency and photostability, though some derivatives can be sensitive to solvent polarity.[10][11] Cy5 is also reputed for its high photostability, which is a key advantage for imaging techniques that require prolonged or intense illumination, such as confocal microscopy.[7][12] However, it should be noted that for the most demanding applications, dyes like the Alexa Fluor series may offer even greater photostability than Cy5.[13]

Logical Workflow: Fluorophore Selection

The decision between PM650 and Cy5 depends on the specific experimental context, including the available instrumentation and the biological sample being studied.

G cluster_decision Decision Pathway Instrument Available Laser Lines & Filters Laser_Check 633/647nm Laser Available? Instrument->Laser_Check Sample Autofluorescence Properties of Sample Autofluorescence_Check High Autofluorescence in Green/Orange? Sample->Autofluorescence_Check Target Target Abundance Target->Autofluorescence_Check Choose_Cy5 Choose Cy5 Laser_Check->Choose_Cy5 Yes Choose_PM650 Consider PM650 Laser_Check->Choose_PM650 No (561/594nm available) Autofluorescence_Check->Choose_Cy5 Yes Autofluorescence_Check->Choose_PM650 No Alternative Consider Alternative Dyes Choose_PM650->Alternative No

Caption: Logical workflow for selecting between Cy5 and PM650 based on key experimental factors.

Experimental Protocols

A common application for both Cy5 and PM650 is the covalent labeling of antibodies for use in immunofluorescence microscopy. Below is a generalized protocol for this process.

Protocol: Covalent Labeling of Antibodies with NHS Ester Dyes

This protocol outlines the procedure for conjugating amine-reactive N-hydroxysuccinimidyl (NHS) ester derivatives of Cy5 or this compound to primary antibodies.

Materials:

  • Primary antibody (concentration: 1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Cy5 NHS Ester or PM650 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS

Methodology:

  • Antibody Preparation: Prepare the antibody in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Molar Ratio Calculation: Determine the volume of dye solution to add to the antibody solution. A molar dye-to-antibody ratio between 8:1 and 20:1 is typically recommended.

  • Conjugation Reaction: While gently vortexing, add the calculated volume of dye stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the dye-conjugated antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the λmax of the dye (588 nm for PM650, 649 nm for Cy5).

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for preparing and imaging a biological sample using a fluorescently-labeled antibody.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Fixation Cell/Tissue Fixation (e.g., PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb Wash1 Wash Steps (e.g., PBS-T) PrimaryAb->Wash1 SecondaryAb Incubate with Labeled Secondary Antibody (PM650 or Cy5 conjugate) Wash1->SecondaryAb Wash2 Wash Steps SecondaryAb->Wash2 Mounting Mount Sample (with antifade medium) Wash2->Mounting Microscopy Fluorescence Microscopy (Confocal or Widefield) Mounting->Microscopy Analysis Image Acquisition & Analysis Microscopy->Analysis

Caption: A standard experimental workflow for indirect immunofluorescence microscopy.

Conclusion

Both this compound and Cy5 are valuable tools for fluorescence microscopy. The choice between them should be guided by the specific needs of the experiment and the available equipment.

  • Choose Cy5 for its superior brightness and far-red emission, which is ideal for minimizing autofluorescence and detecting low-abundance targets, provided a suitable laser line (633/647 nm) is available.[7][8][9]

  • Consider this compound when working with instrumentation limited to green or yellow-orange excitation wavelengths (e.g., 561 nm or 594 nm) and when autofluorescence in the far-red region is not a primary concern. Its high quantum yield makes it an efficient emitter.[1]

References

A Head-to-Head Battle of Photostability: Pyrromethene 650 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting a dye with optimal photostability is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of the photostability and spectral characteristics of two commonly used red fluorescent dyes: Pyrromethene 650 and Alexa Fluor 647.

This comparison synthesizes available experimental data to offer an objective overview of their performance. While both dyes are utilized in various fluorescence-based applications, their inherent photostability—the ability to resist photodegradation upon exposure to light—can significantly impact experimental outcomes, particularly in demanding applications such as single-molecule imaging and time-lapse microscopy.

Quantitative Data Summary

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (λex) ~588 nm (in Ethanol)~650 nm
Emission Maximum (λem) ~612 nm (in Ethanol)[1]~665 nm[2]
Molar Extinction Coefficient (ε) 4.6 x 10⁴ L mol⁻¹ cm⁻¹ (at 588 nm in Methanol)[1]239,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) 0.54 (in Ethanol)[1]0.33
Photobleaching Rate Data not readily available10.1 s⁻¹ ¹

¹ Initial rate of photobleaching measured in a solution of 0.7 µM Alexa Fluor 647 at an excitation wavelength of 640 nm.[3]

Experimental Protocols

To quantitatively assess the photostability of fluorescent dyes, a common methodology involves measuring the decay of fluorescence intensity under continuous illumination. The following is a generalized protocol for such an experiment.

Objective: To determine the photobleaching rate of a fluorescent dye in solution.

Materials:

  • Fluorophore solutions of interest (e.g., this compound, Alexa Fluor 647) at equivalent molar concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Microscope with a suitable laser line for excitation (e.g., 561 nm for this compound, 640 nm for Alexa Fluor 647).

  • A sensitive detector, such as a photomultiplier tube (PMT) or an sCMOS camera.

  • Imaging software capable of time-lapse acquisition and intensity measurement.

Procedure:

  • Sample Preparation: Prepare microdroplets of the fluorophore solutions in an oil-water emulsion to ensure uniform irradiation conditions.[4]

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • Set the laser to the appropriate wavelength and power. It is crucial to use the same excitation power and conditions when comparing different fluorophores.

  • Image Acquisition:

    • Continuously illuminate the sample with the excitation laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 0.5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 10-15 minutes).[4]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the microdroplets in each image of the time-lapse series.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life can be determined as the time at which the fluorescence intensity drops to 50% of its initial value.[4] Alternatively, the initial photobleaching rate can be calculated from the initial slope of the decay curve.

Key Concepts Visualized

To better understand the processes discussed, the following diagrams illustrate the general principles of photobleaching and a typical experimental workflow for its measurement.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂ Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fluorophore Solutions B Create Microdroplets A->B C Mount Sample on Microscope B->C D Continuous Laser Illumination C->D E Time-lapse Image Acquisition D->E F Measure Fluorescence Intensity E->F G Normalize Intensity Data F->G H Plot Decay Curve & Calculate Rate G->H

References

A Comparative Analysis of the Quantum Yield of Pyrromethene 650 and Other Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to select the optimal fluorescent probe for their applications, a thorough understanding of a dye's photophysical properties is paramount. The fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process, is a critical parameter. This guide provides a comparative analysis of the quantum yield of Pyrromethene 650 alongside other commonly used red dyes: Rhodamine B, Rhodamine 6G, and Cy5.

This comparison summarizes reported quantum yield values from various studies and provides a detailed experimental protocol for their determination. It is important to note that the quantum yield of a fluorescent dye is highly sensitive to its environment, including the solvent, temperature, and concentration. Therefore, the values presented herein should be considered as representative, and for critical applications, direct comparison under identical experimental conditions is recommended.

Data Presentation: A Side-by-Side Look at Quantum Yields

The following table summarizes the key photophysical properties of this compound and the selected red dyes. The data has been compiled from multiple sources, and the solvent conditions are specified where available, as they significantly influence the quantum yield.

DyeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
This compound 58861246,0000.54Ethanol
Significantly lower in polar/protic solvents[1][2]Various
Rhodamine B 543565106,0000.49 - 0.70[3][4]Ethanol
Rhodamine 6G 530550116,000~0.95[5][6]Ethanol
Cy5 649667250,000~0.27[7]PBS (Phosphate-Buffered Saline)

Key Observations:

  • Rhodamine 6G consistently exhibits the highest quantum yield among the compared dyes, making it an exceptionally bright fluorophore in ethanolic solutions[5][6].

  • This compound shows a respectable quantum yield in ethanol; however, its performance is known to be highly dependent on the solvent, with a notable decrease in polar and protic environments[1][2]. This characteristic can be either a limitation or a feature, depending on the application, for example, in creating sensors that respond to changes in environmental polarity.

  • Rhodamine B has a variable reported quantum yield in ethanol, with values ranging from moderate to high[3][4].

  • Cy5 , a widely used far-red dye, generally has a lower quantum yield in aqueous buffers like PBS compared to the other dyes in ethanol[7].

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known, well-characterized quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvents

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample.

Procedure:

  • Selection of a Standard: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample. For red dyes, standards like Rhodamine 101 or Cresyl Violet are often used.

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std uv_vis Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->uv_vis dilute_std->uv_vis fluor Measure Fluorescence (Spectrofluorometer) uv_vis->fluor integrate Integrate Fluorescence Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate end_node End calculate->end_node start Start start->prep_sample start->prep_std

Caption: Workflow for relative quantum yield determination.

References

Unraveling Spectral Cross-Talk: A Comparative Analysis of Pyrromethene 650 with GFP and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-color fluorescence imaging, the potential for spectral cross-talk between fluorophores is a critical consideration that can significantly impact experimental accuracy. This guide provides a detailed comparison of Pyrromethene 650 (PM650), a dye known for its high fluorescence quantum yield, with Green Fluorescent Protein (GFP) and other widely used fluorophores, offering insights into their spectral compatibility and providing robust protocols for cross-talk analysis.

Spectral overlap, the phenomenon where the emission spectrum of one fluorophore encroaches upon the excitation or emission spectrum of another, can lead to two primary types of cross-talk: spectral bleed-through and Förster Resonance Energy Transfer (FRET). Understanding and mitigating these effects are paramount for obtaining reliable data in applications such as multiplexed immunoassays, flow cytometry, and super-resolution microscopy.

Comparative Analysis of Fluorophore Spectral Properties

To facilitate an informed selection of fluorophores for multi-color experiments, the following tables summarize the key spectral and photophysical properties of this compound, Green Fluorescent Protein (GFP), Alexa Fluor 488, and Cy3.

Table 1: Spectral Properties of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound~588[1]~612[1]~46,000[2]~0.54[2]
GFP (enhanced)~488~509~56,000~0.60
Alexa Fluor 488~496[3]~519[3]~71,000[3]~0.92[2]
Cy3~554[4]~568[4]~150,000[4]~0.15[4]

Table 2: Photostability and Fluorescence Lifetime

FluorophoreRelative PhotostabilityFluorescence Lifetime (ns)
This compoundModerate to High[5]~2.8 (in dioxane)[1]
GFP (enhanced)Moderate~2.5 - 3.3[1][6]
Alexa Fluor 488High[7]~4.1
Cy3Moderate[7]~0.15

Experimental Protocols for Cross-Talk Analysis

Accurate quantification of spectral cross-talk is essential for validating experimental setups and for the potential correction of acquired data. The following are detailed methodologies for two key experiments.

Protocol 1: Quantification of Spectral Bleed-Through

This protocol allows for the determination of the percentage of signal from a donor fluorophore that is detected in the acceptor channel.

1. Sample Preparation:

  • Prepare three sets of samples:
  • Sample A: Labeled only with the donor fluorophore (e.g., GFP).
  • Sample B: Labeled only with the acceptor fluorophore (e.g., PM650).
  • Sample C: A negative control (unlabeled cells or background slide).

2. Image Acquisition:

  • Use a fluorescence microscope with appropriate filter sets for each fluorophore.
  • For Sample A (donor only), acquire an image using the donor excitation and emission filters (Image DD).
  • Without changing the specimen, acquire an image of the same field of view using the donor excitation filter and the acceptor emission filter (Image DA). This will measure the donor bleed-through.
  • For Sample C (negative control), acquire images using both filter sets to determine background fluorescence.

3. Data Analysis:

  • Subtract the background fluorescence from all acquired images.
  • Select regions of interest (ROIs) in the fluorescent areas of the images.
  • Calculate the mean fluorescence intensity for the ROIs in both Image DD and Image DA.
  • The spectral bleed-through percentage is calculated as: Bleed-Through (%) = (Mean Intensity of DA / Mean Intensity of DD) * 100

Protocol 2: Förster Resonance Energy Transfer (FRET) Analysis by Acceptor Photobleaching

This method confirms FRET by observing the de-quenching of the donor fluorophore after photobleaching the acceptor. An increase in donor fluorescence post-bleach indicates that FRET was occurring.

1. Sample Preparation:

  • Prepare samples co-labeled with the donor (e.g., GFP) and acceptor (e.g., PM650) fluorophores.
  • Also, prepare a control sample labeled only with the donor fluorophore.

2. Image Acquisition:

  • Select a region of interest (ROI) containing both fluorophores.
  • Acquire a pre-bleach image of the donor fluorescence using the donor excitation and emission filters.
  • Acquire a pre-bleach image of the acceptor fluorescence using the acceptor excitation and emission filters.
  • Selectively photobleach the acceptor fluorophore within a defined region of the ROI by repeatedly scanning with high-intensity light at the acceptor's excitation wavelength.
  • Acquire a post-bleach image of the donor fluorescence using the donor excitation and emission filters.

3. Data Analysis:

  • Measure the mean fluorescence intensity of the donor in the photobleached region before and after bleaching the acceptor.
  • The FRET efficiency (E) can be calculated using the formula: E = 1 - (Ipre-bleach / Ipost-bleach) where Ipre-bleach is the donor intensity before acceptor photobleaching and Ipost-bleach is the donor intensity after acceptor photobleaching.
  • No change in donor intensity in the control sample (donor only) after photobleaching confirms that the observed increase in the experimental sample is due to FRET.

Visualizing Cross-Talk Concepts and Workflows

To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.

CrossTalk_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Donor_Only Donor Only (e.g., GFP) Acquire_Donor_Channel Acquire Donor Channel Image Donor_Only->Acquire_Donor_Channel Acquire_Bleedthrough Acquire Donor Excitation Acceptor Emission Image Donor_Only->Acquire_Bleedthrough Acceptor_Only Acceptor Only (e.g., PM650) Acquire_Acceptor_Channel Acquire Acceptor Channel Image Acceptor_Only->Acquire_Acceptor_Channel Negative_Control Unlabeled Control Background_Subtract Background Subtraction Negative_Control->Background_Subtract Measure_Intensity Measure Mean Fluorescence Intensity Acquire_Donor_Channel->Measure_Intensity Acquire_Bleedthrough->Measure_Intensity Background_Subtract->Measure_Intensity Calculate_Crosstalk Calculate Bleed-Through Percentage Measure_Intensity->Calculate_Crosstalk Spectral_Overlap cluster_donor Donor Fluorophore (GFP) cluster_acceptor Acceptor Fluorophore (PM650) D_Exc Excitation D_Emi Emission D_Exc->D_Emi Fluorescence A_Exc Excitation D_Emi->A_Exc Spectral Overlap (Potential Cross-Talk) A_Emi Emission A_Exc->A_Emi Fluorescence

References

A Comparative Analysis of Pyrromethene 650 and Rhodamine Dyes for Laser Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of laser development, spectroscopy, and drug development, the choice of a laser dye is critical to experimental success. This guide provides a detailed comparison of the performance of Pyrromethene 650 against commonly used Rhodamine dyes, supported by experimental data and protocols to aid in the selection of the optimal dye for specific applications.

Pyrromethene dyes have emerged as strong competitors to the long-established Rhodamine dyes in the visible spectrum. While Rhodamines, particularly Rhodamine 6G, have historically been the benchmark for dye laser performance due to their high efficiency and photostability, Pyrromethene dyes often exhibit superior laser efficiencies.[1][2] However, a key trade-off exists, as Pyrromethene dyes are generally considered to be less photostable than their Rhodamine counterparts.[3][4]

This guide will delve into the quantitative performance characteristics of this compound and popular Rhodamine dyes, present detailed experimental protocols for their evaluation, and provide visual representations of the experimental workflow and a logical comparison framework.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and a selection of Rhodamine dyes based on available experimental data. It is important to note that performance can vary significantly depending on the experimental conditions, including the pump source, solvent, and laser cavity design.

Table 1: Performance Characteristics of this compound

ParameterValueSolventPump SourceReference
Peak Lasing Wavelength 624 nm (broadband)High Temperature PlasticNd:YAG (532 nm)[5]
631 nm (broadband)XyleneNd:YAG (532 nm)[5]
612 nmEtOH/PPH: 8/2Nd:YAG (532 nm)[5]
Tuning Range 604 - 630 nmEtOH/PPH: 8/2Nd:YAG (532 nm)[5]
up to 64 nmModified PMMA-[6]
Conversion Efficiency 57% (slope efficiency)High Temperature PlasticNd:YAG (532 nm)[5]
31% (slope efficiency)XyleneNd:YAG (532 nm)[5]
32.23% (slope efficiency)Modified PMMA-[6]
Photostability (Half-life) 168,000 shotsModified PMMA100 mJ/pulse, 5 Hz[6]

Table 2: Performance Characteristics of Selected Rhodamine Dyes

DyePeak Lasing WavelengthTypical Tuning RangeRelative EfficiencyRelative PhotostabilityReference
Rhodamine 6G ~590 nm570 - 610 nmHigh (often used as a reference)Excellent[7][8]
Rhodamine B ~610 nm590 - 640 nmHighGood[9]
Rhodamine 640 ~640 nm620 - 680 nmHighGood[10][11]

Experimental Protocols for Benchmarking Dye Laser Performance

To obtain reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for measuring the key performance parameters of laser dyes.

Measurement of Laser Efficiency

Objective: To determine the conversion efficiency of the dye laser, defined as the ratio of the output laser energy to the input pump energy.

Methodology:

  • Pump Source: A Q-switched, frequency-doubled Nd:YAG laser (532 nm) is a common pump source.[12] The pump energy should be measured using a calibrated energy meter.

  • Dye Solution Preparation: Prepare solutions of the dye in a suitable solvent (e.g., ethanol, methanol) at a known concentration. The dye cell should have windows at Brewster's angle to minimize reflection losses.[12]

  • Laser Cavity: A stable laser resonator can be constructed using a high-reflectivity back mirror and a partially reflective output coupler.

  • Pumping Geometry: Transverse pumping is a common configuration where the pump beam excites the dye solution from the side.[12]

  • Energy Measurement: The output energy of the dye laser is measured with a calibrated energy meter.

  • Calculation: The slope efficiency is determined by plotting the output energy as a function of the input pump energy and calculating the slope of the linear portion of the curve.

Measurement of Tuning Range

Objective: To determine the range of wavelengths over which the dye laser can be tuned.

Methodology:

  • Tuning Element: A wavelength-selective element, such as a diffraction grating or a prism, is introduced into the laser cavity.[13]

  • Wavelength Measurement: The output wavelength of the dye laser is measured using a spectrometer or a wavemeter as the tuning element is adjusted.

  • Procedure: The tuning element is rotated or adjusted in small increments, and the output wavelength and power are recorded at each step.

  • Determination of Range: The tuning range is defined as the wavelength interval over which the laser output power remains above a certain threshold (e.g., 50% of the peak power).

Measurement of Photostability

Objective: To quantify the degradation of the laser dye under prolonged exposure to pump radiation.

Methodology:

  • Constant Pumping Conditions: The dye is pumped with a constant pump energy and repetition rate.

  • Monitoring Output Power: The output power of the dye laser is monitored over time or a specific number of pump pulses.

  • Half-Life Determination: The photostability is often quantified as the "half-life," which is the number of pump pulses required for the laser output power to decrease to 50% of its initial value.[3][4]

  • Controlled Environment: The experiment should be conducted in a controlled environment to minimize the effects of other degradation factors, such as thermal effects or reactions with oxygen.

Visualizing the Comparison

To better understand the experimental process and the logical framework for comparing these laser dyes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comparison Comparison Dye_Solution Prepare Dye Solutions (this compound & Rhodamine) Measure_Efficiency Measure Laser Efficiency Dye_Solution->Measure_Efficiency Measure_Tuning Measure Tuning Range Dye_Solution->Measure_Tuning Measure_Photostability Measure Photostability Dye_Solution->Measure_Photostability Pump_Source Set up Pump Laser (e.g., Nd:YAG @ 532 nm) Pump_Source->Measure_Efficiency Pump_Source->Measure_Tuning Pump_Source->Measure_Photostability Analyze_Efficiency Calculate Slope Efficiency Measure_Efficiency->Analyze_Efficiency Analyze_Tuning Determine Wavelength Range Measure_Tuning->Analyze_Tuning Analyze_Photostability Determine Half-life Measure_Photostability->Analyze_Photostability Compare_Performance Compare Performance Metrics Analyze_Efficiency->Compare_Performance Analyze_Tuning->Compare_Performance Analyze_Photostability->Compare_Performance

Caption: Experimental workflow for benchmarking laser dye performance.

Logical_Comparison cluster_criteria Performance Criteria Start Select Laser Dye Pyrromethene650 This compound Start->Pyrromethene650 Rhodamine Rhodamine Dyes Start->Rhodamine Efficiency High Efficiency? Pyrromethene650->Efficiency Generally Yes Photostability High Photostability? Pyrromethene650->Photostability Generally Lower Tuning_Range Broad Tuning Range? Pyrromethene650->Tuning_Range Good Rhodamine->Efficiency Generally Yes Rhodamine->Photostability Generally Higher Rhodamine->Tuning_Range Good Conclusion_P This compound may be preferred Efficiency->Conclusion_P Primary Concern Conclusion_R Rhodamine may be preferred Photostability->Conclusion_R Primary Concern

Caption: Logical framework for selecting between this compound and Rhodamine dyes.

Conclusion

The choice between this compound and Rhodamine dyes is application-dependent. For applications demanding the highest possible conversion efficiency, this compound presents a compelling option. However, for experiments requiring long-term stability and robustness, Rhodamine dyes, with their proven track record of high photostability, remain a reliable choice. By utilizing the provided experimental protocols, researchers can perform their own benchmarking to determine the most suitable dye for their specific laser system and experimental goals.

References

A Comparative Guide to Pyrromethene Dyes in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrromethene dyes, a class of highly fluorescent molecules, have garnered significant attention in the field of chemical and biological sensing due to their exceptional photophysical properties. These properties, including high molar absorption coefficients, excellent quantum yields, and good photostability, make them ideal candidates for the development of sensitive and selective fluorescent probes. This guide provides a comparative overview of various pyrromethene dyes for sensing different analytes, including pH, temperature, viscosity, and metal ions. The information presented is based on a comprehensive review of recent scientific literature, with a focus on providing quantitative performance data and detailed experimental protocols to aid researchers in selecting and applying these powerful sensing tools.

Comparative Performance of Pyrromethene Dyes

The sensing performance of pyrromethene dyes is intricately linked to their molecular structure, which can be fine-tuned to achieve sensitivity and selectivity for a specific analyte. The following tables summarize the key performance metrics of representative pyrromethene dyes for various sensing applications.

Table 1: Comparison of Pyrromethene Dyes for pH Sensing

Aza-BODIPY (boron-azadipyrromethene) dyes are a prominent subclass of pyrromethene dyes utilized for pH sensing. Their mechanism often relies on a photoinduced electron transfer (PET) process, where the protonation state of a receptor moiety modulates the fluorescence of the dye.

Dye/Probe Nameλ_abs (nm)λ_em (nm)Quantum Yield (Φ)pKaSensing MechanismReference
aza-BODIPY 1660-710680-740Up to 0.207-11PET[1][2]
aza-BODIPY 2a824 (in CH2Cl2)-Low6.9 (non-protonated), 1.4 (monoprotonated)PET & ICT[3]
aza-BODIPY 2b790 (in CH2Cl2)-Low7.3 (non-protonated), 1.4 (monoprotonated)PET & ICT[3]
meta-OH-aza-BODIPY~680~700"On-off" response7-13PET[4]

Note: The photophysical properties of dyes are highly solvent-dependent. The data presented here are from the referenced literature and may have been measured in different solvents.

Table 2: Comparison of Pyrromethene Dyes for Temperature Sensing

The fluorescence properties of some pyrromethene dyes are sensitive to temperature changes, making them suitable as molecular thermometers. This sensitivity often arises from temperature-dependent non-radiative decay processes.

Dye/Probe NameExcitation (nm)Emission (nm)Temperature SensitivitySolventReference
Pyrromethene 597532~550-650Intensity ratio changes with temperatureEthanol/2-ethylhexanoic acid[5]
Pyrromethene 597-8C9--Intensity changes with temperatureVarious[6]
Pyrromethene 546--Fluorescence anisotropy changes with temperatureDMSO/Methanol[7]
Table 3: Comparison of Pyrromethene Dyes for Viscosity Sensing

BODIPY-based molecular rotors are a class of pyrromethene dyes designed to probe microviscosity. Their fluorescence quantum yield and lifetime are dependent on the rotational freedom of a part of the molecule, which is restricted in viscous environments.

Dye/Probe Nameλ_abs (nm)λ_em (nm)Quantum Yield (Φ) vs. ViscosityKey FeatureReference
BODIPY Rotor 1~500~515Increases with viscosityGood dynamic range of fluorescence lifetimes[8]
BTV (BODIPY-based)-->100-fold intensity increaseMitochondria-targeting[9]
BDP-NO2--Sensitive over a very wide viscosity range (0.5–50000 cP)Nitro-functionalized for enhanced range[10]
BC-series BODIPY rotors503-512511-525Varies with substitution patternSystematic study of structural effects[11][12]
Table 4: Comparison of Pyrromethene Dyes for Metal Ion Sensing

Dipyrromethene and its derivatives can act as chemosensors for various metal ions. The coordination of a metal ion to the dipyrromethene core often leads to a significant change in the dye's photophysical properties, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Dye/Probe NameTarget Ion(s)λ_abs (nm)λ_em (nm)Key FeatureReference
3,3′,4,4′,5,5′-Hexamethyl-2,2′-dipyrrometheneZn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Cu²⁺, Hg²⁺~440~480"Turn-on" fluorescence for Zn²⁺ and Cd²⁺[2]
3,3',5,5'-Tetramethyl-2,2'-dipyrrometheneZn²⁺--High sensitivity for Zn²⁺ (LOD = 4 x 10⁻⁹ M)[13]
Dicinnamoyl dipyrromethene (DC-2)Zn²⁺--22-fold fluorescence enhancement for Zn²⁺[14]
Phenylhydrazone substituted BODIPYFe³⁺600-700620-710Two-step fluorescence enhancement[15]

Signaling Pathways and Experimental Workflows

The sensing mechanisms of pyrromethene dyes are diverse and tailored to the specific analyte. Below are graphical representations of common signaling pathways and a general experimental workflow for sensing applications.

Sensing_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) for pH Sensing cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) for Metal Ion Sensing Protonated Protonated Dye (Fluorescent) Deprotonated Deprotonated Dye (Non-fluorescent) Protonated->Deprotonated + OH⁻ - H₂O Fluorescence_PET Fluorescence Protonated->Fluorescence_PET Emission Deprotonated->Protonated + H₃O⁺ - H₂O No_Fluorescence Quenched Deprotonated->No_Fluorescence PET Quenching Light_PET Excitation Light Light_PET->Protonated Light_PET->Deprotonated Free_Ligand Free Dye (Low Fluorescence) Metal_Complex Metal-Dye Complex (High Fluorescence) Free_Ligand->Metal_Complex + Metal Ion Low_Fluorescence Weak Fluorescence Free_Ligand->Low_Fluorescence Metal_Complex->Free_Ligand - Metal Ion Fluorescence_CHEF Enhanced Fluorescence Metal_Complex->Fluorescence_CHEF Emission Metal_Ion Metal Ion Light_CHEF Excitation Light Light_CHEF->Free_Ligand Light_CHEF->Metal_Complex

Caption: Signaling pathways for pH and metal ion sensing.

Experimental_Workflow start Start: Select Pyrromethene Dye synthesis Dye Synthesis & Purification start->synthesis characterization Characterization (NMR, Mass Spec, etc.) synthesis->characterization photophysical Photophysical Characterization (Abs, Em, QY) characterization->photophysical sensing_exp Sensing Experiment (Titration with Analyte) photophysical->sensing_exp data_analysis Data Analysis (LOD, Selectivity) sensing_exp->data_analysis application Application (e.g., Cell Imaging) data_analysis->application end End: Report Results application->end

References

Characterization of Pyrromethene 650 spectral properties against standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Properties of Pyrromethene 650

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of this compound against two commonly used fluorescent standards, Cy5 and Alexa Fluor 647. The data presented is intended to assist researchers in selecting the appropriate fluorophore for their specific applications, with a focus on performance in the far-red to near-infrared spectral region.

Data Presentation: Spectral Properties

The following table summarizes the key spectral characteristics of this compound, Cy5, and Alexa Fluor 647. These values are crucial for predicting the performance of the dyes in various fluorescence-based assays.

PropertyThis compoundCy5Alexa Fluor 647
Absorption Maximum (λabs) 588 nm (in Ethanol)649 nm650 nm
Emission Maximum (λem) 612 nm (in Ethanol)667 nm665 nm
Molar Absorptivity (ε) 46,000 L mol-1 cm-1 (in Methanol)250,000 L mol-1 cm-1239,000 L mol-1 cm-1
Fluorescence Quantum Yield (Φf) 0.54 (in Ethanol)0.270.33

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum of a fluorescent dye using a spectrophotometer.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol (B145695) for this compound). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the absorption maximum to ensure linearity.

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stabilization.

    • Select the desired wavelength range for scanning.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference holder of the spectrophotometer.

    • Fill a matched quartz cuvette with the dye solution and place it in the sample holder.

    • Perform a baseline correction or "zero" the instrument with the solvent-filled cuvette.

    • Initiate the scan to measure the absorbance of the dye solution across the selected wavelength range.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

Measurement of Fluorescence Emission Spectrum

This protocol describes how to determine the fluorescence emission spectrum of a dye.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare a dilute solution of the dye, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[1]

    • Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

    • Set the excitation wavelength to the dye's absorption maximum (λabs).

    • Place the cuvette containing the dye solution into the sample holder.

    • Scan a range of emission wavelengths, starting from just above the excitation wavelength to well into the longer wavelength region.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[2]

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

  • Procedure:

    • Prepare a series of dilutions of the dye solution with known concentrations.[3]

    • Measure the absorbance of each solution at the absorption maximum (λabs) using the protocol described above.[3]

    • Plot a graph of absorbance versus concentration.[4]

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is equal to the molar absorptivity (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).[4][5]

    • Calculate the molar absorptivity by dividing the slope of the line by the path length of the cuvette.[5]

Determination of Fluorescence Quantum Yield (Φf) - Relative Method

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[6][7]

  • Procedure:

    • Select a suitable fluorescence standard with a known quantum yield and spectral properties similar to the sample.

    • Prepare solutions of both the sample and the standard with identical absorbance values (typically < 0.1) at the same excitation wavelength.[7]

    • Measure the fluorescence emission spectrum for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φx) using the following equation:[6] Φx = Φst * (Ast / Ax) * (Fx / Fst) * (nx2 / nst2) Where:

      • Φst is the quantum yield of the standard.

      • Ast and Ax are the absorbances of the standard and sample at the excitation wavelength.

      • Fst and Fx are the integrated areas of the fluorescence spectra of the standard and sample.

      • nst and nx are the refractive indices of the solvents used for the standard and sample.

Visualizations

The following diagrams illustrate the experimental workflow for spectral characterization and a comparison of the key spectral properties of the discussed dyes.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis cluster_output Final Characterization Dye Fluorescent Dye Prep Prepare Dilute Solution Dye->Prep Solvent Solvent Solvent->Prep MeasureAbs Measure Absorbance Spectrum Prep->MeasureAbs MeasureFluor Measure Emission Spectrum Prep->MeasureFluor Spectrophotometer Spectrophotometer Spectrophotometer->MeasureAbs AbsData Absorption Data (λ_abs, A) MeasureAbs->AbsData CalcEpsilon Calculate Molar Absorptivity (ε) AbsData->CalcEpsilon CalcPhi Calculate Quantum Yield (Φ_f) AbsData->CalcPhi Spectrofluorometer Spectrofluorometer Spectrofluorometer->MeasureFluor FluorData Fluorescence Data (λ_em, Intensity) MeasureFluor->FluorData FluorData->CalcPhi SpectralProperties Spectral Properties (λ_abs, λ_em, ε, Φ_f) CalcEpsilon->SpectralProperties CalcPhi->SpectralProperties

Caption: Experimental workflow for characterizing fluorescent dye spectral properties.

spectral_comparison Spectral Property Comparison PM650_Abs λ_abs = 588 nm PM650_Em λ_em = 612 nm PM650_Abs->PM650_Em Stokes Shift 24 nm PM650_QY Φ_f = 0.54 Cy5_QY Φ_f = 0.27 Cy5_Abs λ_abs = 649 nm Cy5_Em λ_em = 667 nm Cy5_Abs->Cy5_Em Stokes Shift 18 nm AF647_QY Φ_f = 0.33 AF647_Abs λ_abs = 650 nm AF647_Em λ_em = 665 nm AF647_Abs->AF647_Em Stokes Shift 15 nm

Caption: Comparison of key spectral properties for this compound, Cy5, and Alexa Fluor 647.

References

A Researcher's Guide to Assessing the Purity of Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Pyrromethene 650 Purity and Performance

In the realm of fluorescent probes and laser applications, the purity of chromophores is paramount. This guide provides a comprehensive framework for assessing the purity of this compound, a widely used laser dye. We present detailed experimental protocols for key analytical techniques and offer a comparative analysis of its performance against common alternatives, supported by experimental data.

Understanding the Importance of Purity

Impurities in a laser dye sample can significantly impact its photophysical properties, leading to reduced fluorescence quantum yield, decreased photostability, and altered spectral characteristics. For applications in drug development and sensitive biological imaging, such inconsistencies can compromise experimental results and their reproducibility. Therefore, rigorous purity assessment is a critical step in ensuring the reliability of any research employing this compound.

Analytical Techniques for Purity Determination

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.

Table 1: Key Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of the main component and impurities. Provides percentage purity.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Identification of the molecular weight of the primary compound and potential impurities. Fragmentation patterns can aid in structural elucidation of impurities.
UV-Visible Spectroscopy Measurement of the absorption of light by a sample.Determination of maximum absorption wavelength (λmax) and molar extinction coefficient (ε). Changes in the spectral shape can indicate the presence of impurities.
Fluorimetry Measurement of the fluorescence emission of a sample.Determination of maximum emission wavelength (λem) and fluorescence quantum yield (Φf). The presence of quenching impurities can decrease the quantum yield.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purity determination of this compound using reverse-phase HPLC. Method validation according to ICH guidelines is crucial for ensuring accuracy and reliability.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient of 50-95% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound in the mobile phase (approximately 588 nm in ethanol).[4]

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Analysis: Inject a known volume (e.g., 10-20 µL) of the sample solution. The purity is calculated by the area percentage method, assuming that all components have a similar response factor at the detection wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a powerful method for determining the absolute purity of a sample.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent dye often depends on its performance characteristics in a specific application. Here, we compare this compound with two common alternatives: Pyrromethene 597 and Rhodamine 6G.

Table 2: Photophysical and Lasing Properties of this compound and Alternatives

PropertyThis compoundPyrromethene 597Rhodamine 6G
Absorption Max (λmax) 588 nm (in Ethanol)[4]525 nm (in Ethanol)[5]530 nm (in Ethanol)
Emission Max (λem) 612 nm (in Ethanol)[4]557 nm (in Ethanol)[5]555 nm (in Ethanol)
Fluorescence Quantum Yield (Φf) 0.54 (in Ethanol)[4]0.77 (in Ethanol)[5]~0.95 (in Ethanol)[6][7]
Molar Extinction Coefficient (ε) 4.6 x 10⁴ L mol⁻¹ cm⁻¹ (at 588 nm in Ethanol)[4]6.8 x 10⁴ L mol⁻¹ cm⁻¹ (at 525 nm in Ethanol)[5]~1.16 x 10⁵ L mol⁻¹ cm⁻¹ (at 530 nm in Ethanol)
Reported Slope Efficiency 32.23% (in modified PMMA, pumped at 532 nm)[8][9]82.6% (in Ethanol, pumped at 532 nm)[5]High, often used as a standard
Photostability Moderate; can be solvent-dependent.[10] Longest lifetime of 168,000 shots in modified PMMA.[8][9]Generally good, but can be lower than Rhodamines.Generally considered highly photostable.[11]

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for a comprehensive assessment of this compound purity. The following diagram illustrates the logical steps involved.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity, Impurity Profile) Dissolution->HPLC qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR MS Mass Spectrometry (Impurity ID) Dissolution->MS UVVis UV-Vis Spectroscopy (Spectral Integrity) Dissolution->UVVis Fluorimetry Fluorimetry (Quantum Yield) Dissolution->Fluorimetry Purity_Data Purity Data Interpretation HPLC->Purity_Data qNMR->Purity_Data MS->Purity_Data Performance_Data Performance Data Comparison UVVis->Performance_Data Fluorimetry->Performance_Data Report Final Purity Report & Performance Assessment Purity_Data->Report Performance_Data->Report

Caption: Workflow for the comprehensive purity assessment of this compound samples.

Signaling Pathway for Photodegradation

The primary photodegradation pathway for many laser dyes, including pyrromethenes, involves the generation of singlet oxygen. Understanding this pathway is crucial for developing strategies to enhance dye stability.

Caption: Simplified pathway of dye photodegradation mediated by singlet oxygen.

By following the protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their this compound samples, leading to more reliable and reproducible experimental outcomes.

References

Inter-Laboratory Comparison of Pyrromethene 650 Fluorescence Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of the fluorescence properties of Pyrromethene 650 (PM650), a laser dye known for its performance in the red region of the spectrum. The objective of this guide is to establish a standardized protocol for measuring and comparing the key photophysical parameters of PM650 and other similar red-emitting fluorescent dyes. The data presented herein is a synthesis of established values from the literature, intended to serve as a benchmark for such comparisons.

Photophysical Properties of this compound and Comparative Dyes

The following table summarizes the key photophysical properties of this compound in various solvents, alongside comparable data for other commonly used red-emitting fluorescent dyes. These values are critical for assessing the performance and suitability of these dyes for specific applications.

DyeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)
This compound Ethanol58861246,000[1]0.54[1]
Acetone588606-~0.1[2]
Dioxane----
Dimethylformamide (DMF)---Significantly higher than in acetone[2]
Rhodamine B Ethanol554580106,0000.70
Nile Red Dioxane55263845,0000.79
ATTO 594 Water594620120,0000.85

Note: The photophysical properties of fluorescent dyes, particularly the fluorescence quantum yield, are highly dependent on the solvent environment. The color of this compound can change from violet to green in certain N,N'-dialkyl-amide solvents due to the formation of new chromophoric species.[3] In polar solvents like ethanol, an intramolecular charge transfer process can lead to an extra non-radiative deactivation pathway, affecting its efficiency.[4]

Experimental Protocols for Inter-Laboratory Comparison

To ensure consistency and comparability of results across different laboratories, a standardized experimental protocol is essential. The following sections detail the proposed methodologies for sample preparation and fluorescence measurements.

  • Dye Procurement and Handling: A single batch of high-purity this compound and other comparative dyes should be centrally procured and distributed to all participating laboratories. Dyes should be stored in a desiccator, protected from light.

  • Solvent Selection: Spectroscopic grade solvents (e.g., ethanol, acetone, dioxane) should be used. The choice of solvent should be consistent across all participating labs for a given set of experiments.

  • Stock Solution Preparation: A stock solution of each dye (e.g., 1 mM) should be prepared by dissolving a precisely weighed amount of the dye in the chosen solvent.

  • Working Solution Preparation: A series of working solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength should be prepared by diluting the stock solution. This absorbance range helps to minimize inner filter effects.[5]

  • Absorbance Spectra: The absorbance spectra of all working solutions should be recorded using a UV-Vis spectrophotometer. The absorbance at the excitation wavelength must be noted for each solution.

  • Fluorescence Spectra:

    • Fluorescence measurements should be performed using a calibrated spectrofluorometer.

    • The excitation wavelength should be set to the absorption maximum of the dye in the respective solvent.

    • The emission spectra should be recorded, and the integrated fluorescence intensity (the area under the fluorescence curve) should be calculated.

  • Quantum Yield Determination (Relative Method):

    • A well-characterized fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) should be used.

    • The absorbance of the standard and the sample solutions should be matched at the excitation wavelength.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • η is the refractive index of the solvent

Data Analysis and Reporting

Participating laboratories should report their raw absorbance and fluorescence data, along with the calculated quantum yields. A central coordinator will then compile and analyze the data to assess the inter-laboratory variability. Statistical methods, such as calculating the mean, standard deviation, and coefficient of variation, should be employed to evaluate the consistency of the results.

Visualizations

The following diagram illustrates the proposed workflow for the inter-laboratory comparison of this compound fluorescence measurements.

G cluster_prep Phase 1: Preparation & Distribution cluster_exp Phase 2: Experimentation (Each Lab) cluster_analysis Phase 3: Data Analysis & Reporting A Central Procurement of Dyes B Distribution to Participating Labs A->B C Sample Preparation (Stock & Working Solutions) B->C D Absorbance Measurements C->D E Fluorescence Measurements C->E F Quantum Yield Calculation D->F E->F G Data Submission to Coordinator F->G H Statistical Analysis of All Data G->H I Generation of Comparison Report H->I

Caption: Workflow for the inter-laboratory comparison of fluorescence measurements.

The following diagram outlines the logical steps involved in calculating the relative fluorescence quantum yield.

G cluster_inputs Inputs cluster_calc Calculation cluster_output Output A Absorbance of Sample & Standard E Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) A->E B Integrated Fluorescence Intensity of Sample & Standard B->E C Known Quantum Yield of Standard C->E D Refractive Index of Solvents D->E F Calculated Quantum Yield of Sample E->F

Caption: Logic for calculating relative fluorescence quantum yield.

References

A Comparative Guide to Pyrromethene 650 and ATTO 647N Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed, side-by-side comparison of two popular red-emitting fluorescent dyes: Pyrromethene 650 (PM650) and ATTO 647N. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a fluorescent label for their specific experimental needs.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of this compound and ATTO 647N. These parameters are critical in determining the brightness and suitability of a dye for various fluorescence-based assays.

PropertyThis compoundATTO 647N
Excitation Maximum (λabs) ~588 nm[1]644-646 nm[2][3]
Emission Maximum (λem) ~606 nm[1]662-669 nm[3][4][5]
Molar Extinction Coefficient (εmax) Data not consistently available in searches1.5 x 105 M-1cm-1[2][3][6]
Fluorescence Quantum Yield (Φf) Solvent-dependent, ~0.1 in acetone[1]~0.65 (65%)[2][7]
Photostability Generally considered to have good photostability, but can be solvent-dependent and photodegrades faster than Rhodamine dyes.[8][9][10]High thermal and photostability.[2][3][11]
pH Sensitivity Information not readily availableStable and fluorescent between pH 2 and 11.[2][5][12][13][14][15]

Qualitative Performance Analysis

ATTO 647N emerges as a robust and versatile fluorophore for a wide range of applications. Its high molar extinction coefficient and quantum yield contribute to its exceptional brightness.[2][16] A key advantage of ATTO 647N is its remarkable photostability and resistance to ozone degradation, making it highly suitable for demanding applications such as single-molecule detection, super-resolution microscopy (STED, SIM), and microarray analysis.[2][3][5][12] Furthermore, its fluorescence is independent of pH over a broad range, ensuring consistent performance in various biological buffers.[2][5][12][13][15] ATTO 647N is a cationic dye and is moderately hydrophilic.[14][15]

This compound , while also a notable dye, exhibits more variability in its performance based on the solvent environment. Its photophysical properties, including fluorescence quantum yield, are significantly influenced by the polarity of the solvent.[17][18] While it possesses good photostability, it has been noted to photodegrade more rapidly than rhodamine dyes, primarily through reactions with singlet oxygen.[8] The emission of pyrromethene dyes typically falls within the 550 to 650 nm range.[9]

Visualizing Fluorescence Principles and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T1 (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Fluorescence_Microscopy_Workflow cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (e.g., cell culture, tissue sectioning) Labeling Fluorescent Labeling (conjugation of dye to target) Sample_Prep->Labeling Mounting Sample Mounting (on slide with mounting medium) Labeling->Mounting Imaging Fluorescence Microscopy (excitation and emission detection) Mounting->Imaging Analysis Image Analysis (quantification, localization) Imaging->Analysis

References

A Comparative Guide to Pyrromethene 650 and Other Fluorescent Viscosity Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Pyrromethene 650 (PM650) and other commercially available fluorescent molecular rotors as viscosity sensors. We offer a detailed comparison of their performance characteristics, supported by experimental data, to assist researchers in selecting the optimal probe for their specific application.

Introduction to Fluorescent Molecular Rotors

Fluorescent molecular rotors are a class of dyes whose fluorescence quantum yield and lifetime are highly sensitive to the viscosity of their local environment. This property arises from the intramolecular rotation of a part of the molecule in the excited state. In low-viscosity environments, this rotation is facile and provides a non-radiative decay pathway, leading to low fluorescence. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, which closes the non-radiative decay channel and results in a significant increase in fluorescence intensity and lifetime. This relationship is mathematically described by the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

and

log(τf) = C' + x * log(η)

where Φf is the fluorescence quantum yield, τf is the fluorescence lifetime, η is the viscosity, C and C' are constants, and x is a sensitivity parameter specific to the molecular rotor.

This compound (PM650) is a member of the boron-dipyrromethene (BODIPY) family of dyes, which are known for their sharp absorption and emission peaks, high molar extinction coefficients, and good photostability. While PM650 is a well-established laser dye, its application as a viscosity sensor is less documented compared to other BODIPY-based rotors. This guide aims to provide a comparative analysis to validate its potential in this application.

Performance Comparison of Viscosity Sensors

Probe NameChemical ClassExcitation Max (nm)Emission Max (nm)Quantum Yield RangeLifetime Range (ns)Viscosity Sensitivity (x)
BODIPY-C12 BODIPY~500~5150.01 - 0.570.3 - 3.4~0.5 - 0.7
DCVJ Cyanine~460~500Increases with viscosityVaries~0.6
CCVJ Cyanine~450~490Increases with viscosityVariesVaries
This compound BODIPY~588 (in Ethanol)[1]~612 (in Ethanol)[1]0.54 (in Ethanol)[1]Not widely reportedNot widely reported

Note: The data for BODIPY-C12 and DCVJ/CCVJ are compiled from various studies and represent typical ranges. The values for this compound in ethanol (B145695) are provided as a baseline from manufacturer data[1]; its performance as a viscosity sensor requires further experimental validation.

Experimental Protocols

Preparation of Viscosity Standards

A series of solutions with known viscosities are required for calibration. Methanol-glycerol mixtures are commonly used for this purpose due to their miscibility and the wide range of viscosities they can produce.

Materials:

  • Methanol (spectroscopic grade)

  • Glycerol (B35011) (spectroscopic grade)

  • Fluorescent molecular rotor (e.g., this compound)

  • Volumetric flasks

  • Pipettes

  • Viscometer (for verification of viscosity)

Procedure:

  • Prepare a stock solution of the fluorescent molecular rotor (e.g., 1 mM in methanol).

  • Prepare a series of methanol-glycerol mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%).

  • Add a small aliquot of the rotor stock solution to each methanol-glycerol mixture to achieve a final concentration in the micromolar range (e.g., 1-10 µM). Ensure the final concentration is the same across all standards.

  • Thoroughly mix each solution.

  • Measure the viscosity of each standard solution using a calibrated viscometer at a controlled temperature.

Fluorescence Measurements

Instrumentation:

  • Spectrofluorometer capable of measuring both fluorescence intensity and lifetime.

  • For cellular studies, a fluorescence lifetime imaging microscopy (FLIM) system is required.[2][3]

Procedure for Bulk Measurements:

  • Equilibrate the viscosity standards and the spectrofluorometer to the desired experimental temperature.

  • Measure the fluorescence emission spectrum and quantum yield of the molecular rotor in each viscosity standard. The quantum yield can be determined relative to a standard of known quantum yield.

  • Measure the fluorescence lifetime of the rotor in each viscosity standard using time-correlated single photon counting (TCSPC) or a frequency-domain method.[4]

  • Plot the logarithm of the fluorescence intensity (or quantum yield) and the logarithm of the fluorescence lifetime against the logarithm of the measured viscosity.

  • Perform a linear fit to the data to obtain the calibration curve and the sensitivity parameter x according to the Förster-Hoffmann equation.

Procedure for Cellular Measurements (using FLIM):

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Incubate the cells with the fluorescent molecular rotor at an appropriate concentration and for a sufficient duration to allow for cellular uptake and localization.

  • Wash the cells to remove any excess, unbound probe.

  • Acquire fluorescence lifetime images using a FLIM microscope.[2] The system should be equipped with a pulsed laser for excitation and a sensitive detector for photon counting.

  • Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell.

  • Use the previously generated calibration curve to convert the measured fluorescence lifetimes into viscosity values, thereby creating a viscosity map of the intracellular environment.

Mandatory Visualizations

Signaling Pathway of a Fluorescent Molecular Rotor

molecular_rotor_mechanism Working Principle of a Fluorescent Molecular Rotor cluster_ground_state Ground State (S0) cluster_viscosity Environmental Viscosity S0 Ground State S1_planar Excited State (Planar) S0->S1_planar Excitation (Light Absorption) S1_planar->S0 Fluorescence S1_twisted Excited State (Twisted) S1_planar->S1_twisted Intramolecular Rotation S1_twisted->S0 Non-radiative Decay low_viscosity Low Viscosity high_viscosity High Viscosity

Caption: Mechanism of viscosity sensing by a fluorescent molecular rotor.

Experimental Workflow for Viscosity Sensor Validation

experimental_workflow Experimental Workflow for Viscosity Sensor Validation prep_standards Prepare Viscosity Standards (Methanol-Glycerol Mixtures) add_probe Add Fluorescent Probe (e.g., this compound) prep_standards->add_probe measure_viscosity Measure Viscosity of Standards (Viscometer) add_probe->measure_viscosity fluorescence_measurement Fluorescence Measurement (Spectrofluorometer/FLIM) add_probe->fluorescence_measurement data_analysis Data Analysis measure_viscosity->data_analysis fluorescence_measurement->data_analysis calibration_curve Generate Calibration Curve (log(τ) vs log(η)) data_analysis->calibration_curve application Application to Unknown Samples (e.g., Live Cells) calibration_curve->application

Caption: Workflow for calibrating and validating a fluorescent viscosity sensor.

Conclusion

This compound, as a BODIPY derivative, holds promise as a fluorescent viscosity sensor, particularly for applications requiring red-shifted excitation and emission to minimize cellular autofluorescence and improve tissue penetration. However, a direct and comprehensive validation of its viscosity-sensing capabilities through systematic studies is currently lacking in the scientific literature. Researchers interested in using PM650 for viscosity measurements are strongly encouraged to perform a thorough calibration as outlined in this guide. For immediate applications, well-characterized BODIPY-based rotors like BODIPY-C12 or other commercially available viscosity sensors offer a more established alternative with readily available performance data. The experimental protocols and principles described herein provide a solid foundation for the validation and application of any fluorescent molecular rotor for viscosity sensing in a research setting.

References

A Comparative Guide to Pyrromethene 650 and its Alternatives for Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the choice of a suitable fluorophore is paramount to generating robust and reproducible data. This guide provides an objective comparison of Pyrromethene 650 with common alternative far-red fluorescent dyes, supported by their photophysical properties. Detailed experimental protocols for immunofluorescence and essential control experiments are also presented to aid in the rigorous design and execution of your studies.

Performance Comparison of Far-Red Fluorophores

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and spectral suitability for the available imaging system. Below is a summary of the key photophysical properties of this compound alongside two widely used alternatives, Alexa Fluor 647 and Cyanine 5 (Cy5).

PropertyThis compoundAlexa Fluor 647Cyanine 5 (Cy5)
Excitation Max (nm) ~588[1]~650~649
Emission Max (nm) ~612[1]~665~670
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~46,000[1]~270,000~250,000
Quantum Yield (Φ) ~0.54[1]~0.33~0.28
Relative Brightness (ε x Φ) ~24,840~89,100~70,000
Photostability Moderate (Solvent and oxygen dependency)HighModerate to Low

Note: The brightness is a calculated relative value and can vary depending on the conjugation and local environment. Data for Alexa Fluor 647 and Cy5 are compiled from various sources for general comparison. The photostability of Pyrromethene dyes can be significantly influenced by the solvent and the presence of oxygen.

Experimental Protocols

To ensure the reliable application of these fluorophores, detailed and controlled experimental procedures are necessary. The following sections provide a representative protocol for antibody conjugation and a general immunofluorescence staining procedure.

Antibody Labeling with a this compound NHS Ester (Representative Protocol)

This protocol is a generalized procedure for labeling antibodies with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a Pyrromethene dye. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer.

  • Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Stop the reaction by adding the quenching solution.

  • Separate the labeled antibody from the unreacted dye using a purification column.

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining Protocol

This is a general protocol for immunofluorescence staining of adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., labeled with this compound, Alexa Fluor 647, or Cy5)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Rinse the cells with PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Rinse the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Rinse the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the slides using a fluorescence microscope with appropriate filter sets.

Mandatory Control Experiments

Rigorous controls are essential for the correct interpretation of fluorescence microscopy data. The following diagrams illustrate the logical flow of crucial control experiments.

Control_Experiments_Workflow cluster_sample_prep Sample Preparation cluster_controls Control Experiments Start Start with Biological Sample Fixation Fixation & Permeabilization Start->Fixation PrimaryAb Primary Antibody Incubation Fixation->PrimaryAb Unlabeled Unlabeled Control (Autofluorescence Check) Fixation->Unlabeled No Antibodies SecondaryOnly Secondary Antibody Only Control (Non-specific Binding Check) Fixation->SecondaryOnly Omit Primary Antibody PrimaryOnly Primary Antibody Only Control (for direct conjugates) Fixation->PrimaryOnly Use Labeled Primary, Omit Secondary Isotype Isotype Control Fixation->Isotype Use non-specific primary antibody of the same isotype SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Mount Mounting & Imaging SecondaryAb->Mount Unlabeled->Mount SecondaryOnly->Mount PrimaryOnly->Mount Isotype->Mount

Caption: Workflow for essential immunofluorescence control experiments.

Representative Signaling Pathway: EGFR Signaling

To illustrate the application of immunofluorescence in studying cellular processes, the following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common subject of investigation in cancer research and drug development. Immunofluorescence can be used to visualize the localization and expression levels of key proteins in this pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified diagram of the EGFR signaling cascade.

References

Quantitative Analysis of Pyrromethene 650 Fluorescence in Cellular Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the selection of an appropriate fluorescent probe is paramount for obtaining high-quality, reproducible data. This guide provides a quantitative comparison of Pyrromethene 650 (PM650) with other commonly used far-red fluorescent dyes. While PM650 exhibits favorable photophysical properties in various solvents, a critical analysis reveals a significant lack of performance data within cellular environments. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of PM650's characteristics alongside established alternatives, emphasizing the importance of in-cell validation.

Performance Comparison of Far-Red Fluorescent Dyes

Table 1: Spectral Properties of Far-Red Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Brightness*
This compound 588 (in Ethanol)[1]612 (in Ethanol)[1]4.6 x 10⁴ (in Ethanol)[1]2.48 (in Ethanol)
Alexa Fluor 647 650[2]665[2]2.39 x 10⁵[2]7.89
Cy5 6496702.50 x 10⁵6.75
DyLight 650 6526722.50 x 10⁵[3]High
ATTO 647N 6446691.50 x 10⁵High

*Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. For this compound, the quantum yield in ethanol (B145695) (0.54) was used. For Alexa Fluor 647, a quantum yield of 0.33 was used. For Cy5, a quantum yield of 0.27 was used. Brightness for DyLight 650 and ATTO 647N is qualitatively described as high based on manufacturer information and literature.

Table 2: Performance Characteristics in Relevant Environments

DyeQuantum Yield (Φ)PhotostabilityCellular Uptake/Localization
This compound 0.54 (in Ethanol)[1], Varies significantly with solvent polarity[4]Moderate in some solvents, but can be prone to degradation[5]Not well-characterized in cells
Alexa Fluor 647 0.33[2]High[6]Efficient, dependent on conjugation strategy
Cy5 ~0.27 (can be lower when conjugated)[7]Moderate, prone to photobleaching[8]Dependent on conjugation strategy
DyLight 650 HighHigh[9]Dependent on conjugation strategy
ATTO 647N HighVery High, suitable for single-molecule imaging[10]Dependent on conjugation strategy

Experimental Protocols

To facilitate the quantitative evaluation of fluorescent dyes in a cellular context, the following are detailed methodologies for key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield in Solution

Objective: To measure the relative fluorescence quantum yield of a dye in a specific solvent using a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (e.g., this compound)

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., ethanol, spectroscopic grade)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the linear fits for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (can be assumed to be the same if the same solvent is used).

Protocol 2: Assessment of Photostability in Live Cells

Objective: To quantify the rate of photobleaching of a fluorescent dye in a live-cell imaging experiment.

Materials:

  • Confocal or widefield fluorescence microscope with a suitable laser line and emission filters.

  • Live-cell imaging chamber with temperature and CO₂ control.

  • Cells expressing a target of interest labeled with the fluorescent dye.

  • Imaging medium.

Procedure:

  • Prepare live cells labeled with the fluorescent dye of interest.

  • Mount the cells in the live-cell imaging chamber.

  • Acquire an initial image (time point 0) using a low laser power to minimize initial photobleaching.

  • Continuously illuminate a region of interest (ROI) with a defined laser power and for a specific duration.

  • Acquire images at regular time intervals during the continuous illumination.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity (Intensity at time t / Intensity at time 0) against time.

  • Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Protocol 3: Cellular Uptake and Localization Assay

Objective: To determine the efficiency of cellular uptake and the subcellular localization of a fluorescently labeled molecule.

Materials:

  • Fluorescence microscope or flow cytometer.

  • Cells cultured in appropriate vessels (e.g., chamber slides for microscopy, plates for flow cytometry).

  • Fluorescently labeled probe.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Optional: Organelle-specific fluorescent markers (e.g., MitoTracker, LysoTracker).

  • Optional: Fixative (e.g., 4% paraformaldehyde) and permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled probe at a desired concentration and for various time points.

  • Wash the cells three times with PBS to remove any unbound probe.

  • For microscopy:

    • Image the live cells directly to observe the probe's localization.

    • Optionally, co-stain with organelle-specific markers to determine colocalization.

    • Optionally, fix and permeabilize the cells for further analysis or antibody staining.

  • For flow cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

    • Analyze the cell population using a flow cytometer to quantify the mean fluorescence intensity per cell, which is proportional to the amount of internalized probe.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_QuantumYield Quantum Yield Determination prep_sample Prepare Sample & Standard Dilutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_sample->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

cluster_Photostability Photostability Assessment in Live Cells label_cells Label Live Cells with Dye acquire_initial Acquire Initial Image (t=0) label_cells->acquire_initial continuous_illumination Continuous Illumination of ROI acquire_initial->continuous_illumination time_series Acquire Time-Series Images continuous_illumination->time_series analyze_intensity Analyze Fluorescence Intensity time_series->analyze_intensity plot_decay Plot Intensity Decay Curve analyze_intensity->plot_decay determine_halflife Determine Photobleaching Half-life plot_decay->determine_halflife

Caption: Experimental workflow for assessing the photostability of a fluorescent dye.

cluster_DyeComparison Comparative Logic for Dye Selection Requirement Experimental Requirement PM650 This compound Requirement->PM650 Alternatives Alexa Fluor 647, Cy5, etc. Requirement->Alternatives CellularData Cellular Performance Data Available? PM650->CellularData Alternatives->CellularData SolventData Solvent-Based Data CellularData->SolventData No Decision Select Optimal Dye CellularData->Decision Yes SolventData->Decision Proceed with caution, requires in-cell validation

Caption: Decision-making flowchart for selecting a far-red fluorescent dye.

Conclusion

This compound is a fluorescent dye with a high quantum yield in certain organic solvents, suggesting its potential as a bright fluorophore. However, the lack of quantitative performance data in cellular environments represents a significant knowledge gap. For applications in live-cell imaging, researchers must prioritize dyes that have been rigorously characterized for their brightness, photostability, and cellular uptake in a biological context. Dyes such as Alexa Fluor 647, DyLight 650, and ATTO 647N have demonstrated superior performance and reliability in a wide range of cellular imaging experiments.

This guide underscores the necessity of performing in-house validation of any fluorescent probe to ensure its suitability for a specific biological question and imaging setup. The provided protocols offer a framework for conducting such quantitative analyses, enabling researchers to make informed decisions and generate robust, high-quality data.

References

Safety Operating Guide

Proper Disposal of Pyrromethene 650: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Pyrromethene 650, a fluorescent dye commonly used in laboratory research and dye lasers.

This compound, with the chemical formula C16H18BF2N3, is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, adherence to strict disposal protocols is crucial.

Key Data on this compound

A summary of the key quantitative and qualitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula C16H18BF2N3[1][2]
Molecular Weight 301.13 g/mol [1]
Appearance Solid (Crystal - Powder)[2]
Color Pale yellow to Deep yellow green[2]
Melting Point 255°C[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear approved safety glasses or goggles.[1][3]

  • Hand Protection: Handle with impermeable gloves. Inspect gloves before use and dispose of contaminated gloves properly.[1][3]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.[1][3]

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely.[1][3]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Avoid Contamination: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2][4]

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste in a suitable, clearly labeled, and tightly closed container to prevent dust creation.[1][2]

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves, wipes, or weighing papers, should also be collected in a separate, labeled hazardous waste container.

  • Solutions: If this compound is in a solvent, the entire solution should be treated as hazardous waste. The specific solvent will also dictate the disposal route. Many solvents used for laser dyes are flammable and toxic.[4]

  • Storage: Store the sealed waste container in a designated, locked-up, and well-ventilated hazardous waste accumulation area away from incompatible materials like strong oxidizing agents.[1]

3. Spill Management:

  • Small Spills: For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable disposal container.[2][5]

  • Cleanup: Clean the spill area with soap and water.[1]

  • Reporting: Notify the lab manager and the site's Laser Safety Officer or Environmental Health & Safety (EHS) department of any spills.[6]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Consultation: Contact your institution's EHS department or a certified waste disposal service to determine the specific requirements for waste pickup, including proper labeling and containerization. They will provide guidance on the appropriate waste codes and disposal procedures in accordance with local, state, and federal regulations.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Pyrromethene650_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling waste_type Determine Waste Form handling->waste_type solid_waste Collect Solid Waste in a Sealed & Labeled Container waste_type->solid_waste Solid solution_waste Collect Solution in a Sealed & Labeled Container waste_type->solution_waste Solution contaminated_items Collect Contaminated Items (e.g., gloves, wipes) solid_waste->contaminated_items solution_waste->contaminated_items storage Store in a Designated Hazardous Waste Accumulation Area contaminated_items->storage contact_ehs Contact Environmental Health & Safety (EHS) or a Certified Waste Disposal Company storage->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Logistics for Handling Pyrromethene 650

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Pyrromethene 650, a fluorescent dye commonly used in laboratory research. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] It is also harmful if swallowed, inhaled, or in contact with skin.[3]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for various operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety gogglesDisposable nitrile gloves (double-gloving recommended)Laboratory coatNIOSH-approved respirator (required if not in a fume hood)
Handling Solutions Chemical safety goggles or safety glasses with side shieldsDisposable nitrile glovesLaboratory coatNot required if handled in a well-ventilated area or fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls over a lab coatNIOSH-approved respirator with particulate filter
Waste Disposal Chemical safety gogglesDisposable nitrile glovesLaboratory coatNot required if containers are sealed
Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and contamination. This compound is a solid powder, which can easily become airborne, necessitating careful handling.[3]

1. Preparation and Engineering Controls:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Locate the nearest eyewash station and safety shower.[6][7]

  • All handling of solid this compound must be conducted in a certified chemical fume hood or a vented balance enclosure to prevent the inhalation of dust.[8][9]

  • When working with solutions, ensure adequate general laboratory ventilation.[8]

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated enclosure to control airborne particles.

  • Use anti-static weigh boats or paper to prevent the powder from scattering.

  • Keep the container of this compound closed when not actively dispensing.[2][4]

  • Clean the balance and surrounding surfaces with a damp cloth or towel after weighing to remove any residual dust. Do not dry sweep.

3. Preparing Solutions:

  • When dissolving the solid, add the solvent to the weighed powder slowly to avoid splashing.

  • If possible, pre-dissolve the chemical to minimize handling of the powder form.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard information.[7]

4. Post-Handling Procedures:

  • After handling is complete, wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated waste container.[4]

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2][4][9]

  • Remove lab coats before leaving the work area to prevent the spread of contamination.[7][9]

Safe Handling Workflow for this compound

Pyrromethene650_Workflow prep 1. Preparation - Assemble PPE - Verify fume hood function - Locate safety equipment weigh 2. Weighing (in Fume Hood) - Use vented enclosure - Keep container closed - Handle carefully to avoid dust prep->weigh dissolve 3. Dissolution - Add solvent to powder - Prepare solution in hood - Label container weigh->dissolve experiment 4. Experimental Use - Maintain PPE - Use secondary containment - Work in ventilated area dissolve->experiment decon 5. Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon disposal 6. Waste Disposal - Segregate waste streams - Use sealed, labeled containers - Follow institutional guidelines decon->disposal

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.